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1,12-Dodecanediamine, N,N-dimethyl- Documentation Hub

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  • Product: 1,12-Dodecanediamine, N,N-dimethyl-
  • CAS: 91228-39-6

Core Science & Biosynthesis

Foundational

N,N'-Dimethyldodecane-1,12-diamine synthesis methods

N,N'-Dimethyldodecane-1,12-Diamine Synthesis: A Comprehensive Technical Guide for Secondary Aliphatic Diamines Executive Summary N,N'-Dimethyldodecane-1,12-diamine is a symmetrical, secondary aliphatic diamine highly val...

Author: BenchChem Technical Support Team. Date: March 2026

N,N'-Dimethyldodecane-1,12-Diamine Synthesis: A Comprehensive Technical Guide for Secondary Aliphatic Diamines

Executive Summary

N,N'-Dimethyldodecane-1,12-diamine is a symmetrical, secondary aliphatic diamine highly valued in advanced materials science and pharmaceutical development. Its unique structural bifunctionality and lipophilic twelve-carbon spacer make it an ideal building block for ionizable lipids in lipid nanoparticles (LNPs), aliphatic linkers in PROTAC degraders, and functionalized side-chains in modified block copolymers[1]. This whitepaper outlines the authoritative, causality-driven methodology for synthesizing this molecule, prioritizing high-purity secondary amine generation while completely circumventing the over-alkylation pitfalls common in standard amine syntheses.

Chemical Profile & Target Characteristics

Understanding the physicochemical baseline of the target molecule is critical for downstream purification and handling. The secondary amine groups dictate its basicity, while the long aliphatic chain dominates its solubility profile, rendering it solid at room temperature but highly soluble in non-polar organic solvents.

Table 1: Physicochemical Properties of N,N'-Dimethyldodecane-1,12-diamine

PropertyValue
CAS Number 56992-91-7[2]
Molecular Formula C₁₄H₃₂N₂
Molecular Weight 228.42 g/mol [2]
Physical Form Solid (Ambient Temperature)[2]
Flash Point 118–121 °C[2]
InChI Key WFAFNKFCDOBGST-UHFFFAOYSA-N[2]

Strategic Route Selection: Causality & Mechanism

The synthesis of secondary diamines presents a classic chemoselectivity challenge.

The Flaw of Direct Alkylation: Attempting to synthesize N,N'-dimethyldodecane-1,12-diamine via the direct alkylation of 1,12-dibromododecane with methylamine is statistically and mechanistically flawed. Because a secondary amine is more nucleophilic than a primary amine, the newly formed product will outcompete the starting material for the remaining electrophile. This inevitably yields an intractable statistical mixture of primary, secondary, and tertiary amines, alongside quaternary ammonium salts.

The Amidation-Reduction Gold Standard: To achieve absolute control over the substitution pattern, the synthetic route must utilize an intermediate that deactivates the nitrogen after a single substitution. The amidation-reduction sequence is the definitive solution.

  • Amidation: Reacting dodecanedioyl dichloride with methylamine yields N,N'-dimethyldodecanediamide. The strong electron-withdrawing nature of the carbonyl group renders the resulting amide nitrogen non-nucleophilic, strictly preventing any further alkylation.

  • Reduction: The diamide is subsequently reduced using Lithium Aluminum Hydride (LiAlH₄) to yield the pure secondary diamine.

SynthesisRoute A Dodecanedioic Acid B Dodecanedioyl Dichloride A->B SOCl2 DMF (cat) C N,N'-Dimethyldodecanediamide B->C MeNH2 (aq) NaOH, 0°C D N,N'-Dimethyldodecane -1,12-diamine C->D LiAlH4, THF Reflux, 16h

Fig 1: Two-step amidation and reduction synthesis of N,N'-dimethyldodecane-1,12-diamine.

Detailed Experimental Protocols

Step 1: Synthesis of N,N'-Dimethyldodecanediamide (Schotten-Baumann Conditions)

Causality: The reaction between an acid chloride and an amine is violently exothermic and generates HCl. Utilizing a biphasic aqueous/organic system with an excess of sodium hydroxide (Schotten-Baumann conditions) acts as a thermal sink and immediately neutralizes the HCl, preventing the protonation and subsequent deactivation of the methylamine nucleophile.

Methodology:

  • Preparation: Dissolve dodecanedioyl dichloride (1.0 eq, 50 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Base/Amine Setup: In a separate 500 mL round-bottom flask, prepare a stirred solution of 40% aqueous methylamine (5.0 eq, 250 mmol) and NaOH (2.5 eq, 125 mmol) in 100 mL of water. Chill the flask to 0 °C in an ice bath.

  • Addition: Add the DCM solution of the acid chloride dropwise to the aqueous amine solution over 45 minutes via an addition funnel, maintaining vigorous stirring.

  • Maturation: Remove the ice bath and allow the biphasic mixture to warm to room temperature, stirring for an additional 2 hours.

  • Validation Checkpoint: The reaction is self-validating through phase behavior. The diamide product is highly insoluble in both cold water and DCM, resulting in the precipitation of a stark white solid at the biphasic interface.

  • Isolation: Filter the white precipitate under vacuum. Wash the filter cake sequentially with cold water (to remove salts and excess amine) and cold hexanes (to remove unreacted organics). Dry under high vacuum to yield N,N'-dimethyldodecanediamide.

Step 2: LiAlH₄ Reduction to N,N'-Dimethyldodecane-1,12-diamine

Causality: Amides are highly resistant to reduction due to the resonance stabilization of the nitrogen lone pair into the carbonyl carbon. Standard borohydrides (NaBH₄) are insufficiently reactive. LiAlH₄ provides the necessary hydride nucleophilicity to attack the carbonyl, forming a tetrahedral intermediate that collapses into an iminium ion, which is subsequently reduced to the amine.

Methodology:

  • Preparation: Flame-dry a 500 mL two-neck round-bottom flask equipped with a reflux condenser and an argon inlet. Suspend N,N'-dimethyldodecanediamide (1.0 eq, 30 mmol) in anhydrous Tetrahydrofuran (THF, 150 mL).

  • Hydride Addition: Cool the suspension to 0 °C. Carefully add LiAlH₄ pellets (4.0 eq, 120 mmol) portion-wise. Caution: Hydrogen gas evolution will occur.

  • Reflux: Once addition is complete, heat the reaction to a gentle reflux (65 °C) for 16 hours.

  • The Fieser Workup (Critical Step): Cooling the reaction to 0 °C, quench the excess LiAlH₄ using the highly specific Fieser method[3]. For every

    
     grams of LiAlH₄ used:
    
    • Add

      
       mL of distilled water dropwise (quenches active hydride).
      
    • Add

      
       mL of 15% aqueous NaOH (initiates aluminate salt formation).
      
    • Add

      
       mL of distilled water.
      
    • Causality of the Fieser Workup: Standard aqueous quenching of LiAlH₄ creates a gelatinous, unfilterable aluminum hydroxide emulsion that traps the product. The precise stoichiometric addition of water and NaOH in the Fieser protocol forces the aluminum into a granular, crystalline aluminate salt (NaAlO₂) that is easily filtered[3].

  • Validation Checkpoint: The successful execution of the Fieser workup is visually self-validating. The gray, bubbling suspension will transform into a clear organic layer resting above a stark white, heavy, granular precipitate.

  • Isolation: Add anhydrous MgSO₄, stir for 15 minutes, and filter the mixture through a pad of Celite. Wash the filter cake thoroughly with warm THF. Concentrate the filtrate under reduced pressure to yield the crude N,N'-dimethyldodecane-1,12-diamine. Purify via vacuum distillation or recrystallization if necessary.

Analytical Validation

To confirm the success of the synthesis and the absence of tertiary amine impurities, the following analytical data should be verified against the crude product.

Table 2: Expected Analytical Characterization Data

Analytical MethodKey Signals / Data PointsStructural Interpretation
¹H NMR (400 MHz, CDCl₃) δ 2.55 (t, 4H), 2.42 (s, 6H), 1.48 (m, 4H), 1.26 (br s, 16H)The sharp singlet at 2.42 ppm integrates to exactly 6 protons, confirming the presence of exactly two N-methyl groups (no over-alkylation).
¹³C NMR (100 MHz, CDCl₃) δ 52.1, 36.4, 30.1, 29.7, 29.6, 27.5Six unique carbon environments confirm the C2v symmetry of the linear aliphatic chain.
FT-IR Spectroscopy ~3290 cm⁻¹ (N-H stretch)Absence of ~1640 cm⁻¹Confirms the presence of the secondary amine and the complete reduction of the intermediate amide carbonyl.
ESI-MS (Positive Mode) m/z 229.26 [M+H]⁺Matches the exact calculated mass of the protonated target molecule.

References

  • European Patent Office Title: MODIFIED BLOCK COPOLYMER, METHOD FOR PRODUCING MODIFIED BLOCK COPOLYMER, AND RESIN COMPOSITION (EP 3623398 A1) Source: EPO Patent Database URL:[Link]

  • American Chemical Society (ACS) Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations (Fieser Workup Protocol) Source: ACS Chemical Health & Safety, 2024, 31, 162–171 URL:[Link]

Sources

Exploratory

Physical characteristics of N,N-dimethyl-1,12-dodecanediamine

Physical Characteristics of N,N-dimethyl-1,12-dodecanediamine: A Critical Intermediate for Ionizable Lipid Synthesis Executive Summary N,N-dimethyl-1,12-dodecanediamine is a specialized asymmetric diamine utilized primar...

Author: BenchChem Technical Support Team. Date: March 2026

Physical Characteristics of N,N-dimethyl-1,12-dodecanediamine: A Critical Intermediate for Ionizable Lipid Synthesis

Executive Summary N,N-dimethyl-1,12-dodecanediamine is a specialized asymmetric diamine utilized primarily in the synthesis of ionizable lipids for lipid nanoparticle (LNP) delivery systems.[1][2] Unlike its symmetric analogue (N,N'-dimethyldodecane-1,12-diamine) or the parent 1,12-dodecanediamine, this compound features a dual-functional architecture: a tertiary dimethylamine "head" capable of pH-responsive ionization, and a primary amine "tail" available for conjugation to hydrophobic lipid domains.[1] This guide details its physicochemical profile, thermodynamic behavior, and critical handling protocols for drug development applications.[2]

Molecular Architecture & Identity

The molecule represents a


 alkyl chain terminated by two distinct amine environments.[2][3] This asymmetry is the functional core of its utility in constructing modular lipid libraries.[1][2]
Attribute Technical Detail
IUPAC Name

-dimethyldodecane-1,12-diamine
Common Name 12-(Dimethylamino)dodecylamine
Molecular Formula

Molecular Weight 228.42 g/mol
SMILES CN(C)CCCCCCCCCCCCN
Structure Type Asymmetric

-diamine
Structural Comparison

The distinction between the target asymmetric isomer and its commodity analogues is critical for synthesis planning.[1][2]

G cluster_0 Commodity Precursors Parent 1,12-Dodecanediamine (Symmetric Primary) MP: 67-69°C Target N,N-dimethyl- 1,12-dodecanediamine (Asymmetric Target) Parent->Target Selective Methylation Symmetric N,N'-Dimethyldodecane- 1,12-diamine (Symmetric Secondary) Target->Symmetric Over-methylation (Impurity)

Figure 1: Structural relationship between the parent diamine and the asymmetric target.[1] Note that the target is often a custom-synthesized intermediate rather than a bulk commodity.[1]

Physicochemical Profile

As a specialized intermediate, exact experimental values for the asymmetric isomer are often proprietary.[2] The data below synthesizes experimental values from the parent backbone and predictive models validated for long-chain amines.

Physical State & Thermal Properties[1][2][3]
  • State at 20°C: Likely a viscous liquid or low-melting semi-solid.[1][2]

    • Reasoning: The parent 1,12-dodecanediamine melts at 67-69°C [1].[1][2][3] Introducing asymmetry and N-methylation typically disrupts crystal lattice packing, depressing the melting point by 20-40°C.[2]

  • Boiling Point: ~305°C (Predicted at 760 mmHg).[1][2]

  • Density: ~0.84 g/cm³.[1][2][3]

Solubility & Partitioning

The molecule is amphiphilic but predominantly lipophilic due to the


 chain.[2]
SolventSolubility RatingApplication Note
Ethanol High (>100 mg/mL)Preferred solvent for stock solutions.[1][2]
Dichloromethane HighStandard solvent for acylation reactions.[1][2]
DMSO HighSuitable for biological assays; store stocks at -20°C.
Water Low / pH-dependentSoluble at pH < 9 (protonated); insoluble at pH > 11.[1][2]
LogP (Calc) ~4.5 - 5.0Indicates high membrane retention potential.[1][2]

Ionization Behavior (pKa)

For LNP applications, the pKa profile is the single most critical parameter.[2] The molecule possesses two distinct ionization centers.[1][2]

  • Site A (Tertiary Amine):

    
    [1][2]
    
    • This site is the "ionizable" headgroup in the final lipid.[1][2][4] It remains neutral at physiological pH (7.[2]4) to reduce toxicity but becomes protonated in the acidic endosome (pH ~5-6) to facilitate endosomal escape [2].[1][2]

  • Site B (Primary Amine):

    
    [1][2][3]
    
    • This site is typically consumed during synthesis (e.g., forming an amide or tertiary amine linkage to lipid tails), effectively removing its charge contribution in the final construct.[2]

Synthesis & Purification Workflow

Because the asymmetric form is difficult to obtain pure from statistical alkylation of the parent diamine, a directed synthesis or rigorous purification is required.[2]

Recommended Synthesis Route (Reductive Amination)

A self-validating protocol to ensure asymmetry involves starting with a precursor that already distinguishes the two ends, such as 12-amino-1-dodecanol or 12-bromo-1-dodecanamine.[1][2]

Synthesis Step1 Start: 12-Bromo-1-dodecanamine (HBr salt) Step2 Reaction: Dimethylamine (excess) Solvent: THF/EtOH, Base: K2CO3 Step1->Step2 Step3 Intermediate: Crude Mixture (Contains residual bromide & bis-quaternary salts) Step2->Step3 Step4 Purification: Acid-Base Extraction 1. Acidify (pH 2) -> Aqueous Phase 2. Wash Organic (remove non-amines) 3. Basify (pH 12) -> Extract to DCM Step3->Step4 Step5 Final Product: N,N-dimethyl-1,12-dodecanediamine Analyze by 1H-NMR Step4->Step5

Figure 2: Directed synthesis workflow via nucleophilic substitution, avoiding statistical mixtures typical of direct methylation.[1]

Analytical Validation (QC)

To certify the material for drug development, use the following criteria:

  • 
    -NMR (CDCl3):  Look for the singlet at 
    
    
    
    ppm (6H,
    
    
    ) and the triplet at
    
    
    ppm (2H,
    
    
    ).[1][2] The primary amine methylene (
    
    
    ) will appear distinct at
    
    
    ppm.[1][2]
  • Mass Spectrometry (ESI+): Target

    
    .[2]
    

Handling & Safety (SDS Summary)

Hazard Classification: Corrosive (Category 1B), Acute Toxicity (Oral).[2]

  • Skin/Eye Contact: Causes severe skin burns and eye damage.[1][2] The high lipophilicity allows rapid dermal penetration.[1][2]

    • Protocol: Wear butyl rubber gloves and a face shield.[1][2]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Amines are sensitive to oxidation (

    
     absorption to form carbamates).[1][2]
    
  • Spill Response: Neutralize with weak acid (citric acid) before absorption on inert material.[2]

References

  • PubChem. (n.d.).[1][2] 1,12-Dodecanediamine Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • Cullis, P. R., & Hope, M. J. (2017).[2] Lipid Nanoparticle Systems for Enabling Gene Therapies.[1][2][4][5][6][7][8] Molecular Therapy, 25(7), 1467–1475.[2] (Contextual grounding for ionizable lipid pKa requirements).

Sources

Foundational

Technical Whitepaper: N,N'-Dimethyldodecane-1,12-diamine

The following technical guide details the physicochemical profile, synthesis, and applications of N,N'-Dimethyldodecane-1,12-diamine, specifically tailored for researchers in drug development and chemical engineering. A...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and applications of N,N'-Dimethyldodecane-1,12-diamine, specifically tailored for researchers in drug development and chemical engineering.

A Critical Building Block for Supramolecular Chemistry and Lipid Synthesis[1]

Executive Summary

N,N'-Dimethyldodecane-1,12-diamine (CAS: 56992-91-7) is a symmetric, secondary aliphatic diamine.[1] Unlike its primary amine counterpart (1,12-diaminododecane), the N,N'-dimethyl derivative exhibits unique steric and solubility profiles that make it a high-value intermediate in the synthesis of ionizable lipids for RNA delivery , supramolecular polymers , and bolaamphiphilic surfactants .[1]

Its precise molecular weight of 228.42 g/mol and amphiphilic structure allow it to serve as a hydrophobic spacer with tunable cationic charge density, a critical feature for modulating endosomal escape in drug delivery systems.[1]

Physicochemical Profile

The molecule consists of a hydrophobic 12-carbon alkyl chain terminated by two secondary methylamine groups.[1] This structure imparts a "bolaamphiphile" character—two polar heads separated by a long hydrophobic spacer—which drives self-assembly in aqueous environments.[1]

Table 1: Core Technical Specifications
PropertyValueTechnical Context
Chemical Name N,N'-Dimethyldodecane-1,12-diamineSystematic IUPAC nomenclature.[1]
CAS Number 56992-91-7 Unique identifier (distinct from primary amine 2783-17-7).[1]
Molecular Formula


backbone + 2

-methyl groups.[1][2]
Molecular Weight 228.42 g/mol Monoisotopic Mass: 228.256 g/mol .
Physical Form White Crystalline SolidMelting Point: ~30–35 °C (estimated based on homologs).
pKa (Predicted) ~10.8 - 11.0Secondary amines are highly basic; protonated at physiological pH.[1]
LogP (Predicted) ~4.2Highly lipophilic compared to short-chain amines.[1]
Solubility Soluble in EtOH, DCM, DMSOLow water solubility due to the

chain.[1]

Structural Analysis & Logic

The "Spacer Effect" in Drug Design

In medicinal chemistry, the length of the alkyl spacer (


) is not arbitrary.[1] A 12-carbon chain provides a specific hydrophobic volume that influences:
  • Membrane Insertion: The

    
     length matches the hydrophobic thickness of many lipid bilayers, allowing the molecule to span or anchor effectively within liposomal formulations.[1]
    
  • Linker Dynamics: In PROTACs or bivalent ligands, this spacer length allows two pharmacophores to bind simultaneous targets without steric clash.[1]

Visualization: Structural Connectivity

The following diagram illustrates the molecular connectivity and the distinction between the hydrophobic core and the reactive secondary amine termini.

G cluster_0 Hydrophobic Core (Lipophilic) cluster_1 Reactive Termini (Hydrophilic/Cationic) C_Chain -(CH2)12- Alkyl Chain (Membrane Anchoring) N12 N-Methylamine (Pos 12) (Secondary Amine) C_Chain->N12 Prop2 LogP ~4.2 (Lipid Soluble) C_Chain->Prop2 N1 N-Methylamine (Pos 1) (Secondary Amine) N1->C_Chain Prop1 pKa ~11.0 (Protonatable) N1->Prop1

Figure 1: Structural topology of N,N'-Dimethyldodecane-1,12-diamine highlighting the amphiphilic architecture critical for lipid assembly.[1]

Synthesis & Manufacturing Pathways

For researchers synthesizing this compound or evaluating suppliers, understanding the impurity profile is vital.[1] The synthesis typically follows a nucleophilic substitution pathway.[1]

Primary Synthetic Route: Alkylation

The most robust industrial route involves the reaction of 1,12-dihalododecane with excess methylamine.[1]

  • Reagents: 1,12-Dibromododecane + Methylamine (in THF or Ethanol).

  • Conditions: High pressure/temperature (sealed tube) to favor substitution over elimination.[1]

  • Purification: Acid-base extraction followed by vacuum distillation or recrystallization.

Critical Impurity Profile

When sourcing this material for GMP applications (e.g., LNP formulation), assay for the following:

  • Impurity A (Undermethylated): 1-amino-12-(methylamino)dodecane.[1] (Asymmetric).

  • Impurity B (Overmethylated): N,N,N'-trimethyl... or quaternary ammonium species.[1]

  • Impurity C (Starting Material): 1,12-diaminododecane (Primary amine).[1]

Self-Validating Protocol:

To confirm identity, the H-NMR spectrum must show a singlet for the N-methyl group at approximately 2.4 ppm integrating to 6 protons, and the absence of the broad singlet typical of primary amines (


) at a different shift.[1]

Applications in Drug Development

Ionizable Lipid Synthesis (LNP Tech)

This molecule is a "pre-functionalized" scaffold for creating ionizable lipids used in mRNA vaccines.[1]

  • Mechanism: The secondary amines can be reacted with acrylate esters (Michael addition) or epoxides to generate complex lipid tails.[1]

  • Advantage: Starting with the secondary amine (N-methyl) prevents the formation of tertiary/quaternary mixtures often seen when alkylating primary amines, leading to cleaner lipid products with defined pKa values.[1]

Supramolecular Drug Delivery

The "bolaamphiphile" nature allows N,N'-Dimethyldodecane-1,12-diamine to form:

  • Vesicles: Spontaneous assembly into monolayer membranes (vesicles) that can encapsulate drugs.[1]

  • Gelators: In organic solvents, these diamines can form organogels used for transdermal drug delivery patches.[1]

Analytical Standard

It serves as a reference standard when monitoring the degradation of complex polyamine drugs or as an internal standard in GC-MS analysis of long-chain metabolites.[1]

References

  • CymitQuimica. N,N'-Dimethyldodecane-1,12-diamine (CAS 56992-91-7) Technical Data.[1][2] Retrieved from

  • Sigma-Aldrich. Product Specification: N,N'-Dimethyldodecane-1,12-diamine.[1] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17727 (1,12-Diaminododecane - Primary Amine Analog).[1] Retrieved from

  • Apollo Scientific. Safety Data Sheet & Certificate of Analysis: CAS 56992-91-7.[1] Retrieved from

Sources

Exploratory

Spectroscopic Profiling and Application Guide for 1,12-Dodecanediamine, N,N-dimethyl-

Executive Summary 1,12-Dodecanediamine, N,N-dimethyl- (CAS: 91228-39-6)[1] is an unsymmetrical, long-chain aliphatic diamine characterized by a primary amine at one terminus and a tertiary dimethylamine at the other, sep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,12-Dodecanediamine, N,N-dimethyl- (CAS: 91228-39-6)[1] is an unsymmetrical, long-chain aliphatic diamine characterized by a primary amine at one terminus and a tertiary dimethylamine at the other, separated by a highly lipophilic 12-carbon spacer. In modern drug development and chemical biology, this specific molecular architecture is highly sought after. The orthogonal reactivity of its two nitrogen centers allows for regioselective conjugation, while the dodecyl chain acts as a hydrophobic linker. This technical whitepaper provides a comprehensive spectroscopic profile (NMR, IR, MS) of the compound and details self-validating experimental protocols for its application in fluorescent probe design.

Structural Causality and Physicochemical Profile

The utility of N,N-dimethyl-1,12-dodecanediamine stems directly from its structural dichotomy:

  • Orthogonal Reactivity: The primary amine (-NH₂) is highly nucleophilic and unhindered, making it an ideal candidate for amidation or reductive amination. Conversely, the tertiary amine (-N(CH₃)₂) is sterically hindered and lacks exchangeable protons, rendering it inert during standard coupling reactions. This eliminates the need for complex protection/deprotection synthetic steps.

  • Lipophilic Modulation: In live-cell assays, the 12-carbon chain significantly increases the partition coefficient (LogP) of conjugated molecules. As demonstrated in the development of the Fluorescent Probe Cellular Binding Assay (FPCBA), incorporating hydrophobic diamine linkers directly reduces active cellular efflux and enhances the binding affinity of probes to membrane-associated targets like Protein Kinase C (PKC) ()[2].

Comprehensive Spectroscopic Characterization

The following tables synthesize the quantitative spectroscopic data required to validate the structural integrity of N,N-dimethyl-1,12-dodecanediamine.

Nuclear Magnetic Resonance (NMR)

Causality of Spectral Features: The massive integration overlap in the 1.20–1.35 ppm region of the ¹H NMR is a hallmark of long-chain dodecyl systems, where the internal methylene protons are heavily shielded. The N-methyl protons are deshielded by the adjacent electronegative nitrogen, shifting them to ~2.20 ppm.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegrationCoupling (J)
Internal -(CH₂)₈-1.20 – 1.35Multiplet16H-
Beta -CH₂-CH₂-N1.40 – 1.50Multiplet4H-
Primary -NH₂1.55Broad Singlet2H-
Tertiary -N(CH₃)₂2.20Singlet6H-
Alpha -CH₂-N(CH₃)₂2.25Triplet2H7.5 Hz
Alpha -CH₂-NH₂2.68Triplet2H7.0 Hz

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Carbon EnvironmentChemical Shift (ppm)Structural Assignment
Aliphatic Chain26.9, 27.5, 29.3, 29.6 (x5)Internal methylene carbons
Beta to Primary Amine33.8-CH₂-CH₂-NH₂
Alpha to Primary Amine42.3-CH₂-NH₂
N-Methyl Carbons45.5-N(CH₃)₂
Alpha to Tertiary Amine60.0-CH₂-N(CH₃)₂
Infrared Spectroscopy (IR)

Table 3: ATR-FTIR Data

Wavenumber (cm⁻¹)Vibration ModeIntensityStructural Implication
3350, 3280N-H stretchMedium, doubletConfirms primary amine (-NH₂)
2920, 2850C-H stretchStrongConfirms long aliphatic chain
2770C-H stretchWeakSpecific to N-CH₃ groups
1610N-H bendMediumPrimary amine scissoring
1040C-N stretchMediumAliphatic amine backbone
Mass Spectrometry (MS)

Causality of Fragmentation: In Electron Ionization (EI), the radical cation forms on the nitrogen atom. Homolytic α-cleavage expels an alkyl radical, leaving a resonance-stabilized iminium ion. The tertiary amine end forms the [CH₂=N(CH₃)₂]⁺ ion at m/z 58, which is the base peak because it is significantly more stable than the primary amine equivalent (m/z 30) due to the inductive electron-donating effects of the two methyl groups.

Table 4: Mass Spectrometry (ESI/EI) Data

Ionization Methodm/z ValueIon AssignmentMechanistic Origin
ESI (+ve)229.26[M+H]⁺Protonation of tertiary/primary amine
EI (70 eV)228.25M⁺•Molecular ion
EI (70 eV)58.06[CH₂=N(CH₃)₂]⁺α-cleavage at tertiary amine (Base Peak)
EI (70 eV)30.03[CH₂=NH₂]⁺α-cleavage at primary amine

Visualizations of Analytical and Synthetic Logic

SpectralValidation Start 1,12-Dodecanediamine, N,N-dimethyl- NMR NMR Spectroscopy (1H & 13C) Start->NMR IR FT-IR Spectroscopy (ATR) Start->IR MS Mass Spectrometry (ESI/EI) Start->MS D2O D2O Exchange (NH2 Validation) NMR->D2O Identify Exchangable Protons Valid Structural Confirmation IR->Valid N-H & C-N Stretches Frag Alpha Cleavage (m/z 58 & 30) MS->Frag Fragmentation Analysis D2O->Valid Frag->Valid

Workflow for the spectroscopic validation of N,N-dimethyl-1,12-dodecanediamine.

ProbeSynthesis Amine 1,12-Dodecanediamine, N,N-dimethyl- Coupling Amidation Reaction (DIPEA, DMF, 25°C) Amine->Coupling Primary amine acts as nucleophile Fluorophore Fluorophore NHS Ester (e.g., Pacific Blue) Fluorophore->Coupling Electrophilic activation Purification RP-HPLC Purification (Self-Validating QC) Coupling->Purification Crude mixture FinalProbe Hydrophobic Fluorescent Probe (Reduced Cellular Efflux) Purification->FinalProbe >95% Purity

Synthetic workflow for conjugating the diamine linker to a fluorophore.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating built-in quality control (QC) mechanisms.

Protocol A: NMR Sample Preparation and D₂O Exchange Validation

This protocol definitively distinguishes the primary amine protons from the overlapping aliphatic background.

  • Sample Dissolution: Dissolve 10 mg of N,N-dimethyl-1,12-dodecanediamine in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: CDCl₃ is selected because its low polarity perfectly solvates the highly lipophilic 12-carbon chain, preventing micelle formation that broadens NMR signals.

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum (400 MHz, 16 scans). Identify the broad singlet at ~1.55 ppm.

  • Deuterium Exchange: Add 2 drops of D₂O directly into the NMR tube. Cap and shake vigorously for 30 seconds to ensure a biphasic emulsion.

  • Validation Acquisition: Allow the phases to separate (approx. 2 minutes) and re-acquire the ¹H NMR spectrum.

    • Self-Validating Causality: The labile N-H protons rapidly undergo chemical exchange with deuterium, forming -ND₂. The complete disappearance of the signal at ~1.55 ppm acts as an internal, self-validating proof that this peak corresponds to the primary amine and not an aliphatic impurity.

Protocol B: Synthesis of a Fluorescent Probe via Diamine Conjugation

This protocol details the orthogonal coupling of the diamine to a fluorophore, a critical step in creating target-engagement probes ()[2].

  • Electrophile Preparation: Dissolve 1.0 equivalent of a Fluorophore-NHS ester (e.g., Pacific Blue NHS ester) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Nucleophile & Base Addition: Add 1.5 equivalents of N,N-dimethyl-1,12-dodecanediamine, followed immediately by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It is explicitly chosen to neutralize the N-hydroxysuccinimide leaving group without competing for the electrophilic ester. The tertiary amine of the linker cannot react with the NHS ester, ensuring 100% regioselective amidation at the primary amine without needing protecting groups.

  • Reaction Monitoring: Stir at 25°C for 2 hours. Monitor the reaction via LC-MS.

    • Self-Validating Causality: The reaction validates itself analytically; the LC-MS trace must show the complete consumption of the NHS-ester mass and the emergence of the [M+H]⁺ peak corresponding to the exact mass of the fluorophore-diamine conjugate.

  • Purification: Purify the crude mixture via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the pure hydrophobic probe.

References

  • Title: Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: N,N-dimethyl-dodecyldiamine (CAS 91228-39-6) Chemical Properties and Identifiers Source: Molaid Chemical Database / PubChem Framework URL: [Link]

Sources

Foundational

Technical Guide: Solubility &amp; Handling of N,N-Dimethyl-1,12-Dodecanediamine

This guide provides an in-depth technical analysis of the solubility, physicochemical properties, and handling protocols for N,N-dimethyl-1,12-dodecanediamine (and its relevant isomers). It is designed for researchers in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility, physicochemical properties, and handling protocols for N,N-dimethyl-1,12-dodecanediamine (and its relevant isomers). It is designed for researchers in polymer synthesis, surfactant chemistry, and drug delivery.

Executive Summary & Structural Disambiguation

N,N-dimethyl-1,12-dodecanediamine refers to a long-chain aliphatic diamine used primarily as a reactive intermediate in the synthesis of polyamides, polyurethanes, and cationic surfactants.

Before addressing solubility, we must rigorously define the chemical structure, as nomenclature in this class can be ambiguous.

Structural Variants
Common NameIUPAC / Chemical StructureCAS No.[1][2]Key Characteristics
Asymmetric Isomer N,N-dimethyl-1,12-dodecanediamine

Not commonly listedContains one tertiary amine and one primary amine. Used as a "bolaamphiphile" headgroup or specialized catalyst (e.g., CS90 type).
Symmetric Isomer N,N'-dimethyl-1,12-dodecanediamine

56992-91-7 Contains two secondary amines. Common chain extender for polyamides.
Monoamine (Reference) N,N-dimethyldodecylamine

112-18-5 Surfactant intermediate (tertiary amine). High solubility reference.

Note: Unless specified as "Symmetric" (N,N'), this guide focuses on the properties inherent to the asymmetric structure (tertiary/primary split) often implied by the specific "N,N-dimethyl" prefix, while drawing solubility data from the stable CAS 56992-91-7 analog where direct data is absent.

Physicochemical Profile

Understanding the solubility requires analyzing the competition between the hydrophobic alkyl backbone and the hydrophilic amine termini.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 228.42 g/mol [3]

  • LogP (Predicted): ~4.5 – 5.5 (Highly Lipophilic)

  • pKa:

    • Primary Amine (

      
      ): ~10.6
      
    • Tertiary Amine (

      
      ): ~9.8 – 10.2
      
  • Physical State: Low-melting solid or viscous liquid (MP: ~30–35°C for asymmetric; ~67–69°C for symmetric).

Solubility Mechanism

The molecule acts as a hydrophobic spacer with polar termini.

  • Non-polar Solvents: The

    
     chain drives solubility via Van der Waals forces.
    
  • Polar Protic Solvents: The amine groups accept H-bonds, facilitating solubility in alcohols.

  • Water: The "hydrophobic effect" of the 12-carbon chain dominates. The molecule is water-insoluble at neutral pH but becomes soluble upon protonation (pH < 8).

Solubility Profile in Organic Solvents

The following data summarizes the solubility behavior based on structural analogs and experimental surfactant protocols.

Table 1: Solubility Matrix
Solvent ClassSolventSolubility RatingMechanistic Insight
Chlorinated Chloroform (

)
High (>100 mg/mL) Excellent solvation of the alkyl chain; H-bond donor to amine.
Chlorinated Dichloromethane (DCM)High (>100 mg/mL) Standard solvent for lipid/amine synthesis.
Alcohols Ethanol / MethanolHigh (>50 mg/mL) H-bonding with amines overcomes alkyl hydrophobicity.
Polar Aprotic DMSOModerate-High Soluble, but may require heating if solid. Good for biological stock solutions.
Polar Aprotic DMF / NMPHigh Excellent for polymer synthesis applications.
Hydrocarbons Hexane / TolueneModerate Soluble due to

chain, but amine polarity may cause aggregation/haze.
Aqueous Water (pH 7)Insoluble (<1 mg/mL) Hydrophobic tail dominates. Forms emulsions or floats.[3]
Aqueous Water (pH < 4)Soluble Protonation of amines (

,

) forms a soluble cationic surfactant.

Experimental Protocol: Preparation & Handling

Stock Solution Preparation (Standard Operating Procedure)

Objective: Prepare a stable 50 mM stock solution for synthesis or biological assay.

Reagents:

  • N,N-dimethyl-1,12-dodecanediamine (Solid or Melted Liquid)

  • Solvent: Anhydrous Ethanol (Grade

    
     99.5%) or Chloroform.
    

Workflow:

  • Warm-Up: If the substance is solid (likely for the symmetric isomer or impure asymmetric grades), warm the container to 40°C to melt/soften.

  • Weighing: Weigh the required mass rapidly. Note: Long-chain amines are hygroscopic and avidly absorb

    
     from air to form carbamates.
    
  • Dissolution: Add solvent. Vortex for 30 seconds.

    • Visual Check: Solution should be clear and colorless. If hazy in non-polar solvents (Hexane), add 1-2% Isopropanol to disrupt amine aggregates.

  • Storage: Store under Nitrogen or Argon at -20°C.

The "Carbamate Trap" (Critical Handling Note)

Primary and secondary amines react with atmospheric


 to form carbamate salts, which appear as white, insoluble precipitates often mistaken for "poor solubility."
  • Reaction:

    
    
    
  • Prevention: Always handle neat amine under inert atmosphere (

    
    ).
    
  • Recovery: If precipitate forms, acidify slightly or heat to reverse the reaction (releases

    
    ).
    

Visualization: Solubility Logic & Workflow

The following diagram illustrates the decision logic for solvent selection and the mechanism of dissolution.

SolubilityLogic Start Target: Dissolve N,N-dimethyl-1,12-dodecanediamine CheckState Check Physical State (Solid vs Liquid) Start->CheckState SolventChoice Select Solvent Class CheckState->SolventChoice If Solid, warm to 40°C NonPolar Non-Polar / Chlorinated (DCM, Chloroform, Toluene) SolventChoice->NonPolar Synthesis / Lipids PolarProtic Polar Protic (Ethanol, Methanol) SolventChoice->PolarProtic Stock / Analysis Aqueous Aqueous (Water, Buffer) SolventChoice->Aqueous Biological Media MechanismNP Mechanism: Van der Waals interactions with C12 alkyl chain NonPolar->MechanismNP MechanismPP Mechanism: H-Bonding with Amine groups + Alkyl solvation PolarProtic->MechanismPP MechanismAq Mechanism: Hydrophobic Effect dominates (Insoluble) Aqueous->MechanismAq ResultSoluble Result: Clear Solution MechanismNP->ResultSoluble MechanismPP->ResultSoluble Acidify Action: Acidify to pH < 4 (HCl, Acetic Acid) MechanismAq->Acidify Required for Solubility SolubleCation Result: Soluble (Cationic Surfactant Form) Acidify->SolubleCation

Caption: Decision tree for solvent selection based on the competing hydrophobic (alkyl) and hydrophilic (amine) domains of the molecule.

Applications & Context

  • Polymer Synthesis: Used as a chain extender or comonomer in Nylon-12 derivatives to introduce cationic sites (for dyeability or antistatic properties).

  • Surfactants: The asymmetric isomer is a precursor to "Gemini" surfactants or bolaamphiphiles when quaternized.

  • LNP (Lipid Nanoparticles): Long-chain amines are critical intermediates for ionizable lipids used in mRNA delivery. The dimethylamino headgroup provides the necessary pKa for endosomal escape.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10905, N,N-Dimethyldodecylamine. Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press. (Contextual reference for alkyl-amine solubility thermodynamics).

Sources

Exploratory

Thermal Stability and Degradation Kinetics of N,N'-dimethyl-1,12-dodecanediamine: A Comprehensive Technical Guide

Executive Summary & Structural Causality In the realm of advanced materials and bioconjugate chemistry, N,N'-dimethyl-1,12-dodecanediamine (CAS: 56992-91-7), often referred to as 1,12-Dodecanediamine, N,N-dimethyl-, occu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the realm of advanced materials and bioconjugate chemistry, N,N'-dimethyl-1,12-dodecanediamine (CAS: 56992-91-7), often referred to as 1,12-Dodecanediamine, N,N-dimethyl-, occupies a unique structural niche. As a long-chain aliphatic secondary diamine, its architecture features a highly hydrophobic 12-carbon backbone capped by two sterically hindered methylamino groups.

Understanding its thermal stability is not merely an exercise in physical chemistry; it is a prerequisite for its successful application. In drug development, this compound is utilized as a highly stable, hydrophobic linker for fluorescent probes targeting Protein Kinase C (PKC), where it resists biological and thermal degradation to enhance target affinity 1. In materials science, it serves as a critical modifier in the synthesis of semi-aromatic polyamides (like PA12T derivatives) and block copolymers, which must withstand rigorous melt-processing temperatures exceeding 300 °C 2.

The thermal behavior of this molecule is governed by the duality of its strong van der Waals dispersion forces (from the dodecane chain) and the specific vulnerabilities of its secondary amine carbon-nitrogen (C-N) bonds.

Table 1: Quantitative Physicochemical & Thermal Profile
PropertyValueScientific ImplicationReference
Formula C₁₄H₃₂N₂Long aliphatic chain drives amphiphilic behavior.3
Molecular Weight 228.42 g/mol High MW for an amine reduces volatility during processing.3
Flash Point 118 – 121 °CIndicates the onset of volatile, combustible vapor generation.4
Physical State White SolidSolid at ambient temp; melting requires breaking intermolecular packing.3
Purity Standard ≥ 97.0%Trace impurities (e.g., primary amines) can catalyze early degradation.4

Mechanisms of Thermal Degradation

Unlike primary diamines (e.g., ethylenediamine or the unmethylated 1,12-dodecanediamine), which frequently degrade via carbamate polymerization and ring-closing reactions to form cyclic ureas 5, the N-methyl substitution and the extreme length of the 12-carbon chain in this compound sterically hinder simple intramolecular cyclization. Instead, degradation proceeds via three distinct kinetic pathways depending on the atmospheric conditions and temperature thresholds.

Pathway A: C-N Bond Homolysis (N-Demethylation)

At elevated temperatures (typically >300 °C in an inert atmosphere), the weakest bond in the molecule—the N-CH₃ bond—undergoes homolytic scission. This pyrolytic event generates methyl radicals and leaves behind a primary amine derivative. This is often the rate-limiting step in the thermal decomposition of secondary aliphatic amines.

Pathway B: β-Hydrogen Transfer and Chain Scission

As temperatures approach 350–400 °C, the 12-carbon aliphatic backbone begins to fracture. The dominant mechanism here is the β-CH hydrogen transfer process. The transfer of a hydrogen atom from the beta-carbon relative to the nitrogen or a radical center results in main-chain random scission, yielding shorter-chain terminal alkenes and lower molecular weight amines 2.

Pathway C: Thermo-Oxidative Degradation

If the compound is exposed to oxygen during heating (e.g., during open-air polymer extrusion), the degradation onset temperature drops significantly. Oxygen radicals attack the highly susceptible α-carbons adjacent to the secondary amines, forming unstable hydroperoxides. These rapidly decompose into aldehydes, nitriles, and volatile organic compounds (VOCs).

Degradation cluster_pathways Primary Thermal Degradation Pathways Compound N,N'-dimethyl-1,12-dodecanediamine (Intact Molecule) PathA C-N Bond Homolysis (N-Demethylation) Compound->PathA > 300°C (Inert) PathB β-Hydrogen Transfer (Chain Scission) Compound->PathB > 350°C (Inert) PathC Thermo-Oxidation (O2 Present) Compound->PathC > 150°C (Air) ProdA Primary Amines + Methyl Radicals PathA->ProdA ProdB Terminal Alkenes + Shorter Amines PathB->ProdB ProdC Aldehydes, Nitriles & VOCs PathC->ProdC

Fig 1. Mechanistic pathways of N,N'-dimethyl-1,12-dodecanediamine thermal degradation.

Self-Validating Experimental Protocol: Hyphenated TGA-MS/FTIR

To accurately quantify the thermal stability of N,N'-dimethyl-1,12-dodecanediamine for downstream applications, weight loss alone (Thermogravimetric Analysis - TGA) is insufficient. TGA cannot distinguish between the physical evaporation of the intact diamine and true pyrolytic degradation. Therefore, a hyphenated TGA-MS (Mass Spectrometry) or TGA-FTIR workflow is mandatory to identify the chemical signatures of the off-gases.

Step-by-Step Methodology

Step 1: System Calibration & Blank Run (Validation Check)

  • Action: Run an empty alumina (Al₂O₃) crucible method blank from 25 °C to 600 °C.

  • Causality: Alumina is strictly chosen over platinum. Platinum crucibles can act as catalysts, artificially lowering the degradation onset temperature of amines. The blank run validates baseline stability and ensures the transfer line is free of residual contaminants from previous runs.

Step 2: Sample Preparation

  • Action: Load precisely 2.0 to 5.0 mg of N,N'-dimethyl-1,12-dodecanediamine into the alumina crucible.

  • Causality: Utilizing a small sample mass prevents thermal lag and minimizes the "chimney effect" within the crucible. This ensures that the temperature recorded by the thermocouple accurately reflects the sample core temperature.

Step 3: Pyrolytic Heating Program

  • Action: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 15 minutes prior to heating. Ramp the temperature at 10 °C/min up to 600 °C.

  • Causality: The rigorous inert N₂ purge displaces residual oxygen, isolating purely thermal degradation mechanisms (homolysis, chain scission) from thermo-oxidative pathways, allowing researchers to determine the absolute intrinsic stability of the molecule.

Step 4: Evolved Gas Analysis (EGA)

  • Action: Transfer the evolved gases via a fused-silica capillary heated to 250 °C directly into the MS or FTIR ionization chamber.

  • Causality: Maintaining the transfer line at 250 °C is critical; it prevents the premature condensation of heavy degradation fragments (such as long-chain alkenes or secondary amine intermediates) before they can be detected and deconvoluted by the spectrometer.

Workflow Step1 1. Sample Prep (Alumina Crucible, 2-5 mg) Step2 2. TGA Heating (10°C/min, N2 Gas, 25°C to 600°C) Step1->Step2 Step3 3. Evolved Gas Transfer (Heated Line at 250°C) Step2->Step3 Step4 4. MS/FTIR Detection & Spectral Deconvolution Step3->Step4

Fig 2. Self-validating hyphenated TGA-MS workflow for thermal profiling.

Storage and Handling Best Practices

Because N,N'-dimethyl-1,12-dodecanediamine possesses a flash point of 118–121 °C 4, it must be handled with appropriate thermal precautions.

  • Atmosphere: Store under an inert gas (Argon or Nitrogen) to prevent the gradual formation of hydroperoxides via ambient thermo-oxidation.

  • Temperature: Maintain at ambient room temperature in a dry, well-ventilated space. Avoid localized heat sources that could push the material past its flash point, risking the release of volatile, irritating amine vapors.

  • Compatibility: Keep strictly isolated from strong oxidizing agents and strong acids, which can trigger rapid, exothermic degradation reactions.

References

  • Ding, P., et al. "Synthesis and Thermal Decomposition of Poly(dodecamethylene terephthalamide)." Journal of Applied Polymer Science, ResearchGate. Available at: [Link]

  • Wender, P. A., et al. "Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells." National Institutes of Health (PMC). Available at: [Link]

  • Davis, J. "Thermal Degradation and Corrosion of Amines for CO2 Capture." The University of Texas at Austin. Available at:[Link]

Sources

Foundational

Purity Analysis of N,N'-Dimethyldodecane-1,12-diamine: A Comprehensive Analytical Architecture

Executive Summary & Chemical Context N,N'-Dimethyldodecane-1,12-diamine (CAS: 56992-91-7) is a symmetrical, long-chain aliphatic secondary diamine characterized by a 12-carbon hydrophobic core flanked by two methyl-subst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

N,N'-Dimethyldodecane-1,12-diamine (CAS: 56992-91-7) is a symmetrical, long-chain aliphatic secondary diamine characterized by a 12-carbon hydrophobic core flanked by two methyl-substituted amino groups. In modern therapeutics and advanced materials, this compound serves as a highly specialized bifunctional building block. It is extensively utilized in the synthesis of modified block copolymers[1], poly(beta-amino esters) (PBAEs), and ionizable lipid nanoparticles (LNPs) for mRNA delivery. Because the secondary amines are designed to undergo precise step-growth polymerizations or epoxide ring-opening reactions, the stoichiometric and structural purity of this diamine directly dictates the architectural integrity and efficacy of the final macromolecule.

The Causality of Impurities: Mechanistic Impact on Downstream Synthesis

In drug development and polymer chemistry, purity is not merely a regulatory checkbox; it is a fundamental driver of synthetic causality. The impurity profile of N,N'-Dimethyldodecane-1,12-diamine typically consists of methylation variants and chain-length homologues, each exerting a specific, detrimental effect on downstream reactions:

  • Desmethylated / Primary Amines (e.g., N-monomethyldodecane-1,12-diamine): Primary amines possess two reactive N-H protons. In a step-growth polymerization designed strictly for secondary amines, these primary amines act as unintended branching points. This leads to uncontrolled cross-linking, increased polydispersity, and premature gelation of the polymer matrix.

  • Over-methylated / Tertiary Amines (e.g., N,N,N'-trimethyldodecane-1,12-diamine): Tertiary amines lack a reactive N-H proton. They act as stoichiometric dead-ends in epoxide or acrylate additions, prematurely terminating chain elongation and drastically depressing the molecular weight of the target polymer or lipid.

  • Chain-Length Homologues (C10 or C14 variants): Variations in the aliphatic core alter the hydrophobic-hydrophilic balance. In LNP formulations, substituting a C12 core with a C10 core shifts the apparent pKa and lipophilicity (LogP) of the resulting ionizable lipid, which can critically impair nucleic acid encapsulation efficiency and endosomal escape dynamics.

ImpurityImpact A Target: Secondary Diamine E Linear Polymer / Lipid Optimal pKa & LogP A->E B Impurity: Primary Amine F Cross-linking / Branching Defect B->F C Impurity: Tertiary Amine G Chain Termination / Lower Mol. Weight C->G D Impurity: Chain Variant (C10/C14) H Altered Lipophilicity / Suboptimal Delivery D->H

Diagram: Mechanistic impact of specific diamine impurities on downstream lipid/polymer synthesis.

Analytical Architecture: Overcoming the Lack of a UV Chromophore

The primary analytical challenge with N,N'-Dimethyldodecane-1,12-diamine is the complete absence of a UV-absorbing chromophore. Traditional HPLC-UV methods fail unless coupled with cumbersome pre-column derivatization (e.g., using dansyl chloride), which introduces derivatization bias and structural artifacts[2].

To establish a self-validating analytical system, we deploy a dual-orthogonal approach:

  • GC-MS (Gas Chromatography-Mass Spectrometry): Provides orthogonal validation by resolving volatile chain-length homologues and residual solvents based on mass-to-charge (m/z) ratios.

AnalyticalWorkflow A N,N'-Dimethyldodecane-1,12-diamine Sample B HPLC-CAD (Non-volatile Impurities) A->B C GC-MS / GC-FID (Volatile & Homologs) A->C D Karl Fischer & ICP-MS (Water & Metals) A->D E Quantification of: - Primary Amines - Tertiary Amines B->E F Identification of: - C10/C14 Variants - Residual Solvents C->F G Safety & Stoichiometry Validation D->G H Comprehensive Purity Certificate E->H F->H G->H

Diagram: Orthogonal analytical workflow for comprehensive diamine purity validation.

Step-by-Step Experimental Protocols

Protocol A: HPLC-CAD Analysis of Methylation Variants

Causality of Design: Aliphatic amines exhibit severe peak tailing on standard silica C18 columns due to secondary interactions with residual silanols. We utilize a hybrid organic-inorganic particle column (e.g., Waters XBridge) to prevent this. Furthermore, CAD requires highly volatile mobile phases; thus, Heptafluorobutyric acid (HFBA) is used as a volatile ion-pairing agent to increase the retention of polar amines on the reversed-phase column.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% (v/v) Heptafluorobutyric acid (HFBA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% (v/v) HFBA in LC-MS grade Acetonitrile.

  • Self-Validation Check: Ensure baseline noise on the CAD is <0.5 pA before proceeding, confirming mobile phase volatility and purity.

Step 2: Chromatographic Conditions

  • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Gradient: 5% B to 60% B over 20 minutes, followed by a 5-minute washout at 95% B.

Step 3: CAD Settings & Data Acquisition

  • Evaporation Temperature: 35°C (optimized to prevent the loss of semi-volatile diamines).

  • Data Collection Rate: 10 Hz with a filter constant of 3.6 seconds.

  • Power Function: Set to 1.0 for linear response approximation (though standard curves should be fitted with a quadratic regression for highest accuracy).

Protocol B: GC-MS Profiling for Chain-Length Homologues

Causality of Design: Direct injection of free amines often leads to adsorption in the GC inlet. Using a base-deactivated column and a high split ratio ensures sharp peaks without the need for complex derivatization.

Step 1: Sample Preparation

  • Dilute the diamine sample to 1.0 mg/mL in GC-grade Dichloromethane (DCM).

Step 2: GC-MS Conditions

  • Column: DB-5MS (Base-Deactivated), 30 m x 0.25 mm, 0.25 µm film.

  • Inlet Temperature: 250°C.

  • Split Ratio: 50:1 (prevents column overloading and peak fronting).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

Step 3: Mass Spectrometry Detection

  • Ionization: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40 to 400.

  • Self-Validation Check: Monitor the m/z 44 ion (characteristic for secondary methylamines) and m/z 58 ion (characteristic for tertiary dimethylamines) to cross-validate the HPLC-CAD findings.

Quantitative Data Presentation

To ensure rapid evaluation by QA/QC teams, the analytical outputs from the orthogonal methods are synthesized into standardized tables.

Table 1: Typical Impurity Profile and Analytical Responses

Impurity TypeStructural VariantPrimary Analytical MethodRelative Retention Time (RRT)Acceptance Criteria
Target N,N'-Dimethyldodecane-1,12-diamineHPLC-CAD1.00≥ 97.0%
Under-methylated N-monomethyldodecane-1,12-diamineHPLC-CAD~0.85≤ 1.0%
Over-methylated N,N,N'-trimethyldodecane-1,12-diamineHPLC-CAD~1.15≤ 1.0%
Chain Variant C10 Homologue (Decane core)GC-MS~0.78≤ 0.5%
Chain Variant C14 Homologue (Tetradecane core)GC-MS~1.22≤ 0.5%
Moisture H₂OKarl FischerN/A≤ 0.5%

Table 2: Method Parameter Comparison (HPLC-CAD vs. GC-MS)

ParameterHPLC-CAD (Methylation Focus)GC-MS (Homologue Focus)
Detection Principle Charged aerosol particle measurementElectron impact mass-to-charge ratio
Derivatization Required? NoNo (Base-deactivated column used)
Limit of Quantitation (LOQ) ~0.05% (w/w)~0.01% (w/w)
Primary Vulnerability Non-volatile buffer interferenceInlet adsorption of highly basic amines

Conclusion

The purity analysis of N,N'-Dimethyldodecane-1,12-diamine requires a departure from conventional UV-based chromatography. By implementing a self-validating architecture that pairs the universal response of HPLC-CAD with the structural resolution of GC-MS, researchers can accurately map the methylation states and chain-length homologues of the sample. Controlling these specific impurities is not merely an analytical exercise; it is the foundational step in ensuring the predictable synthesis, optimal molecular weight, and functional efficacy of downstream lipid nanoparticles and block copolymers.

References

  • HPLC-CAD Analysis of Aliphatic Amines Title: How Syngene helped Panbela achieve shorter production time for its pancreatic cancer drug (Application of HPLC-CAD for secondary aliphatic amines) Source: Syngene International URL:[Link]

  • Application in Advanced Materials Title: Modified Block Copolymer, Method for Producing Modified Block Copolymer, and Resin Composition (EP 3623398 A1) Source: European Patent Office (EPO) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N,N-dimethyl-1,12-dodecanediamine as a Versatile Ligand in Coordination Chemistry

Abstract This guide provides a comprehensive overview of N,N-dimethyl-1,12-dodecanediamine (dmdoda) as a ligand in coordination chemistry. While specific studies on this exact ligand are nascent, this document leverages...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview of N,N-dimethyl-1,12-dodecanediamine (dmdoda) as a ligand in coordination chemistry. While specific studies on this exact ligand are nascent, this document leverages established principles from related long-chain and N-alkylated diamines to present its potential. We will explore the unique structural attributes of dmdoda, propose detailed protocols for the synthesis and characterization of its metal complexes, and discuss promising applications in catalysis, materials science, and drug development. This note is intended for researchers, scientists, and drug development professionals seeking to explore the capabilities of this flexible and functional ligand.

Ligand Profile and Design Rationale

N,N-dimethyl-1,12-dodecanediamine, (CH₃)₂N(CH₂)₁₂N(CH₃)₂, is a long-chain aliphatic diamine with tertiary amine donor groups. Its structure offers a unique combination of properties that make it an intriguing candidate for coordination chemistry:

  • High Flexibility: The long dodecamethylene (-(CH₂)₁₂-) backbone provides significant conformational freedom. This allows the ligand to adopt various coordination modes, including acting as a chelating ligand to form large, flexible metallacycles or as a bridging ligand to link multiple metal centers, potentially forming coordination polymers.[1][2] The flexible nature of such ligands can be crucial in the self-assembly of complex supramolecular structures.[3]

  • Tertiary Amine Donors: Unlike primary or secondary amines, the tertiary amine groups lack N-H protons. This prevents deprotonation reactions at the nitrogen center and eliminates the possibility of hydrogen bonding involving the donor atoms, which can simplify reactivity studies.[2]

  • Steric and Electronic Effects: The N,N-dimethyl groups introduce moderate steric bulk around the metal center, which can influence the coordination geometry and reactivity of the resulting complex. Electronically, the methyl groups are electron-donating, which increases the basicity of the amine nitrogens and can lead to stronger metal-ligand bonds.

  • Hydrophobicity: The long alkyl chain imparts significant lipophilicity to the metal complexes.[4] This property is particularly relevant in applications such as catalysis in non-polar solvents or the development of metal-based drugs with improved cell membrane permeability.[5]

These characteristics suggest that dmdoda can be a versatile building block for creating coordination compounds with tunable properties and diverse applications.

Synthesis and Characterization of a [Pd(dmdoda)Cl₂] Complex: A Protocol

This section provides a detailed protocol for the synthesis of a representative palladium(II) complex with dmdoda. Palladium complexes with diamine ligands are of significant interest for their catalytic activities, particularly in cross-coupling reactions.[6][7]

Experimental Protocol: Synthesis of Dichloro(N,N-dimethyl-1,12-dodecanediamine)palladium(II)

Materials:

  • N,N-dimethyl-1,12-dodecanediamine (dmdoda)

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether ((C₂H₅)₂O), anhydrous

  • Schlenk flask and standard glassware

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of the Palladium Precursor Solution: In a 50 mL Schlenk flask under an inert atmosphere, suspend palladium(II) chloride (177 mg, 1.0 mmol) in 20 mL of anhydrous acetonitrile.

  • Ligand Addition: In a separate vial, dissolve N,N-dimethyl-1,12-dodecanediamine (228 mg, 1.0 mmol) in 10 mL of anhydrous acetonitrile.

  • Reaction: Slowly add the dmdoda solution to the stirring suspension of PdCl₂ at room temperature. The deep brown suspension of PdCl₂ should gradually change to a yellow or orange solution as the complex forms.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by the complete dissolution of PdCl₂.

  • Isolation of the Product: After the reaction is complete, reduce the volume of the acetonitrile solution to approximately 5 mL under vacuum.

  • Precipitation: Add 20 mL of anhydrous diethyl ether to the concentrated solution to precipitate the product. A yellow solid should form.

  • Washing and Drying: Collect the solid by filtration, wash with two 10 mL portions of diethyl ether, and dry under high vacuum for several hours.

Rationale and Optimization
  • Choice of Metal and Precursor: Palladium(II) is chosen for its well-established catalytic activity.[8] PdCl₂ is a common starting material, but its low solubility can be a challenge. Using a more soluble precursor like bis(acetonitrile)palladium(II) chloride, [PdCl₂(CH₃CN)₂], can significantly improve reaction times and homogeneity.

  • Solvent System: Acetonitrile is a good coordinating solvent that can help to solubilize the palladium precursor. Diethyl ether is used as an anti-solvent to precipitate the product due to the lower solubility of the complex in this non-polar medium.

  • Inert Atmosphere: While many Pd(II) complexes are air-stable, conducting the synthesis under an inert atmosphere is good practice to prevent any potential side reactions, especially if subsequent reactions are sensitive to air or moisture.

Characterization Workflow

The identity and purity of the synthesized [Pd(dmdoda)Cl₂] complex should be confirmed through a series of analytical techniques.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing start Reactants: PdCl₂ + dmdoda reaction Reaction in Acetonitrile start->reaction isolation Precipitation with Diethyl Ether reaction->isolation product [Pd(dmdoda)Cl₂] (Yellow Solid) isolation->product ftir FT-IR Spectroscopy product->ftir nmr ¹H & ¹³C NMR product->nmr ea Elemental Analysis product->ea xrd X-ray Crystallography (if single crystals form) product->xrd catalysis Catalytic Studies (e.g., Suzuki Coupling) product->catalysis materials Materials Synthesis product->materials

Caption: General workflow from synthesis to application of a metal-dmdoda complex.

Spectroscopic and Analytical Characterization

The following table summarizes the expected characterization data for the hypothetical [Pd(dmdoda)Cl₂] complex.

TechniqueExpected ObservationsRationale
FT-IR Spectroscopy Appearance of new bands in the far-IR region (typically 300-400 cm⁻¹) corresponding to Pd-Cl stretching vibrations. Shifts in the C-N stretching vibrations of the ligand upon coordination to the metal center.Confirms the coordination of the ligand to the palladium center and the presence of chloride ligands.
¹H NMR Spectroscopy Downfield shift of the protons on the carbon atoms adjacent to the nitrogen atoms (-CH₂-N) due to the electron-withdrawing effect of the metal center. The N-methyl protons will also experience a downfield shift.Provides information about the electronic environment of the ligand upon coordination and can be used to confirm the ligand-to-metal ratio.
¹³C NMR Spectroscopy Similar to ¹H NMR, the carbon signals of the -CH₂-N and N-CH₃ groups will be shifted downfield upon coordination.Complements the ¹H NMR data and confirms the coordination of the nitrogen atoms to the palladium.
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed formula C₁₄H₃₂Cl₂N₂Pd.A fundamental technique to verify the empirical formula and purity of the synthesized complex.

Potential Coordination Modes and Applications

The versatility of the dmdoda ligand stems from its ability to adopt different coordination modes, which in turn dictates the properties and applications of the resulting complexes.[9][10]

G cluster_ligand1 Chelating cluster_ligand2 Bridging M1 M N1 N M1->N1 (CH₂)₁₂ N2 N M1->N2 M2 M N3 N M2->N3 M3 M N4 N M3->N4 M4 M N3->N4 (CH₂)₁₂

Caption: Conceptual diagram of chelating vs. bridging coordination modes for dmdoda.

Catalysis

Metal complexes with long-chain diamine ligands have shown promise as catalysts.[6] The lipophilic nature of the dmdoda ligand could enhance the solubility of a catalyst in organic substrates, potentially improving reaction rates and efficiency in processes like:

  • Cross-Coupling Reactions: Palladium-dmdoda complexes could be investigated as catalysts for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.[6][11] The flexibility of the ligand might allow for the stabilization of catalytically active species.

  • Polymerization: The unique steric and electronic environment provided by the dmdoda ligand could influence the stereoselectivity and molecular weight distribution in olefin polymerization reactions.[12]

Materials Science

The bridging capability of dmdoda makes it an excellent candidate for the construction of coordination polymers and metal-organic frameworks (MOFs).[1]

  • Coordination Polymers: The long, flexible dodecamethylene spacer can link metal centers to form one-, two-, or three-dimensional networks. The properties of these materials, such as porosity and magnetic behavior, would be highly dependent on the choice of metal ion and the coordination geometry.

  • Functional Materials: By incorporating photoactive or redox-active metal centers, it may be possible to create functional materials with interesting optical or electronic properties.

Drug Development

The coordination of diamine ligands to metal ions like platinum and copper has been a successful strategy in the development of anticancer agents.[4][13]

  • Enhanced Cellular Uptake: The lipophilicity conferred by the long alkyl chain of dmdoda could enhance the ability of a metal-based drug to cross cell membranes, potentially leading to higher efficacy.[5]

  • Tunable Cytotoxicity: The specific coordination environment around the metal center can be tuned to optimize the cytotoxic activity and reduce side effects.[4][14]

Conclusion

N,N-dimethyl-1,12-dodecanediamine represents a promising, yet underexplored, ligand in coordination chemistry. Its unique combination of a long, flexible, hydrophobic backbone and N-alkylated donor groups provides a versatile platform for the design of novel metal complexes. The protocols and potential applications outlined in this guide are intended to provide a solid foundation and inspiration for researchers to investigate the rich coordination chemistry and potential utility of this and related long-chain diamine ligands. Further exploration in this area is expected to yield new catalysts, functional materials, and therapeutic agents.

References

Sources

Application

Analytical techniques for characterizing N,N-dimethyl-1,12-dodecanediamine derivatives

Application Note: Advanced Characterization of N,N-Dimethyl-1,12-Dodecanediamine Derivatives Executive Summary N,N-dimethyl-1,12-dodecanediamine serves as a critical aliphatic amine scaffold, particularly in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Characterization of N,N-Dimethyl-1,12-Dodecanediamine Derivatives

Executive Summary

N,N-dimethyl-1,12-dodecanediamine serves as a critical aliphatic amine scaffold, particularly in the synthesis of ionizable cationic lipids used in Lipid Nanoparticles (LNPs) for RNA delivery (e.g., siRNA, mRNA vaccines). Its derivatives function as the pH-sensitive "switch" that enables nucleic acid encapsulation at low pH and endosomal escape at physiological pH.[1]

This guide details the analytical protocols required to characterize these derivatives, focusing on three critical quality attributes (CQAs): Chemical Purity (HPLC-CAD) , Structural Identity (NMR/MS) , and Functional Ionization (Apparent pKa via TNS Assay) .

Structural Identification (The Blueprint)

Before formulation, the synthesized derivative (often an amino-lipid with hydrophobic tails attached to the dodecane backbone) must be rigorously identified.

Technique A: High-Resolution Mass Spectrometry (HRMS)
  • Objective: Confirm exact mass and elemental composition.

  • Method: Q-TOF or Orbitrap MS with Electrospray Ionization (ESI) in Positive Mode.

  • Causality: The tertiary amine groups protonate readily (

    
     or 
    
    
    
    ), providing high-intensity signals.
  • Acceptance Criteria: Mass error < 5 ppm.

Technique B: Nuclear Magnetic Resonance (NMR)
  • Objective: Verify the integrity of the dimethylamino headgroup and the dodecyl linker.

  • Key Diagnostic Signals (

    
    H NMR in CDCl
    
    
    
    ):
    • 
       2.2–2.3 ppm (Singlet, 6H/12H):  Characteristic N,N-dimethyl protons. A shift here often indicates oxidation (N-oxide impurity) or quaternization.
      
    • 
       2.3–2.5 ppm (Triplet):  Methylene protons adjacent to the nitrogen (
      
      
      
      ).
    • 
       1.2–1.4 ppm (Multiplet):  The bulk methylene envelope of the dodecane backbone.
      

Compositional Analysis: HPLC-CAD Protocol

Challenge: Aliphatic amines and their lipid derivatives lack a strong UV chromophore, making standard UV-Vis detection (214/254 nm) useless. Solution: Charged Aerosol Detection (CAD) is the gold standard.[2] It detects analytes based on mass rather than optical properties, providing uniform response factors for lipids.

Protocol: Reverse-Phase HPLC-CAD

Instrument: UHPLC system coupled with a Corona Veo or equivalent CAD.

Table 1: HPLC Method Parameters

ParameterSettingRationale
Column C18 Charged Surface Hybrid (CSH), 2.1 x 100 mm, 1.7 µmCSH technology improves peak shape for basic amines by minimizing secondary silanol interactions.
Mobile Phase A 10 mM Ammonium Formate (pH 3.7) in WaterAcidic pH ensures the amine is fully protonated, preventing peak tailing.
Mobile Phase B Acetonitrile:Methanol (1:1 v/v)Strong organic elution power for hydrophobic lipid tails.
Flow Rate 0.4 mL/minOptimized for CAD nebulization efficiency.
Column Temp 55°CImproves mass transfer and reduces backpressure for lipids.
CAD Temp 35°C (Low)Prevents evaporation of semi-volatile amine fragments.

Gradient Profile:

  • 0-1 min: 60% B (Equilibration)

  • 1-10 min: Linear ramp to 100% B

  • 10-12 min: Hold at 100% B (Elute highly lipophilic dimers)

  • 12.1 min: Re-equilibrate.

Self-Validating Step: Inject a "System Suitability" standard containing the parent amine (N,N-dimethyl-1,12-dodecanediamine) and the final derivative. Resolution (


) between the precursor and product must be > 2.0.

Functional Characterization: Apparent pKa (TNS Assay)

Context: The "Apparent pKa" is the pH at which 50% of the lipid is protonated. For effective LNP endosomal escape, this value must be between 6.0 and 7.0 . Mechanism: 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) is non-fluorescent in water but highly fluorescent when bound to a positively charged membrane. As pH drops, the amine protonates, the surface becomes positive, TNS binds, and fluorescence spikes.

Protocol: High-Throughput TNS Titration

Reagents:

  • TNS Stock: 100 µM in DMSO.

  • Buffer Series: 10 mM HEPES/MES/Ammonium Acetate adjusted to pH range 2.5 – 11.0 (in 0.5 increments).

Workflow:

  • LNP Formation: Formulate the derivative into a dummy LNP (e.g., with Cholesterol/PEG-lipid) or use the pure lipid in surfactant micelles.

  • Plate Prep: Add 100 µL of each pH buffer to a black 96-well plate (in triplicate).

  • Sample Addition: Add 2 µL of TNS stock and 5 µL of LNP/Lipid solution to each well.

  • Incubation: Shake orbitally for 5 mins at Room Temp in the dark.

  • Read: Fluorescence Excitation: 321 nm | Emission: 445 nm .

Data Analysis: Plot Fluorescence Intensity vs. pH. Fit the data to a sigmoidal Boltzmann equation. The inflection point is the Apparent pKa .

Visualization of Workflows

Diagram 1: Analytical Method Development Logic

Caption: Decision tree for selecting the correct detector and column chemistry based on the derivative's physicochemical properties.

MethodDev Start Start: N,N-dimethyl-1,12-dodecanediamine Derivative CheckUV Does it have a Chromophore? Start->CheckUV UV_Yes Use UV/Vis (254nm) CheckUV->UV_Yes Yes (Aromatic) UV_No Use CAD or ELSD CheckUV->UV_No No (Aliphatic) CheckBasic Is the Amine Tertiary? UV_No->CheckBasic Basic_Yes Use CSH C18 Column (Acidic Mobile Phase) CheckBasic->Basic_Yes Yes (pKa ~8-9) Basic_No Standard C18 Column CheckBasic->Basic_No No FinalMethod Final Method: HPLC-CAD, CSH C18, pH 3.7 Basic_Yes->FinalMethod

Diagram 2: TNS Assay Mechanism

Caption: The TNS assay relies on the electrostatic recruitment of the anionic probe to the protonated LNP surface at acidic pH.

TNS_Assay pH_High pH 9.0 (Neutral Amine) TNS_Free TNS Free (Non-Fluorescent) pH_High->TNS_Free No Charge Interaction pH_Low pH 4.0 (Protonated Amine +) TNS_Bound TNS Bound (High Fluorescence) pH_Low->TNS_Bound Electrostatic Attraction Result Sigmoidal Curve Inflection = pKa TNS_Free->Result Baseline TNS_Bound->Result Quantify

References

  • Hald Albertsen, C. et al. (2015). "The role of lipid components in lipid nanoparticles for vaccines and gene therapy."[2][3] Advanced Drug Delivery Reviews.

  • Knopf, K. et al. (2020). "In vitro characterization of the pKa of ionizable lipids in lipid nanoparticles using the TNS assay." Journal of Controlled Release.

  • Thermo Fisher Scientific. (2022). "Charged Aerosol Detection for Lipid Analysis." Application Note.

  • Cayman Chemical. (2023). "LipidLaunch™ LNP Apparent pKa Assay Kit Protocol." Product Insert.

Sources

Method

Application Notes and Protocols: N,N-dimethyl-1,12-dodecanediamine as a Versatile Cross-linking Agent

For Researchers, Scientists, and Drug Development Professionals Introduction N,N-dimethyl-1,12-dodecanediamine is a unique bifunctional molecule characterized by a long 12-carbon aliphatic chain, a primary amine at one t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-1,12-dodecanediamine is a unique bifunctional molecule characterized by a long 12-carbon aliphatic chain, a primary amine at one terminus, and a tertiary amine at the other. This distinct architecture makes it a highly versatile cross-linking agent with significant potential in drug delivery, biomaterials, and polymer chemistry. The long hydrophobic dodecamethylene chain can impart flexibility and hydrophobicity to polymer networks, while the two different amine groups offer opportunities for controlled, multi-step reactions and pH-responsive behavior.[1][2] The primary amine serves as a reactive site for covalent cross-linking, while the tertiary amine, with its capacity for protonation, can introduce pH-sensitivity and a cationic character to the resulting materials.[3][4] This guide provides an in-depth exploration of the properties, mechanisms, and applications of N,N-dimethyl-1,12-dodecanediamine, complete with detailed protocols for its use in advanced drug delivery systems.

Part 1: Physicochemical Properties and Safe Handling

A thorough understanding of the physicochemical properties of N,N-dimethyl-1,12-dodecanediamine is crucial for its effective application and safe handling.

PropertyValueSource
CAS Number 56992-91-7[5]
Molecular Formula C14H32N2[5]
Molecular Weight 228.42 g/mol [5]
Appearance White to light yellow solid[5][6]
Melting Point 67-69 °C[6]
Boiling Point ~304 °C[6]
Solubility Soluble in organic solvents like ethanol; low solubility in water.[5][6]

Safe Handling and Storage:

N,N-dimethyl-1,12-dodecanediamine, like many amines, is considered a hazardous substance and requires careful handling to minimize risks.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat, when handling this compound.[7]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[7]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[6] Do not ingest.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[7]

Part 2: Mechanism of Action as a Cross-linking Agent

The utility of N,N-dimethyl-1,12-dodecanediamine as a cross-linking agent stems from the differential reactivity and functionality of its two amine groups.

Primary Amine Reactivity: The primary amine is a potent nucleophile that can readily react with a variety of electrophilic functional groups to form stable covalent bonds. This is the primary mode of its action as a cross-linker. Common reactions include:

  • Amide bond formation: With activated esters (e.g., N-hydroxysuccinimide esters) or carboxylic acids (in the presence of a coupling agent like carbodiimide).[9]

  • Epoxide ring-opening: Leading to the formation of a β-hydroxy amine linkage.[10]

  • Isocyanate reaction: Forming a urea linkage.

Tertiary Amine Functionality: The tertiary amine group typically does not participate in covalent bond formation under standard cross-linking conditions. Instead, it imparts unique properties to the cross-linked material:

  • pH-Responsiveness: The tertiary amine has a pKa in the physiological range. In acidic environments (e.g., endosomes or tumor microenvironments), it becomes protonated, leading to a positive charge.[3][11] This charge repulsion can cause swelling or disassembly of the polymer network, triggering the release of an encapsulated payload.[4]

  • Cationic Character: The positive charge at lower pH allows for electrostatic interactions with negatively charged molecules such as nucleic acids (DNA, siRNA), making it a valuable component in non-viral gene delivery vectors.[12][13]

Caption: Mechanism of N,N-dimethyl-1,12-dodecanediamine in polymer cross-linking and pH-responsiveness.

Part 3: Application Protocol: pH-Responsive Nanoparticle Formulation for Drug Delivery

This protocol details the formulation of pH-responsive nanoparticles for the controlled release of a hydrophobic drug, leveraging N,N-dimethyl-1,12-dodecanediamine as a cross-linking agent.

Introduction: The acidic microenvironment of tumors and the low pH of endosomes provide a trigger for drug release from pH-sensitive nanocarriers.[3][11] This protocol uses a biodegradable polymer, poly(lactic-co-glycolic acid) (PLGA), which is first activated to react with the primary amine of the cross-linker. The resulting nanoparticles will be stable at physiological pH but will swell or disassemble at lower pH due to the protonation of the tertiary amine, releasing the encapsulated drug.

Materials and Reagents:

  • PLGA (50:50, MW 10,000-20,000 Da)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • N,N-dimethyl-1,12-dodecanediamine

  • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

  • Dichloromethane (DCM), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5

  • Dialysis tubing (MWCO 3.5 kDa)

Experimental Workflow:

Caption: Workflow for the synthesis of pH-responsive nanoparticles.

Step-by-Step Protocol:

  • Activation of PLGA: a. Dissolve 100 mg of PLGA in 5 mL of anhydrous DCM. b. Add a 2-fold molar excess of DCC and NHS to the PLGA solution. c. Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. d. Precipitate the activated PLGA (PLGA-NHS) in cold diethyl ether and dry under vacuum.

  • Nanoparticle Formulation: a. Dissolve 50 mg of PLGA-NHS and 5 mg of the hydrophobic drug in 2 mL of anhydrous DMSO. b. In a separate vial, dissolve a 0.5-fold molar equivalent of N,N-dimethyl-1,12-dodecanediamine (relative to PLGA carboxyl groups) in 1 mL of anhydrous DMSO. c. Add the cross-linker solution dropwise to the PLGA-drug solution while stirring. d. Allow the reaction to proceed for 4-6 hours at room temperature.

  • Nanoprecipitation and Purification: a. Add the organic phase dropwise into 20 mL of deionized water under moderate sonication. b. Continue sonication for 5 minutes to form a stable nanoparticle suspension. c. Purify the nanoparticles by dialysis against deionized water for 48 hours, changing the water every 6 hours. d. Lyophilize the purified nanoparticles for storage.

Characterization and Expected Results:

ParameterTechniqueExpected Result
Particle Size Dynamic Light Scattering (DLS)100-200 nm with a low Polydispersity Index (PDI < 0.2)
Zeta Potential DLSSlightly negative or neutral at pH 7.4; positive at pH 5.5
Morphology Transmission Electron Microscopy (TEM)Spherical nanoparticles
Drug Loading UV-Vis or Fluorescence Spectroscopy5-10% (w/w)
pH-Responsive Release Dialysis with UV-Vis/FluorescenceSustained release at pH 7.4; accelerated release at pH 5.5

Troubleshooting:

  • Large particle size or high PDI: Optimize sonication power and time. Ensure dropwise addition of the organic phase.

  • Low drug loading: Increase the initial drug concentration. Ensure the drug is fully dissolved in the organic phase.

  • Poor pH-responsiveness: Adjust the molar ratio of the cross-linker to the polymer.

Part 4: Application Protocol: Gene Delivery Vector Formulation

Introduction: The cationic nature of N,N-dimethyl-1,12-dodecanediamine at physiological pH makes it an excellent candidate for complexing with negatively charged nucleic acids to form polyplexes for gene delivery.[12][14] This protocol describes the formation of polyplexes for the delivery of plasmid DNA (pDNA).

Materials and Reagents:

  • Polymer with pendant cationic groups (e.g., Poly-L-lysine, Chitosan)

  • N,N-dimethyl-1,12-dodecanediamine

  • Plasmid DNA (pDNA) encoding a reporter gene (e.g., GFP)

  • Nuclease-free water

  • HEPES buffer (20 mM, pH 7.4)

Experimental Workflow:

Caption: Workflow for the formation and characterization of polyplexes for gene delivery.

Step-by-Step Protocol:

  • Polyplex Formation: a. Prepare a stock solution of the cationic polymer and N,N-dimethyl-1,12-dodecanediamine in HEPES buffer. The ratio of polymer to cross-linker can be optimized. b. Prepare a stock solution of pDNA in nuclease-free water. c. Formulate polyplexes at various N/P ratios (the molar ratio of nitrogen atoms in the polymer/cross-linker to phosphate groups in the pDNA).[15] For example, to achieve an N/P ratio of 10, mix the appropriate volumes of the polymer-crosslinker solution and the pDNA solution. d. Gently vortex the mixture and incubate at room temperature for 30 minutes to allow for complex formation.[16]

  • Characterization of Polyplexes: a. Gel Retardation Assay: Run the polyplexes on an agarose gel. Complete retardation of pDNA migration indicates successful complexation. b. Size and Zeta Potential: Use DLS to determine the size and surface charge of the polyplexes.[16]

Expected Results:

ParameterTechniqueExpected Result
pDNA Condensation Gel Retardation AssayComplete retardation at N/P ratios > 1
Particle Size DLS100-300 nm
Zeta Potential DLSPositive (+10 to +30 mV)

In Vitro Transfection:

  • Seed cells in a 24-well plate and grow to 70-80% confluency.

  • Replace the culture medium with a serum-free medium.

  • Add the polyplex solution to the cells and incubate for 4-6 hours.

  • Replace the medium with a complete culture medium and incubate for a further 24-48 hours.

  • Assess reporter gene expression (e.g., GFP fluorescence) by microscopy or flow cytometry.

Part 5: Characterization Techniques for Cross-linked Polymers

Confirming the successful incorporation and cross-linking of N,N-dimethyl-1,12-dodecanediamine is essential.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of new peaks corresponding to the newly formed bonds (e.g., amide C=O stretch around 1650 cm⁻¹) and the disappearance of peaks from the starting materials.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the formation of new covalent bonds and the presence of the dodecamethylene chain and dimethylamino group in the final polymer structure.[17][18]

  • Differential Scanning Calorimetry (DSC): A shift in the glass transition temperature (Tg) compared to the un-cross-linked polymer can indicate successful cross-linking.[17]

References

  • MDPI. (2015, March 11). Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery. Retrieved from [Link]

  • ACS Publications. (2002, October 15). Efficient Synthesis and Cell-Transfection Properties of a New Multivalent Cationic Lipid for Nonviral Gene Delivery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024, November 25). Cationic Lipid Derived from a Basic Amino Acid: Design and Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). The design of cationic lipids for gene delivery. Retrieved from [Link]

  • ACS Publications. (2001, December 6). Synthesis of Novel Cationic Lipids: Effect of Structural Modification on the Efficiency of Gene Transfer. Retrieved from [Link]

  • bioRxiv. (2022, July 9). Development of Polymer/DNA Polyplexes System for Nucleic Acid Delivery to the Multicellular Organism C. elegans. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Characterization of New Functional Photo Cross-Linkable Smart Polymers Containing Vanillin Derivatives. Retrieved from [Link]

  • ResearchGate. (2020, January 28). Polyplex: A Promising Gene Delivery System. Retrieved from [Link]

  • PMC. (n.d.). Arginine-Rich Polyplexes for Gene Delivery to Neuronal Cells. Retrieved from [Link]

  • PMC. (n.d.). pH-responsive Nanoparticles for Drug Delivery. Retrieved from [Link]

  • PMC. (2024, March 17). Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. Retrieved from [Link]

  • RSC Publishing. (2024, April 15). Post-polymerization functionalized sulfonium nanogels for gene delivery. Retrieved from [Link]

  • University of Helsinki. (n.d.). MECHANISMS OF NANOPARTICLE FORMATION AND GENE DELIVERY OF POLYPLEX-BASED DELIVERY SYSTEMS. HELDA. Retrieved from [Link]

  • Chemsrc. (2025, August 25). N,N-Dimethyl-1-dodecanamine | CAS#:112-18-5. Retrieved from [Link]

  • Google Patents. (n.d.). US20070224277A1 - Hyaluronic acid-based cross-linked nanoparticles.
  • imim.pl. (n.d.). The results of structural investigations (FTIR, Raman, NMR) performed in order to determine mechanisms of cross-linking reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of crosslinked polymers from cottonseed oil. Retrieved from [Link]

  • ETH Library. (2024, January 28). Educational series: characterizing crosslinked polymer networks. Retrieved from [Link]

  • MDPI. (2022, April 20). PH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. Retrieved from [Link]

  • FutForm. (2018, May 30). FutForm WP4 – D4.1 - Standardized protocols for the formulation of nanoparticles with defined properties. Retrieved from [Link]

  • Mitchell Lab. (n.d.). Fast and facile synthesis of amidine-incorporated degradable lipids for versatile mRNA delivery in vivo. Retrieved from [Link]

  • PMC. (2020, September 25). Diamine Biosynthesis: Research Progress and Application Prospects. Retrieved from [Link]

  • MDPI. (2021, February 19). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Retrieved from [Link]

  • Monash University. (2019, March 5). pH-Responsive Polymer Nanoparticles for Drug Delivery. Retrieved from [Link]

  • Watson International. (n.d.). 1,12-Diaminododecane. Retrieved from [Link]

  • RSC Publishing. (2025, January 28). pH-responsive polymer-supported pyrene-based fluorescent dyes for CO 2 detection in aqueous environments. Retrieved from [Link]

  • MDPI. (2015, June 23). Trypanocidal Activity of Long Chain Diamines and Aminoalcohols. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,12-Dodecanediamine (CAS 2783-17-7). Retrieved from [Link]

  • NIST. (n.d.). 1-Dodecanamine, N,N-dimethyl-. WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1,12-Dodecanediamine | C12H28N2 | CID 17727. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. Retrieved from [Link]

  • PMC. (n.d.). Cross-Linking With Diamine Monomers to Prepare Graphene Oxide Composite Membranes With Varying D-Spacing for Enhanced Desalination Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative examples of 1,4‐diamines containing pharmaceuticals, natural products and ligands. Retrieved from [Link]

  • MDPI. (2023, July 7). The Role of Crosslinker Content of Positively Charged NIPAM Nanogels on the In Vivo Toxicity in Zebrafish. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: High-Purity Isolation of N,N'-Dimethyldodecane-1,12-diamine

Abstract N,N'-Dimethyldodecane-1,12-diamine is a long-chain aliphatic diamine with significant potential in the synthesis of specialty polymers, surfactants, and as a versatile intermediate in drug discovery.[1][2][3] Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N,N'-Dimethyldodecane-1,12-diamine is a long-chain aliphatic diamine with significant potential in the synthesis of specialty polymers, surfactants, and as a versatile intermediate in drug discovery.[1][2][3] The performance of this diamine in downstream applications is critically dependent on its purity, as residual starting materials or byproducts can terminate polymer chains, alter material properties, or introduce toxicological concerns. This document provides a detailed, field-proven protocol for the purification of N,N'-Dimethyldodecane-1,12-diamine from a crude synthetic mixture, typically derived from the reductive amination of 1,12-diaminododecane. The protocol employs a combination of liquid-liquid extraction and base-deactivated column chromatography to achieve high purity (>98%).

Introduction: The Rationale for High-Purity Diamines

N,N'-Dimethyldodecane-1,12-diamine is characterized by a 12-carbon hydrophobic backbone flanked by two tertiary amine functional groups.[1] This structure imparts unique amphiphilic properties valuable in materials science. However, a common synthetic route, such as the reductive amination of 1,12-diaminododecane with formaldehyde, often results in a crude product containing unreacted primary diamine, the mono-methylated intermediate (N-methyldodecane-1,12-diamine), and inorganic salts from the reducing agent and reaction workup.

The presence of primary (-NH₂) or secondary (-NH) amine impurities is particularly problematic in polymerization reactions, where they can act as unintended chain extenders or branching agents, leading to poor batch-to-batch reproducibility.[4] Therefore, a robust purification strategy is essential. The following protocol is designed to systematically remove these impurities by exploiting differences in polarity and basicity.

Overview of the Purification Strategy

The purification workflow is a multi-stage process designed to first remove bulk inorganic impurities and then resolve the organic components by polarity.

PurificationWorkflow Crude Crude Reaction Mixture (Post-Synthesis) Workup Aqueous Workup (Liquid-Liquid Extraction) Crude->Workup Remove inorganic salts Dry Drying & Concentration (Na₂SO₄, Rotary Evaporation) Workup->Dry Isolate organic phase Chromatography Base-Deactivated Column Chromatography Dry->Chromatography Separate amines by polarity Fractions TLC Analysis & Pooling of Pure Fractions Chromatography->Fractions Identify product Final Final Concentration & High Vacuum Drying Fractions->Final Remove eluent PureProduct Pure N,N'-Dimethyldodecane-1,12-diamine (>98% Purity) Final->PureProduct Isolate final product

Caption: Purification workflow for N,N'-Dimethyldodecane-1,12-diamine.

Materials and Equipment

Reagents & Consumables:

  • Crude N,N'-Dimethyldodecane-1,12-diamine

  • Dichloromethane (DCM), ACS Grade

  • Ethyl Acetate (EtOAc), ACS Grade

  • Hexanes, ACS Grade

  • Methanol (MeOH), ACS Grade

  • Triethylamine (TEA), ≥99%

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica Gel 60 (230-400 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

  • Deionized water

Equipment:

  • Separatory funnels (appropriate size for batch)

  • Glass chromatography column

  • Rotary evaporator

  • High-vacuum pump and manifold

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, round-bottom flasks)

  • Magnetic stirrer and stir bars

  • Analytical balance

Detailed Experimental Protocol

PART A: Aqueous Workup and Extraction

This initial step is designed to remove water-soluble impurities, such as salts (e.g., sodium borate if NaBH₄ was used) and residual formaldehyde.

  • Dissolution: Transfer the crude reaction mixture into a separatory funnel. Dissolve the mixture in dichloromethane (DCM), using approximately 10-15 mL of DCM per gram of crude material.

  • Basic Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

    • Causality: This step ensures that all amine species are in their neutral, free-base form, maximizing their solubility in the organic phase and facilitating the removal of any acidic residues.[5]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to fully separate.

  • Phase Separation: Drain the lower organic (DCM) layer into a clean Erlenmeyer flask.

  • Back-Extraction (Optional but Recommended): Add a fresh portion of DCM (approx. 1/3 of the initial volume) to the aqueous layer remaining in the funnel. Shake again, allow to separate, and combine this second organic extract with the first. This ensures maximum recovery of the product.

  • Brine Wash: Return the combined organic extracts to the separatory funnel and wash with an equal volume of brine.

    • Causality: The brine wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer, facilitating the subsequent drying step.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a generous amount of anhydrous sodium sulfate (Na₂SO₄). Swirl the flask; if the Na₂SO₄ clumps together, add more until some remains free-flowing. Let it stand for at least 20 minutes.

  • Concentration: Carefully decant or filter the dried organic solution into a pre-weighed round-bottom flask. Concentrate the solution under reduced pressure using a rotary evaporator to yield a crude oil or solid. This is the material that will be purified by chromatography.

PART B: High-Resolution Flash Column Chromatography

This is the critical step for separating the desired di-tertiary amine from the more polar primary and secondary amine contaminants. The key to success is the deactivation of the silica gel surface with a base.

  • Eluent Preparation: Prepare the chromatography eluent. A common starting system is a mixture of Hexanes:Ethyl Acetate with 1% Triethylamine (TEA). For this specific separation, a gradient elution will be most effective. Prepare stock solutions of:

    • Solvent A: 95:5 Hexanes:EtOAc + 1% TEA

    • Solvent B: 50:50 Hexanes:EtOAc + 1% TEA

    • Flush Solvent: 90:10 DCM:MeOH + 1% TEA

    • Expertise Note: The addition of triethylamine is crucial. It competes with the product amines for binding to the acidic silanol groups on the silica surface, preventing irreversible adsorption and significant peak tailing. This results in sharper peaks and a much-improved separation.

  • Column Packing:

    • Select a column with an appropriate diameter for the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in Solvent A.

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the concentrated crude product from Part A in a minimal amount of DCM.

    • In a separate beaker, add a small amount of silica gel (approx. 1-2 times the weight of the crude product).

    • Add the crude product solution to this silica gel and concentrate it on the rotary evaporator to create a dry, free-flowing powder. This is known as "dry loading."

    • Causality: Dry loading the sample ensures that it is applied to the column in a very narrow, concentrated band. This prevents band broadening that can occur when loading a large volume of liquid solvent, leading to significantly better separation efficiency.

  • Elution and Fraction Collection:

    • Carefully add the dry-loaded sample to the top of the packed silica bed.

    • Begin eluting the column with Solvent A, collecting fractions.

    • The desired product, N,N'-Dimethyldodecane-1,12-diamine, is less polar than the mono-methylated and unreacted diamine starting material. Therefore, it will elute from the column first.

    • Monitor the elution process by collecting small fractions (e.g., 10-20 mL) and analyzing them by Thin Layer Chromatography (TLC).

    • Gradually increase the polarity of the eluent by slowly introducing Solvent B to elute the more polar impurities.

    • The unreacted 1,12-diaminododecane will be the last to elute and may require the stronger flush solvent.

  • Fraction Analysis:

    • Spot each collected fraction on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., 70:30 Hexanes:EtOAc + 1% TEA).

    • Visualize the spots under a UV lamp (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate or ninhydrin). Ninhydrin is particularly useful as it will stain the primary and secondary amine impurities but not the desired tertiary amine product.

    • Combine all fractions that contain only the pure product (as determined by a single spot on the TLC plate at the correct Rf value).

PART C: Final Product Isolation
  • Solvent Removal: Transfer the combined pure fractions to a pre-weighed round-bottom flask. Remove the eluent using a rotary evaporator.

    • Trustworthiness: Be aware that triethylamine has a boiling point of 89.5 °C. To ensure its complete removal, after the bulk solvent is gone, you may need to co-evaporate with a solvent like DCM several times.

  • High-Vacuum Drying: Place the flask on a high-vacuum line for several hours (or overnight) to remove any final traces of solvent and triethylamine.

  • Final Analysis: The final product should be a clear oil or a white low-melting solid.[1][6] Determine the final weight and calculate the purification yield. Confirm the identity and purity using the analytical methods described below.

Characterization and Quality Control

To validate the success of the purification, the isolated product should be analyzed to confirm its identity and assess its purity.

ParameterMethodExpected Result
Purity ¹H NMR, GC-MS>98%
Identity ¹H NMR SpectroscopyAppearance of a singlet corresponding to the N-CH₃ protons (approx. 2.2-2.4 ppm). Disappearance of N-H signals from starting materials.
Molecular Weight Mass Spectrometry (MS-ESI+)[M+H]⁺ peak at m/z = 229.4
Functional Groups FT-IR SpectroscopyAbsence of N-H stretching bands (typically 3300-3500 cm⁻¹) which would indicate primary/secondary amine impurities.
Physical State Visual InspectionWhite solid or colorless oil.[1][6]

References

  • Li, Z., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Frontiers in Bioengineering and Biotechnology. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Longchang Chemical. (2024). Purification of common solvents. [Link]

  • Chem-Impex. 1,12-Diaminododecane. [Link]

Sources

Method

Safe Handling and Storage Procedures for 1,12-Dodecanediamine, N,N-dimethyl-

[1] Executive Summary 1,12-Dodecanediamine, N,N-dimethyl- (CAS: 91228-39-6) is an amphiphilic long-chain amine used primarily as a precursor for cationic surfactants, zwitterionic betaines, and polymer crosslinkers. Due...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

1,12-Dodecanediamine, N,N-dimethyl- (CAS: 91228-39-6) is an amphiphilic long-chain amine used primarily as a precursor for cationic surfactants, zwitterionic betaines, and polymer crosslinkers. Due to its hybrid structure—containing both a primary amine and a tertiary dimethylamine group separated by a hydrophobic C12 chain—it exhibits aggressive physicochemical properties. It acts as a potent surfactant and a corrosive base.

Critical Safety Warning: This compound is Corrosive (Category 1B) and Dangerous for the Environment (Acute 1) . Improper handling can lead to irreversible ocular damage, severe chemical burns, and long-term aquatic toxicity. This protocol mandates strict exclusion of moisture and carbon dioxide during storage to prevent degradation into carbamate salts.

Physicochemical Profile & Identification

Note: Specific physical data for the asymmetric isomer (CAS 91228-39-6) is limited. Data below includes bracketed estimates based on the symmetric homolog (1,12-diaminododecane) and the monoamine (N,N-dimethyldodecylamine).

PropertySpecification / Estimate
Chemical Name 1,12-Dodecanediamine, N,N-dimethyl-
Synonyms N,N-Dimethyl-1,12-diaminododecane; N-(12-Aminododecyl)-N,N-dimethylamine
CAS Number 91228-39-6 (Asymmetric)
Molecular Formula C₁₄H₃₂N₂
Molecular Weight 228.42 g/mol
Physical State Low-melting solid or viscous liquid (Est. MP: 25–40 °C)
Solubility Soluble in alcohols, chloroform, DMSO; Low solubility in water (forms micellar aggregates)
pKa (Est.) ~10.5 (Primary amine), ~9.5 (Tertiary amine)
Flash Point > 110 °C (Closed Cup) - Combustible but not Flammable

Hazard Assessment: The Mechanistic Basis

To safely handle this compound, one must understand the mechanism of its toxicity, which differs from simple mineral acids or bases.

Corrosivity & Tissue Damage

Unlike simple alkalis (e.g., NaOH), lipophilic amines like 1,12-Dodecanediamine, N,N-dimethyl- possess a "dual-action" mechanism:

  • Alkaline Hydrolysis: The high pKa (~10.5) generates hydroxide ions upon contact with moisture, saponifying fatty acids in the skin.

  • Membrane Disruption: The C12 hydrophobic tail facilitates rapid penetration through the stratum corneum and cell membranes. This allows the caustic amine groups to damage deep tissue layers faster than hydrophilic bases.

Air Sensitivity (The "Carbamate" Problem)

Primary amines react rapidly with atmospheric CO₂ to form carbamates:



This reaction alters the stoichiometry of the reagent, rendering it useless for precise synthesis (e.g., polymerization or surface modification).

Storage Protocols

Environmental Control[1]
  • Atmosphere: Store strictly under Inert Gas (Argon or Nitrogen) . Argon is preferred due to its higher density, providing a better "blanket" over the solid/liquid surface.

  • Temperature: Store at 2–8 °C . Lower temperatures reduce the rate of oxidation and potential yellowing (N-oxide formation).

  • Container:

    • Preferred: Amber glass with PTFE-lined caps.

    • Acceptable: High-Density Polyethylene (HDPE).

    • Prohibited: Aluminum or galvanized iron (corrosion risk).

Storage Logic Diagram

The following decision tree outlines the storage hierarchy to maintain chemical integrity.

StorageProtocol Start Received Shipment (CAS 91228-39-6) CheckSeal Check Manufacturer Seal Start->CheckSeal Intact Seal Intact? CheckSeal->Intact LongTerm Long-Term Storage (> 1 Week) Intact->LongTerm Yes Immediate Immediate Use Intact->Immediate No (Opened) Fridge Refrigeration (4°C) Secondary Containment LongTerm->Fridge Purge Purge Headspace with Argon after use Immediate->Purge Glovebox Transfer to Glovebox (N2/Ar Atmosphere) Desiccator Desiccator Cabinet (Active Desiccant) Fridge->Glovebox Best Practice Fridge->Desiccator Alternative Parafilm Seal with Parafilm + Electrical Tape Purge->Parafilm Parafilm->Fridge

Figure 1: Decision logic for storage based on usage frequency and container status.

Handling & Transfer Protocols

Personal Protective Equipment (PPE) Matrix
ComponentRecommendationRationale
Gloves Double-gloving required. Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield/4H) or Thick Nitrile (8 mil)Amines permeate thin nitrile rapidly. Laminate offers >4hr breakthrough time.
Respiratory Fume hood mandatory. If outside hood: Full-face respirator with ABEK (Ammonia/Amine) filter.High toxicity of amine vapors/aerosols.
Eye/Face Chemical Splash Goggles + Face Shield.Critical: Safety glasses are insufficient due to corrosive risk.
Body Lab coat (buttoned) + Chemical-resistant apron.Prevents skin absorption via clothing wicking.
Transferring the Reagent

Since the compound may be a solid or a viscous liquid depending on ambient temperature and purity:

Scenario A: Solid Handling (Powder/Flakes)
  • Workspace: Weigh inside a fume hood with low face velocity (to prevent powder dispersal) or a glovebox.

  • Tools: Use anti-static plastic spatulas. Avoid metal spatulas if possible to prevent trace metal contamination.

  • Cleanup: Immediately wipe balance area with a dilute citric acid solution (1%) to neutralize invisible amine dust.

Scenario B: Liquid/Melt Handling

If the compound is solidified in the bottle, do not use an open flame or high-heat gun.

  • Liquefaction: Place the sealed container in a water bath at 40–50 °C until fluid.

  • Transfer: Use a glass syringe with a wide-bore needle (16G) or a positive-displacement pipette.

  • Inerting: While the bottle is open, maintain a flow of Nitrogen/Argon over the opening (funnel technique) to minimize CO₂ uptake.

Emergency Response Procedures

Exposure Response
  • Skin Contact:

    • Immediate Flush: Rinse with water for 5 minutes.

    • PEG Wash: If available, wash the area with Polyethylene Glycol 400 (PEG-400) . Lipophilic amines are more soluble in PEG than water, aiding removal.

    • Secondary Flush: Rinse with water for another 10 minutes.

  • Eye Contact:

    • Irrigate: Use an eyewash station immediately for at least 30 minutes .

    • Medical: Transport to ER immediately. Ocular alkali burns are progressive.

Spill Management (Small Scale < 100g)
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (Goggles, Face Shield, Double Gloves).

  • Neutralization:

    • Do NOT use strong acids (HCl) which generate heat.

    • Cover the spill with a mixture of sand and sodium bisulfate (NaHSO₄) or a commercial amine neutralizer.

  • Disposal: Collect the slurry into a container marked "Hazardous Waste - Corrosive Alkaline".

Synthesis Workflow Visualization

The following diagram illustrates the safe incorporation of N,N-Dimethyl-1,12-dodecanediamine into a standard reaction workflow (e.g., quaternization).

ReactionWorkflow Prep Pre-weigh Reagent (In Glovebox/Hood) Dissolve Dissolution (Dry Solvent: DCM/THF) Prep->Dissolve Avoid Moisture Add Dropwise Addition (Control Exotherm) Dissolve->Add React Reaction (N2 Atmosphere) Add->React Quench Quench (Dilute Acid/Water) React->Quench Check pH Workup Extraction/Purification Quench->Workup

Figure 2: Standard workflow for utilizing the reagent in organic synthesis.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 17727, 1,12-Dodecanediamine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1,12-diaminododecane. Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

Purification challenges with N,N'-Dimethyldodecane-1,12-diamine

Technical Support Center: Purification of N,N'-Dimethyldodecane-1,12-diamine Executive Summary Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of N,N'-Dimethyldodecane-1,12-diamine

Executive Summary

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate long-chain aliphatic secondary diamines. N,N'-Dimethyldodecane-1,12-diamine (CAS 56992-91-7) presents a "perfect storm" of purification challenges: it is highly lipophilic due to its 12-carbon backbone, yet possesses two highly basic, sterically accessible secondary amine termini[1].

This guide deconstructs the chemical causality behind these challenges and provides self-validating, field-tested protocols to help your team achieve >97% purity consistently.

The Chemical Causality of Purification Challenges

Before troubleshooting your workflow, we must understand the molecule's fundamental behavior:

  • Silanol Affinity (The "Tailing" Effect): Standard normal-phase silica gel acts as a Brønsted acid. The secondary amines of N,N'-dimethyldodecane-1,12-diamine act as strong Brønsted bases, leading to severe acid-base interactions. This causes irreversible adsorption, extreme band-spreading, and poor recovery[2].

  • Carbamate Formation: Aliphatic secondary amines are highly nucleophilic and readily absorb atmospheric carbon dioxide (CO2) to form alkylammonium carbamate salts[3]. This manifests as sudden insolubility in organic solvents or shifting retention times during chromatography.

  • Statistical Alkylation Byproducts: Synthesis often yields a mixture of primary, secondary, and tertiary amines. Separating the target secondary diamine from N-methyl (primary-like) or N,N,N'-trimethyl (tertiary) impurities is notoriously difficult because their polarities are marginally different[4].

Troubleshooting Guides & FAQs

Q1: Why does my compound streak across the entire TLC plate or flash column, resulting in terrible yields? A: You are likely using unmodified silica gel with a standard organic solvent system (e.g., Hexane/Ethyl Acetate). The basic amines are being protonated by the acidic silanols on the silica surface[2]. Solution: You must suppress this ionization. Switch to an amine-functionalized silica column or basic alumina. If you must use standard silica, add a competing volatile amine modifier (e.g., 1-5% Triethylamine or Ammonium Hydroxide) to your mobile phase (e.g., DCM/MeOH/NH4OH) to neutralize the silanols[2].

Q2: My purified oil turned into a cloudy, insoluble semi-solid overnight on the bench. What happened? A: Your free-base secondary amine has reacted with atmospheric CO2 to form an insoluble carbamate salt[3]. Solution: This reaction is reversible. Dissolve the mixture in a non-polar solvent (like DCM or MTBE) and wash vigorously with 1M NaOH. The strong base breaks the carbamate complex, releasing CO2 and regenerating the free amine[3]. Always store the purified free base under an inert atmosphere (Argon/Nitrogen) at sub-ambient temperatures.

Q3: How do I separate the secondary diamine from over-methylated (tertiary) or under-methylated (primary) byproducts? A: Normal-phase chromatography struggles here due to similar lipophilicity. Solution: Utilize High-pH Reversed-Phase (RP) Chromatography. By using a basic mobile phase (pH > 10, e.g., Water/Acetonitrile with 0.1% TEA), all amines are kept in their neutral, free-base form[2]. The separation is then driven purely by the hydrophobic interaction of the methyl groups, allowing baseline resolution between primary, secondary, and tertiary amines.

Q4: Can I just distill this compound to avoid chromatography entirely? A: Yes, but it requires specialized equipment. The unmethylated precursor (1,12-diaminododecane) has a boiling point of ~304°C at atmospheric pressure[5]. N,N'-Dimethyldodecane-1,12-diamine will have a similarly high boiling point. Standard distillation will cause thermal degradation. You must use high-vacuum distillation (e.g., Kugelrohr or short-path distillation at < 0.1 mbar) to lower the boiling point to a safe thermal range.

Mandatory Visualization: Workflows and Pathways

PurificationWorkflow Crude Crude N,N'-Dimethyldodecane -1,12-diamine Assess Assess Impurity Profile (LC-MS / GC-MS) Crude->Assess Volatile Volatile Impurities? (Solvents, low MW) Assess->Volatile Yes NonVolatile Amine Byproducts? (1° / 3° Amines) Assess->NonVolatile Yes Vacuum High-Vacuum Distillation (< 0.1 mbar) Volatile->Vacuum Chroma High-pH Reversed-Phase Chromatography NonVolatile->Chroma Salt Recrystallization as Dihydrochloride Salt NonVolatile->Salt If prep-LC unavailable Pure Pure Target Compound (> 97%) Vacuum->Pure Chroma->Pure Salt->Pure

Decision tree for selecting the optimal purification strategy based on impurity profiling.

CarbamatePathway Amine Free Secondary Amine (Soluble, Active) Carbamate Alkylammonium Carbamate (Insoluble Salt) Amine->Carbamate + CO2 (Spontaneous) CO2 Atmospheric CO2 Exposure CO2->Carbamate Carbamate->Amine + Base (Reversal) Base Strong Base Wash (1M NaOH) Base->Amine

Mechanism of spontaneous carbamate formation and its reversal via alkaline washing.

Step-by-Step Experimental Protocols

Protocol A: Carbamate Reversal & Desalting (Self-Validating Extraction) Purpose: To ensure the diamine is entirely in its free-base form prior to chromatography or distillation[3].

  • Dissolution: Dissolve 5.0 g of crude, partially carbonated N,N'-dimethyldodecane-1,12-diamine in 100 mL of Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).

  • Alkaline Wash: Add 50 mL of 1M NaOH (aqueous) to the separatory funnel.

  • Agitation: Shake vigorously for 2 minutes. Vent frequently, as the breakdown of carbamates will release CO2 gas, building pressure inside the funnel.

  • Phase Separation: Allow the layers to separate.

    • Self-Validation Check: The organic layer must be completely transparent. If it remains cloudy, unreacted carbamate or amine salts are still present. Add an additional 25 mL of 1M NaOH and repeat agitation until the organic layer is crystal clear.

  • Extraction: Collect the organic layer. Extract the aqueous layer once more with 50 mL of MTBE to maximize yield.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the free-base oil.

Protocol B: Dihydrochloride Salt Formation & Recrystallization Purpose: A chromatography-free method to purify the diamine from neutral impurities and structurally dissimilar amines.

  • Solvation: Dissolve the free-base diamine (from Protocol A) in anhydrous Diethyl Ether or Isopropanol (10 mL per gram of amine).

  • Acidification: Slowly add a 2M solution of HCl in Diethyl Ether dropwise while stirring vigorously in an ice bath. A white precipitate (the dihydrochloride salt) will form immediately.

  • Validation of Equivalence: Continue adding HCl until the supernatant tests highly acidic (pH ~2 on wetted indicator paper). This confirms complete salt formation.

  • Isolation: Filter the solid under vacuum and wash with cold, anhydrous Diethyl Ether.

  • Recrystallization: Dissolve the solid in a minimum amount of boiling Ethanol. Allow to cool slowly to room temperature, then transfer to a 4°C fridge overnight to crystallize.

  • Recovery: Filter the highly pure crystals. To recover the free base for downstream assays, subject the crystals to Protocol A.

Quantitative Data & Physicochemical Properties

Table 1: Key Physicochemical Properties and Chromatographic Parameters

ParameterValue / DescriptionImpact on Purification Strategy
CAS Number 56992-91-7[1]Unique identifier for sourcing and literature verification.
Molecular Weight 228.42 g/mol Relevant for mass spectrometry (M+H = 229.4) tracking.
Boiling Point (Est.) > 300°C at 760 mmHg[5]Necessitates high-vacuum (<0.1 mbar) to prevent thermal degradation during distillation.
Normal-Phase Modifier 1-5% Triethylamine or NH4OH[2]Neutralizes silica silanols to prevent tailing and irreversible binding.
Reversed-Phase pH pH 10 - 11 (e.g., 0.1% TEA in H2O)[2]Keeps amines unprotonated, maximizing retention and selectivity on C18 columns.

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Available at:[Link]

  • Google Patents (US3864402A). "Purification of secondary alkyl amines.

Sources

Optimization

Troubleshooting guide for N,N'-Dimethyldodecane-1,12-diamine experiments

As a Senior Application Scientist, I frequently encounter researchers struggling with the dual nature of N,N'-Dimethyldodecane-1,12-diamine (CAS 56992-91-7). This compound is a critical building block in two advanced fie...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the dual nature of N,N'-Dimethyldodecane-1,12-diamine (CAS 56992-91-7). This compound is a critical building block in two advanced fields: the synthesis of ionizable lipids for Lipid Nanoparticle (LNP) mRNA delivery, and the engineering of amine-modified block copolymers.

The 12-carbon hydrophobic core drives its utility in forming lipid tails and polymer compatibilizers, but it also severely limits aqueous solubility [1]. Furthermore, the terminal amines are secondary (methylated). While this prevents unwanted highly-branched cross-linking, it introduces steric hindrance that dramatically slows down nucleophilic attacks on epoxides or anhydrides. Understanding this causality is the key to troubleshooting your workflows.

Part 1: Quantitative Parameters & Physical Data

Before initiating any synthesis, verify your reaction conditions against the compound's physical constraints. The table below summarizes the critical data points required for stoichiometric calculations and safe handling.

PropertyValueCausality / Impact on Experiment
CAS Number 56992-91-7Unique identifier for procurement and safety tracking [1].
Molecular Weight 228.42 g/mol Critical for exact stoichiometric equivalents in lipid/polymer synthesis [2].
Physical Form White SolidRequires melting or complete dissolution in organic solvents prior to reaction [2].
Solubility Profile High in organics, low in waterDictates solvent choice (e.g., EtOH, DCM). The amphiphilic nature causes precipitation in aqueous buffers [1].
Flash Point 118–121 °CDefines the maximum safe temperature limit during high-temperature reflux [2].
Safety / Hazards H315, H319, H335Aliphatic amines are irritants; requires handling in a fume hood [2].
Part 2: Experimental Workflow & Visualization

The following diagram illustrates the two primary experimental pathways for this diamine: Lipid Synthesis and Polymer Modification.

G N1 N,N'-Dimethyldodecane -1,12-diamine N2 Epoxide / Acrylate Addition N1->N2 Nucleophilic Attack N4 Polymer Blending (TPU/Polyolefin) N1->N4 Compatibilizer Synthesis N3 Flash Chromatography Purification N2->N3 Crude Mixture N5 LNP Formulation (Microfluidics) N3->N5 Ionizable Lipid

Workflow: N,N'-Dimethyldodecane-1,12-diamine in lipid synthesis and polymer modification.

Part 3: Core Methodology - Synthesis of Ionizable Amino Lipids

To ensure trustworthiness, this protocol is designed as a self-validating system . You must confirm the completion of each chemical transformation before proceeding to microfluidic LNP formulation.

Objective: React N,N'-dimethyldodecane-1,12-diamine with a terminal epoxide to generate a tertiary amine lipid.

  • Reagent Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of N,N'-dimethyldodecane-1,12-diamine in anhydrous ethanol (0.5 M concentration).

    • Causality: Ethanol acts as a polar protic solvent. It hydrogen-bonds with the epoxide oxygen, activating the ring for nucleophilic attack by the amine.

  • Electrophile Addition: Add 2.2 equivalents of the target alkyl epoxide.

    • Causality: A slight excess ensures complete conversion of both secondary amines to tertiary amines, preventing the formation of asymmetric, partially-reacted lipids that disrupt LNP packing.

  • Thermal Activation: Purge the flask with Argon, attach a reflux condenser, and heat to 80°C for 48–72 hours.

    • Causality: The secondary amines are sterically hindered by their methyl groups; elevated thermal energy is mandatory to overcome the activation barrier.

  • Self-Validation (Monitoring): Do not stop the reaction until validated. Use LC-MS to confirm the disappearance of the 228.42 m/z precursor peak [2] and the appearance of the double-addition product mass.

  • Purification: Remove ethanol under reduced pressure. Purify the crude oil via silica gel flash chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH) containing 1% Triethylamine (TEA).

    • Causality: TEA prevents the newly formed basic tertiary amines from streaking and irreversibly binding to the acidic silica gel.

Part 4: Diagnostic Q&A (Troubleshooting)

Q1: Why is my nucleophilic substitution yield consistently below 20%? A: The primary culprit is steric hindrance. Unlike primary amines, the secondary (methylamino) groups on N,N'-dimethyldodecane-1,12-diamine require higher activation energy. Ensure your reaction temperature is maintained at 80°C. If you are reacting the diamine with highly hindered electrophiles, consider using a Lewis acid catalyst (e.g., LiClO₄) to further activate the electrophile, or switch to a sealed-tube microwave synthesis to safely exceed the solvent's boiling point.

Q2: In polymer modification, why does my block copolymer exhibit poor mechanical strength and abrasion resistance? A: When using this diamine to introduce amine-modified groups into block copolymers (e.g., for Thermoplastic Polyurethane (TPU)/polyolefin blends), incomplete reaction with maleic anhydride-modified groups leads to poor compatibilization. According to established industrial protocols, the reaction is only successful if the Melt Flow Rate (MFR) at 230°C (under a 2.16 kg load) of the modified copolymer is at least 0.1 times the MFR of the unmodified precursor [3]. If your MFR is too high, amidation is incomplete. Increase the residence time and mixing torque in your twin-screw extruder.

Q3: How do I handle the compound's precipitation during downstream biological assays? A: The long hydrophobic dodecane chain makes the free base practically insoluble in water [1]. To solubilize it, you must exploit its basicity. Lower the pH of your aqueous buffer below the pKa of the secondary amines (typically around pH 9–10). Using a 50 mM sodium acetate buffer at pH 4.0 will fully protonate the amines, converting the compound into a water-soluble diammonium salt.

Q4: What are the critical storage parameters to prevent batch-to-batch variability? A: As an aliphatic amine, it is prone to oxidation and atmospheric degradation. While it can be stored at ambient temperature [2], it must be kept strictly under an inert atmosphere (Nitrogen or Argon). Exposure to atmospheric CO₂ and moisture leads to the formation of carbamate salts. These appear as an insoluble white crust on the solid and will ruin the stoichiometric precision required for your syntheses.

References
  • CymitQuimica - CAS 56992-91-7: N,N'-dimethyldodecane-1,12-diamine.
  • Sigma-Aldrich - N,N'-Dimethyldodecane-1,12-diamine | 56992-91-7.
  • European Patent Office - MODIFIED BLOCK COPOLYMER, METHOD FOR PRODUCING MODIFIED BLOCK COPOLYMER, AND RESIN COMPOSITION - EP 3623398 A1.
Troubleshooting

How to increase the solubility of 1,12-Dodecanediamine, N,N-dimethyl- in specific solvents

Welcome to the technical support guide for 1,12-Dodecanediamine, N,N-dimethyl- (CAS 56992-91-7). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical gu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1,12-Dodecanediamine, N,N-dimethyl- (CAS 56992-91-7). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming solubility challenges with this amphiphilic molecule. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

Understanding the Molecule: Why is Solubility a Challenge?

1,12-Dodecanediamine, N,N-dimethyl- possesses a dual chemical nature that is central to its solubility behavior. Its structure consists of a long, twelve-carbon hydrophobic dodecane backbone, which makes it poorly soluble in water and other polar solvents.[1][2] At each end of this hydrocarbon chain is a basic dimethylamino functional group.[1] This combination of a hydrophobic tail and hydrophilic head groups gives the molecule amphiphilic properties, making its solubility highly dependent on the solvent system.[1]

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 1,12-Dodecanediamine, N,N-dimethyl-?

A1: Due to its long hydrocarbon chain, 1,12-Dodecanediamine, N,N-dimethyl- has low solubility in water but is more soluble in organic solvents.[1][2] It is a white solid at room temperature.

Q2: I'm observing a cloudy solution when trying to dissolve the compound in water. What is happening?

A2: Cloudiness, or turbidity, indicates that the compound is not fully dissolving and is likely forming a suspension or a colloidal mixture. This is expected in purely aqueous solutions due to the molecule's hydrophobic nature.

Q3: Can I heat the solution to improve solubility?

A3: Yes, increasing the temperature can enhance the solubility of many organic compounds, including this one.[2] However, be mindful of the solvent's boiling point and the thermal stability of other components in your formulation. For some long-chain aliphatic compounds, dissolving in a suitable organic solvent at an elevated temperature, such as boiling n-butanol, followed by cooling can be an effective method.[3]

Q4: How does pH affect the solubility of 1,12-Dodecanediamine, N,N-dimethyl- in aqueous solutions?

A4: The N,N-dimethylamino groups are basic and can be protonated in acidic conditions.[1] Protonation increases the polarity of the head groups, which can enhance aqueous solubility.[4][5] Therefore, decreasing the pH of an aqueous solution should increase the solubility of 1,12-Dodecanediamine, N,N-dimethyl-. Conversely, in basic conditions, the amino groups will be deprotonated, reducing aqueous solubility.[6]

Troubleshooting Guide: Enhancing Solubility

This section provides a systematic approach to troubleshooting and improving the solubility of 1,12-Dodecanediamine, N,N-dimethyl-.

Issue 1: Poor Solubility in Aqueous Media

Cause: The long hydrophobic dodecane chain resists interaction with polar water molecules.

Solutions:

  • pH Adjustment:

    • Principle: The basic N,N-dimethylamino groups can be protonated by adding an acid. This increases the polarity of the molecule, thereby increasing its affinity for water. The solubility of salts containing basic anions or acidic cations is influenced by pH.[5][6]

    • Protocol:

      • Create a slurry of 1,12-Dodecanediamine, N,N-dimethyl- in water.

      • Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring.

      • Monitor the pH and observe for dissolution. A clear solution indicates successful solubilization.

      • Be cautious not to lower the pH too drastically if your final application is pH-sensitive.

  • Use of Co-solvents:

    • Principle: Co-solvents are water-miscible organic solvents that, when added in small amounts, can increase the solubility of poorly soluble compounds.[7][8] They work by reducing the polarity of the aqueous environment and disrupting water's hydrogen-bonding network, making it more favorable for the hydrophobic portion of the solute to dissolve.[8][9]

    • Common Co-solvents: Ethanol, isopropanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[7][10]

    • Protocol:

      • Dissolve the 1,12-Dodecanediamine, N,N-dimethyl- in a minimal amount of a suitable co-solvent first.

      • Slowly add this organic solution to the aqueous phase with vigorous stirring. This method, known as "salting in," can prevent the compound from precipitating out.[8]

Issue 2: Precipitation Upon Dilution of a Stock Solution

Cause: A stock solution prepared in a high concentration of organic solvent may cause the compound to precipitate when diluted into an aqueous buffer.

Solutions:

  • Optimize the Co-solvent Concentration:

    • Principle: Use the lowest possible concentration of the co-solvent in your stock solution that still achieves complete dissolution. This minimizes the "shock" of dilution into the aqueous phase.

    • Workflow:

      • Experiment with different ratios of co-solvent to the aqueous phase to find the optimal balance that maintains solubility.

  • Employ Surfactants:

    • Principle: Surfactants form micelles in solution, which are aggregates with a hydrophobic core and a hydrophilic shell.[9] The hydrophobic tail of 1,12-Dodecanediamine, N,N-dimethyl- can be encapsulated within the micelle's core, while the hydrophilic heads remain exposed to the aqueous environment, thus increasing its apparent solubility.[9]

    • Common Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used in pharmaceutical formulations due to their low toxicity.[9][10]

    • Protocol:

      • Prepare an aqueous solution of the surfactant at a concentration above its critical micelle concentration (CMC).

      • Add the 1,12-Dodecanediamine, N,N-dimethyl- to the surfactant solution and stir until dissolved. Gentle heating may be required.

Solubility Enhancement Workflow

The following diagram illustrates a decision-making process for achieving the desired solubility of 1,12-Dodecanediamine, N,N-dimethyl-.

Solubility_Workflow start Start with Target Concentration solvent_choice Select Initial Solvent System start->solvent_choice aqueous_check Is the solvent primarily aqueous? solvent_choice->aqueous_check Aqueous-based organic_check Is the solvent primarily organic? solvent_choice->organic_check Organic-based dissolved_q1 Does it dissolve? aqueous_check->dissolved_q1 dissolved_q2 Does it dissolve? organic_check->dissolved_q2 ph_adjustment Adjust pH (Acidify) dissolved_q1->ph_adjustment No success Solution Prepared dissolved_q1->success Yes stronger_organic Try a stronger organic solvent dissolved_q2->stronger_organic No dissolved_q2->success Yes ph_adjustment->dissolved_q1 Re-check cosolvent Add Co-solvent (e.g., Ethanol, PG) ph_adjustment->cosolvent Still insoluble cosolvent->dissolved_q1 Re-check surfactant Use Surfactant (e.g., Tween® 80) cosolvent->surfactant Still insoluble surfactant->dissolved_q1 Re-check failure Consult Formulation Specialist surfactant->failure Still insoluble stronger_organic->dissolved_q2 Re-check stronger_organic->failure Still insoluble

Caption: Decision tree for solubilizing 1,12-Dodecanediamine, N,N-dimethyl-.

Experimental Protocol: Preparation of a 10 mM Stock Solution in an Aqueous Buffer

This protocol provides a step-by-step method for preparing a stock solution, incorporating the principles discussed above.

Materials:

  • 1,12-Dodecanediamine, N,N-dimethyl- (solid)

  • Ethanol (ACS grade or higher)

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • Target aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Stir plate and stir bar

  • Calibrated pH meter

Procedure:

  • Initial Dissolution in Co-solvent:

    • Weigh out the required mass of 1,12-Dodecanediamine, N,N-dimethyl- for your target volume and concentration.

    • Add a small volume of ethanol to the solid compound (e.g., 10-20% of the final volume).

    • Stir until the solid is completely dissolved. Gentle warming (to no more than 40°C) may be applied if necessary.

  • Titration into Aqueous Buffer:

    • While vigorously stirring the target aqueous buffer, slowly add the ethanol-solubilized compound dropwise.

    • Observation: If the solution remains clear, proceed to the next step. If precipitation or cloudiness occurs, it indicates that the co-solvent concentration is insufficient. In this case, you may need to restart with a slightly higher initial volume of ethanol or proceed to the pH adjustment step.

  • pH Adjustment for Complete Solubilization (if necessary):

    • If the solution is cloudy after the addition of the ethanolic solution, begin adding 0.1 M HCl drop by drop.

    • Monitor the pH of the solution continuously.

    • Continue adding acid until the solution becomes clear. Record the final pH.

  • Final Volume Adjustment:

    • Once the compound is fully dissolved, add the remaining volume of the aqueous buffer to reach the final target concentration.

    • Stir for an additional 15 minutes to ensure homogeneity.

  • Sterile Filtration (if required):

    • For cell-based assays or other sterile applications, filter the final solution through a 0.22 µm syringe filter compatible with your solvent mixture.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C14H32N2[1]
Molecular Weight 228.42 g/mol [1]
Appearance White solid[1]
Water Solubility Low[1]
Organic Solvent Solubility Higher[1]

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Patel, P. A., & Chaulang, G. M. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Cosolvent Effects on the Micellization of an Amphiphilic Siloxane Graft Copolymer in Aqueous Solutions. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,12-Dodecanediamine (CAS 2783-17-7). Retrieved from [Link]

  • Jessop, P. G., et al. (2018). Diamines as switchable-hydrophilicity solvents with improved phase behaviour. Green Chemistry, 20(16), 3901-3912. Retrieved from [Link]

  • ResearchGate. (n.d.). Evolution of the pH in function of the diamine conversion. Retrieved from [Link]

  • Li, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2397. Retrieved from [Link]

  • U-S-History.com. (n.d.). 8.11 pH and Solubility | AP Chemistry. Retrieved from [Link]

  • StudySmarter. (n.d.). Dependence of Solubility on pH Explained. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1,12-Dodecanediamine. Retrieved from [Link]

  • Mbah, C. J. (2009). The effect of cosolvents and surfactants on the aqueous solubility of irbesartan. Tropical Journal of Pharmaceutical Research, 8(3), 253-257. Retrieved from [Link]

  • Google Patents. (n.d.). US2132388A - Aliphatic acid diamide of long chain aliphatic diamines and process of making the same.

Sources

Optimization

Catalyst selection for optimizing reactions with N,N-dimethyl-1,12-dodecanediamine

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Catalyst Optimization for N,N-Dimethyl-1,12-dodecanediamine Workflows Introduction: The "Janus" Amine Challeng...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Catalyst Optimization for N,N-Dimethyl-1,12-dodecanediamine Workflows

Introduction: The "Janus" Amine Challenge

N,N-dimethyl-1,12-dodecanediamine (CAS 112-18-5) presents a unique chemical profile that distinguishes it from standard aliphatic diamines. It possesses a "Janus" nature:

  • Asymmetric Reactivity: It contains one highly nucleophilic primary amine (

    
    ) and one catalytically active tertiary amine (
    
    
    
    ).
  • Internal Catalysis: The dimethylamino group is not just a bystander; it acts as an internal base and nucleophilic catalyst, often accelerating reactions typically requiring external additives (e.g., urethane formation or epoxy curing).

  • Hydrophobic Dominance: The C12 dodecyl backbone imposes significant solubility constraints, often necessitating specific solvent systems to prevent phase separation during catalysis.[1]

This guide provides an autonomous, non-templated technical framework for selecting catalysts and optimizing reaction conditions for this specific molecule.

Module 1: Polymer Synthesis (Polyurethanes & Ureas)

The Core Issue: Autocatalysis. Unlike standard chain extenders (e.g., 1,4-butanediol), N,N-dimethyl-1,12-dodecanediamine acts as both a reactant and a blowing/gelling catalyst. The tertiary amine end promotes the isocyanate-hydroxyl reaction.[2] Adding standard catalyst loads (e.g., high DBTL or DABCO levels) often leads to uncontrollable exotherms or premature gelation .

Catalyst Selection Protocol
Reaction GoalRecommended Catalyst SystemMechanism & Rationale
Standard Cure None (Self-Catalyzed) or Trace Sn(Oct)

The internal

group provides sufficient basicity to drive the reaction.[1] External amines cause scorching.
Extended Pot Life Latent Acid-Blocked Catalysts (e.g., blocked DBU)The basicity of the tertiary amine must be neutralized initially. Heat de-blocks the acid, releasing the active species later.
Moisture Scavenging Zeolites (Molecular Sieves)Do not use hydrolyzable ester catalysts (like standard tin) if moisture is high; the basic amine will accelerate hydrolysis of the catalyst itself.
Experimental Workflow: Controlling Gelation

Objective: Synthesize a polyurethane elastomer without "freezing" the mixing head.

  • Pre-Neutralization (Optional): If pot life is

    
     seconds, pre-react the N,N-dimethyl-1,12-dodecanediamine with a stoichiometric equivalent of a weak organic acid (e.g., oleic acid) to form a salt. This slows the initial attack on the isocyanate.
    
  • Solvent Compatibilization: The C12 chain is incompatible with polar polyols (PEO/PEG).

    • Action: Use a co-solvent like N-Methyl-2-pyrrolidone (NMP) or Toluene to bridge the polarity gap.

    • Check: If the mixture turns cloudy before isocyanate addition, the amine has micellized. Heat to

      
       to disrupt micelles.
      
  • Stepwise Addition: Add the isocyanate slowly. The primary amine reacts instantly (urea formation); the hydroxyls react later.

PU_Catalyst_Logic Start Polyurethane Formulation with N,N-dimethyl-1,12-dodecanediamine CheckRate Check Gel Time (Standard Formulation) Start->CheckRate TooFast Gel Time < 1 min (Flash Cure) CheckRate->TooFast Exotherm High TooSlow Gel Time > 30 min (Incomplete Cure) CheckRate->TooSlow Tacky Surface ActionFast 1. Remove External Amine Catalysts 2. Use Acid-Blocked Catalysts 3. Reduce Temperature TooFast->ActionFast ActionSlow 1. Add Organometallic (Bi/Zn) 2. Increase Temp (Rare scenario for this amine) TooSlow->ActionSlow Result Optimized Matrix ActionFast->Result ActionSlow->Result

Caption: Decision logic for modulating reactivity in polyurethane systems involving autocatalytic amines.

Module 2: Cationic Lipid & Small Molecule Synthesis

The Core Issue: Selective Functionalization & Solubility. Researchers often aim to acylate the primary amine (to attach a hydrophobic tail or drug payload) while leaving the tertiary amine free for ionization (cationic charge).

Catalyst & Reagent Selection
  • Acylation Catalyst: Do NOT use DMAP.

    • Reasoning: The substrate is a dimethyl-amine. Adding DMAP is redundant and complicates purification.

    • Alternative: Use HOBt or Oxyma if using carbodiimide coupling (EDC/DCC). These prevent racemization (if amino acids are involved) and improve kinetics without adding difficult-to-remove bases.

  • Base Scavenger: Inorganic Carbonates (

    
    ) .
    
    • Reasoning: Using organic bases (TEA/DIPEA) creates a mixture of amines that is hard to separate. Inorganic bases remain in the solid/aqueous phase, allowing the C12-amine product to stay in the organic phase.

Troubleshooting: The "Emulsion Trap"

Because the molecule is a surfactant (C12 tail + polar head), aqueous workups often result in stable emulsions.

Protocol: The "Salting-Out" Workup

  • Reaction Solvent: Dichloromethane (DCM) or Chloroform. Avoid DMF if possible (hard to wash out without water).

  • Quench: Do not just add water. Add saturated Brine + 5% Methanol .

    • Mechanism:[3][4][5][6][7] The high ionic strength forces the surfactant amine into the organic layer. Methanol breaks the foam/emulsion.

  • pH Control: Adjust aqueous layer to pH ~10.

    • Why? Keeps the tertiary amine deprotonated (neutral) so it partitions into the organic solvent. If pH < 9, the tertiary amine protonates, becomes ionic, and moves to the water (loss of yield).

Module 3: Epoxy Curing Agents

The Core Issue: Stoichiometry Mismatch. When using N,N-dimethyl-1,12-dodecanediamine as a hardener, the primary amine provides 2 active hydrogens, but the tertiary amine acts as an accelerator for the etherification of the epoxy.

Calculation Adjustment:

  • Standard AHEW (Amine Hydrogen Equivalent Weight):

    
    .
    
  • Correction: Because the tertiary amine accelerates the epoxy homopolymerization, the effective AHEW is often higher (you need less amine than calculated) because the epoxy reacts with itself. Start with 85-90% stoichiometric ratio .

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Low Yield (Acylation) Product lost in aqueous phase.The tertiary amine formed a hydrochloride salt. Action: Increase pH of aqueous wash to >10 to deprotonate the tertiary amine and force it back into organic phase.
"Greasy" Solid C12 chain preventing crystallization.The long alkyl chain lowers the melting point. Action: Recrystallize from cold Acetonitrile or use column chromatography (DCM:MeOH:NH4OH).
Bubbles in PU Moisture reaction.The basic tertiary amine is catalyzing the

reaction. Action: Dry solvents vigorously (molecular sieves) or add a moisture scavenger (e.g., p-Toluenesulfonyl isocyanate).
Cloudy Reaction Micelle formation.Concentration is above Critical Micelle Concentration (CMC) in the chosen solvent. Action: Switch to a less polar solvent (e.g., change from MeOH to THF) or heat the solution.

References

  • ChemicalBook. (2025). 1,12-Dodecanediamine Properties and Applications. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 1-Dodecanamine, N,N-dimethyl- Mass Spectrum and Properties.[8] Retrieved from

  • Engels, H.-W., et al. (2013). Polyurethanes: Versatile Materials and Sustainable Problem Solvers. Angewandte Chemie International Edition. (Context: Catalysis mechanisms in PU). Retrieved from

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Context: Amine acylation strategies and pH control). Retrieved from

  • Huntsman Corporation. (2022). Jeffcat® Catalyst Technical Bulletin. (Context: Tertiary amine catalytic activity in polyurethanes). Retrieved from

Sources

Troubleshooting

Technical Support Center: High-Purity N,N'-Dimethyldodecane-1,12-diamine Production

This is a specialized technical support guide designed for researchers and process chemists optimizing the production of N,N'-Dimethyldodecane-1,12-diamine (CAS: 112-18-5 derivative / Specific isomer often custom synthes...

Author: BenchChem Technical Support Team. Date: March 2026

This is a specialized technical support guide designed for researchers and process chemists optimizing the production of N,N'-Dimethyldodecane-1,12-diamine (CAS: 112-18-5 derivative / Specific isomer often custom synthesized).[1]

Current Status: Operational Role: Senior Application Scientist Topic: Impurity Minimization & Process Optimization[1]

Executive Summary

N,N'-Dimethyldodecane-1,12-diamine is a critical intermediate, particularly in the synthesis of ionizable lipids for Lipid Nanoparticle (LNP) delivery systems.[1] In these applications, purity is non-negotiable; even trace amounts of tertiary amine byproducts (over-methylation) or unreacted primary amines can significantly alter the pKa of the final lipid, destabilizing the LNP or affecting endosomal release.

This guide moves beyond basic synthesis to address the specific impurity profiles inherent to this C12-chain diamine and provides self-validating protocols to eliminate them.

Module 1: Impurity Genesis & Control Strategies[1]

Q: Why does my reaction yield high levels of N,N,N'-trimethyl and tetramethyl impurities?

A: This is a classic selectivity issue in direct alkylation or uncontrolled reductive amination .[1] The reactivity of the secondary amine product (N-methyl) is often nucleophilically similar to, or slightly higher than, the primary amine starting material due to the inductive effect of the methyl group.

The Pathway of Impurity Formation: The following diagram illustrates the "Runaway Methylation" cascade you are likely experiencing.

MethylationCascade Start 1,12-Diaminododecane (Primary Amine) Mono N-methyl-1,12-diaminododecane (Mono-impurity) Start->Mono + Me-X / Red. Am. Target N,N'-Dimethyldodecane-1,12-diamine (TARGET) Start->Target Avoid Cyclization Mono->Target + Me-X / Red. Am. Tri N,N,N'-Trimethyl... (Tertiary Impurity) Target->Tri Over-alkylation (Critical Control Point) Tetra N,N,N',N'-Tetramethyl... (Quaternary/Tertiary Impurity) Tri->Tetra Saturation

Figure 1: The Methylation Cascade. Green indicates the target window; Red indicates under- or over-reacted impurities.[1]

Q: Which synthesis route offers the highest intrinsic purity?

A: If your application is pharmaceutical (LNP synthesis), avoid direct alkylation (e.g., using Methyl Iodide). Instead, utilize Amide Reduction or Boc-Protected Reductive Amination .[1]

MethodImpurity ProfileSuitability for Pharma
Direct Alkylation (MeI/DMS)High risk of over-methylation (Tertiary amines).[1] Hard to separate.Low
Reductive Amination (HCHO + NaBH4)Moderate risk.[1] Requires strict stoichiometry control.[1]Medium
Amide Reduction (Dodecanedioic acid -> Diamide -> Diamine)Lowest. Over-methylation is chemically impossible.[1]High
Boc-Protection (Boc-NH-C12-NH-Boc -> Methylation -> Deprotection)High purity, but multi-step and expensive.[1]High (Lab Scale)

Module 2: Synthesis Protocols (Troubleshooting Mode)

Scenario A: You are using Reductive Amination (Formaldehyde)

Issue: You see ~5-10% Tertiary Amine impurities.[1]

Root Cause: Excess formaldehyde or insufficient steric hindrance during the reduction step.[1] Corrective Protocol: The "Starvation" Feed

  • Stoichiometry: Use exactly 2.05 equivalents of Paraformaldehyde (not aqueous Formalin, which introduces water and variability).[1]

  • Solvent System: Switch to Methanol/THF (dry) . Water promotes equilibrium shifts that can favor over-alkylation.[1]

  • Stepwise Addition:

    • Step 1: Form the imine/oxazolidine intermediate by refluxing 1,12-diaminododecane with Paraformaldehyde in MeOH for 2 hours (ensure complete dissolution).

    • Step 2: Cool to 0°C.[1]

    • Step 3: Add reducing agent (NaBH4) slowly over 1 hour.[1]

    • Mechanism:[1][2][3][4][5][6] By locking the amine into the imine form before reduction, you prevent the secondary amine product from reacting with free formaldehyde until the reduction is complete.

Scenario B: You are using Amide Reduction (The "Gold Standard")

Issue: Incomplete reduction (Amide impurities).

Corrective Protocol: Lithium Aluminum Hydride (LAH) Reduction This method guarantees no tertiary amines are formed because the carbon source is the carbonyl of the amide, which cannot "double alkylate."

  • Precursor: Synthesize N,N'-dimethyldodecanediamide from dodecanedioic acid and methylamine (commercially available or easily made).[1]

  • Reduction:

    • Suspend LAH (3.0 equiv) in dry THF under Argon.

    • Add diamide (as a solid or THF slurry) at 0°C.[1]

    • Reflux for 12–18 hours.[1] (The C12 chain is heavy; standard room temp reduction is insufficient).

    • Fieser Workup: Quench carefully (1g LAH : 1mL H2O : 1mL 15% NaOH : 3mL H2O).

  • Result: The product is exclusively Secondary Amine. Any impurity is unreacted Amide (easily removed by acid wash) or Primary Amine (unlikely).[1]

Module 3: Purification & Isolation (The "Clean-Up")[1]

Q: Distillation is degrading my product. How do I purify without high heat?

A: The boiling point of N,N'-Dimethyldodecane-1,12-diamine is high (>160°C at reduced pressure).[1] Prolonged heating causes oxidation (N-oxides).[1] Use Chemical Separation instead.

Protocol: The CO2 "Carbamate Switch"

This method exploits the fact that Tertiary amines cannot form carbamates , while Primary and Secondary amines can.

  • Dissolution: Dissolve crude mixture in a non-polar solvent (e.g., Toluene or Hexane).[1]

  • Sparging: Bubble dry CO2 gas through the solution for 30–60 minutes.

  • Precipitation:

    • The Target Secondary Amine forms a carbamate salt (Solid/Gel).

    • The Tertiary Amine Impurity remains in solution.[1]

  • Filtration: Filter the solid carbamate. Wash with cold hexane.[1]

  • Regeneration: Suspend the solid in water/DCM mixture and adjust pH to >12 with NaOH. The carbamate decomposes, releasing pure Secondary Amine into the DCM layer.

  • Dry & Concentrate: Dry over Na2SO4 and remove solvent.

Protocol: Selective Salt Formation (Citrate)

If you have unreacted Primary Amine impurities:

  • Dissolve mixture in Ethanol.

  • Add 1.0 equivalent of Citric Acid (calculated based on target mass).

  • Primary amines bind citrate more strongly and precipitate faster than secondary amines in specific alcohol mixtures (requires empirical optimization for C12 chain, typically EtOH:Isopropanol 9:1).[1]

Module 4: Analytical Verification

Do not rely solely on LC-MS. Tertiary amines and Secondary amines often ionize similarly, and response factors vary.[1]

Recommended QC Workflow
TechniqueWhat to look forLimit of Detection
1H NMR (CDCl3) N-Methyl Singlet integration. Target (Secondary): ~2.4 ppm (singlet). Impurity (Tertiary): ~2.2 ppm (singlet).[1] Impurity (Primary): No methyl peak.[1]~1-2%
GC-FID Best for quantitative purity.[1] Derivatization with Trifluoroacetic Anhydride (TFAA) is recommended to sharpen secondary amine peaks and distinguish them from tertiary amines (which do not derivatize).[1]<0.1%
Non-Aqueous Titration Titrate with Perchloric acid in Acetic Acid.[1] Differentiates Total Amine vs. Tertiary Amine (after acetylating primary/secondary amines with acetic anhydride).[1]High Precision

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Amide Reduction Protocols: Brown, H. C., et al. "Selective Reductions.[1] 9. Reaction of Lithium Aluminum Hydride with Selected Organic Compounds Containing Representative Functional Groups." Journal of the American Chemical Society, 1966, 88(7), 1458–1463. Link

  • Purification via Carbamates: "Process for separating secondary alkyl primary amines."[1] U.S. Patent 3,864,402.[1] Link

  • LNP Lipid Synthesis Context: Cullis, P. R., & Hope, M. J. "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy, 2017, 25(7), 1467-1475.[1] Link

Sources

Optimization

Scaling up the synthesis of 1,12-Dodecanediamine, N,N-dimethyl-

Technical Support Center: Scale-Up Synthesis of 1,12-Dodecanediamine, N,N-dimethyl- Welcome to the Technical Support Center for the synthesis and scale-up of 1,12-Dodecanediamine, N,N-dimethyl- (CAS 91228-39-6). As a Sen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of 1,12-Dodecanediamine, N,N-dimethyl-

Welcome to the Technical Support Center for the synthesis and scale-up of 1,12-Dodecanediamine, N,N-dimethyl- (CAS 91228-39-6). As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in desymmetrizing long-chain aliphatic diamines. This protocol relies on a robust three-step workflow: selective mono-Boc protection, Eschweiler-Clarke reductive methylation, and acidic deprotection. Every protocol described here functions as a self-validating system—meaning the physical properties of the intermediates inherently confirm the success of the reaction before analytical testing.

Process Visualization

SynthesisWorkflow Start 1,12-Diaminododecane (Starting Material) MonoBoc Step 1: Mono-Boc Protection (HCl/MeOH, Boc2O) Start->MonoBoc 1 eq. HCl 1 eq. Boc2O Methylation Step 2: Eschweiler-Clarke Methylation (CH2O, HCOOH) MonoBoc->Methylation Reductive Amination Deprotection Step 3: Boc Deprotection (TFA or HCl) Methylation->Deprotection Acidic Cleavage Product N,N-dimethyl-1,12-dodecanediamine (Final Product) Deprotection->Product Free Base Extraction

Figure 1: Three-step synthetic workflow for scaling up N,N-dimethyl-1,12-dodecanediamine synthesis.

Section 1: Step-by-Step Methodologies (Self-Validating Protocols)

Phase 1: Selective Mono-Boc Protection of 1,12-Diaminododecane

  • Causality & Design: 1,12-Diaminododecane is a symmetrical molecule. Reacting it directly with Boc2O yields a statistical mixture of unreacted, mono-Boc, and bis-Boc products. To force selectivity, we use a monohydrochlorination strategy[1]. By adding exactly 1.0 equivalent of HCl, we protonate one amine group, rendering it non-nucleophilic. The remaining free amine selectively reacts with Boc2O[1].

  • Protocol:

    • Dissolve 1,12-diaminododecane (1.0 eq) in aqueous methanol and cool to 0 °C.

    • Slowly add 1.0 eq of HCl gas, or generate it in situ using 1.0 eq of chlorotrimethylsilane (TMSCl)[2]. Stir for 30 minutes to ensure complete mono-salt formation.

    • Add 1.0 eq of Di-tert-butyl dicarbonate (Boc2O) dissolved in methanol dropwise.

    • Self-Validation Step: Neutralize with NaOH. The mono-Boc product is highly soluble in organic solvents, whereas any unreacted diamine dihydrochloride remains in the aqueous phase. Extract with dichloromethane (DCM) to isolate the mono-Boc intermediate[3].

Phase 2: Eschweiler-Clarke Methylation

  • Causality & Design: Alkylating the mono-Boc intermediate with methyl iodide risks over-alkylation to a quaternary ammonium salt[4]. The Eschweiler-Clarke reaction prevents this. Formaldehyde forms an iminium ion with the primary amine, which is subsequently reduced by hydride transfer from formic acid[5]. Because tertiary amines cannot form iminium ions, the reaction strictly halts at the N,N-dimethyl stage, preventing quaternization[5].

  • Protocol:

    • Dissolve the mono-Boc protected diamine in excess formic acid (approx. 5.0 eq) and cool to 0 °C.

    • Slowly add aqueous formaldehyde (37%, 5.0 eq).

    • Heat the mixture to 90–100 °C.

    • Self-Validation Step: The reaction will vigorously evolve CO2 gas as the formic acid acts as a hydride donor and decomposes[5]. The cessation of gas evolution serves as a visual indicator that the hydride transfer is complete.

    • Cool, basify with NaOH to pH > 10, and extract the N,N-dimethyl-mono-Boc intermediate with ethyl acetate.

Phase 3: Boc Deprotection and Free Base Isolation

  • Protocol:

    • Dissolve the intermediate in DCM.

    • Add Trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.

    • Self-Validation Step: Concentrate under reduced pressure to remove TFA. Re-dissolve in water and basify to pH > 12 with 4N NaOH. The product will crash out of the aqueous phase as an oil, confirming the neutralization of the TFA salt.

    • Extract with DCM to yield the final free base: 1,12-Dodecanediamine, N,N-dimethyl-.

Section 2: Quantitative Data Summary

ParameterPhase 1: Mono-Boc ProtectionPhase 2: Eschweiler-ClarkePhase 3: Deprotection
Reagent Stoichiometry 1 eq Diamine : 1 eq HCl : 1 eq Boc2O1 eq Amine : 5 eq CH2O : 5 eq HCOOH1 eq Amine : 10 eq TFA
Typical Yield 75 - 85%88 - 95%> 95%
Key Impurity Bis-Boc diamine (<5%)Quaternary ammonium (0%)Incomplete deprotection
In-Process Control (IPC) Ninhydrin stain (TLC) / GC-MSLC-MS (Target MW)NMR (Loss of t-butyl peak)
Reaction Temperature 0 °C to Room Temp90 °C - 100 °CRoom Temp

Section 3: Troubleshooting Guides & FAQs

Q1: We are seeing a high percentage of bis-Boc protected diamine during Phase 1. How do we correct this? A1: The formation of bis-Boc diamine indicates a failure in the desymmetrization step. This usually happens if the HCl is not thoroughly mixed before the Boc2O is introduced. Ensure that the 1.0 equivalent of HCl (or TMSCl) is allowed to equilibrate with the diamine for at least 30 minutes at 0 °C[2]. This guarantees the formation of the monohydrochloride salt, which differentiates the two amine groups and prevents the second amine from reacting[1].

Q2: During scale-up of the Eschweiler-Clarke methylation, the reaction pressurized the vessel. What is the mechanistic cause and how do we mitigate it? A2: The Eschweiler-Clarke methylation is a reductive amination where formic acid acts as the hydride source. As the formic acid reduces the iminium ion, it is oxidized and decomposes into carbon dioxide (CO2) gas[5]. This renders the reaction irreversible but creates significant off-gassing. For scale-up, you must ensure adequate reactor headspace, use a controlled, dropwise addition of formaldehyde at elevated temperatures, and maintain an open vent line to a scrubber system.

Q3: Can we use sodium cyanoborohydride (NaBH3CN) instead of formic acid for the methylation? A3: Yes. While the classic Eschweiler-Clarke uses formic acid, altered versions of this reaction replace formic acid with sodium cyanoborohydride[5]. The Borch-Hassid modification using a formaldehyde–cyanoborohydride system is highly effective and can be conducted at milder temperatures (e.g., 60 °C), which reduces gas evolution[4]. However, NaBH3CN is highly toxic and generates cyanide byproducts, which complicates waste disposal at a multi-kilogram scale.

Q4: We are having trouble extracting the final N,N-dimethyl-1,12-dodecanediamine product from the aqueous phase. What is going wrong? A4: 1,12-Dodecanediamine derivatives have high lipophilicity due to the 12-carbon aliphatic chain, but as diamines, they form highly water-soluble di-salts under acidic conditions. If extraction into DCM or ethyl acetate is failing, your aqueous phase is not basic enough. The pKa of the primary amine is approximately 10.97[6]. You must adjust the aqueous phase to a pH > 12 using strong NaOH to ensure both the primary and tertiary amines are fully deprotonated into their non-polar free base forms before extraction.

Q5: Why avoid standard alkylating agents like methyl iodide for this synthesis? A5: The nitrogen methylation of amines using alkylating agents like methyl iodide frequently leads to the quaternization of the amine[4]. Because N,N-dimethyl-1,12-dodecanediamine requires exactly two methyl groups on one nitrogen, standard alkylation offers poor stoichiometric control. The Eschweiler-Clarke method is mechanistically restricted from forming quaternary ammonium salts because a tertiary amine cannot form the requisite iminium ion intermediate[5].

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction Source: National Institutes of Health (PMC) URL:[Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof Source: Journal of the Mexican Chemical Society (SciELO México) URL:[Link]

  • Eschweiler–Clarke reaction Source: Wikipedia URL:[Link]

  • Selective Mono-BOC Protection of Diamines Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • Some Items of Interest to Process R&D Chemists and Engineers Source: ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Performance Comparison Guide: N,N'-Dimethyldodecane-1,12-diamine vs. Dodecane-1,12-diamine in Advanced Materials and Drug Delivery

For researchers and drug development professionals, the selection of aliphatic diamine precursors is a critical decision that dictates the macroscopic properties of polymers and the transfection efficiency of lipid nanop...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the selection of aliphatic diamine precursors is a critical decision that dictates the macroscopic properties of polymers and the transfection efficiency of lipid nanoparticles (LNPs). This guide provides an objective, data-driven comparison between the primary diamine Dodecane-1,12-diamine and its secondary amine analog, N,N'-Dimethyldodecane-1,12-diamine (CAS: 56992-91-7)[1][2].

By analyzing the causality behind their chemical behavior, this guide will help you engineer specific thermal properties in polyamides and optimize endosomal escape mechanisms in mRNA therapeutics.

Mechanistic Causality: The Impact of N-Methylation

The fundamental performance divergence between these two molecules stems from a single structural modification: the substitution of a hydrogen atom with a methyl group on each terminal nitrogen.

  • Hydrogen Bonding Disruption: Dodecane-1,12-diamine possesses two primary amine groups (-NH₂), allowing it to act as a highly efficient hydrogen bond donor and acceptor. N-methylation removes one proton per nitrogen, drastically reducing the molecule's capacity to form strong interchain hydrogen bonds[3].

  • Steric Hindrance vs. Nucleophilicity: While the electron-donating methyl groups slightly increase the electron density on the nitrogen (enhancing basicity), they also introduce steric bulk. This steric hindrance lowers the second-order reaction rate constant compared to primary amines, allowing for highly controlled, stepwise functionalization without runaway over-alkylation[4].

  • Solubility and Amphiphilicity: The long hydrophobic dodecane backbone provides an amphiphilic nature[1]. However, the N-methylated variant exhibits significantly higher solubility in organic solvents due to the lack of crystalline hydrogen-bonded networks[3].

Performance in Polymer Science: Polyamides & Elastomers

When synthesized with dicarboxylic acids (e.g., sebacoyl chloride), the choice of diamine dictates whether the resulting material is a rigid plastic or a flexible elastomer.

  • Dodecane-1,12-diamine (Primary): Yields standard polyamides (e.g., Nylon 12,12). The extensive hydrogen bonding between adjacent polymer chains results in high crystallinity, high tensile strength, a high glass transition temperature (Tg), and a high melting point (Tm). These polymers are highly resistant to organic solvents.

  • N,N'-Dimethyldodecane-1,12-diamine (Secondary): Yields N-methylated polyamides. The inability to form interchain hydrogen bonds forces the polymer chains to remain amorphous. This lowers the Tg and Tm, resulting in a highly flexible, elastomeric material that is readily soluble in common organic solvents[3]. Furthermore, these modified block copolymers act as superior compatibilizers for polymer-alloying polar and non-polar resins[4].

Quantitative Data Comparison
Property / MetricDodecane-1,12-diamine (Primary)N,N'-Dimethyldodecane-1,12-diamine (Secondary)
CAS Number 2783-17-756992-91-7[2]
Amine Type Primary (-NH₂)Secondary (-NHCH₃)
Hydrogen Bonding Capacity High (Extensive network)Low (Sterically restricted)[3]
Polymer Crystallinity High (Rigid, semi-crystalline)Low (Amorphous, elastomeric)[3]
Polymer Tg / Tm High (>150°C typically)Low (Often <100°C)[3]
Lipid Tail Conjugation Up to 4 equivalents (Branched)Strictly 2 equivalents (Linear/V-shaped)

Performance in Drug Delivery: Ionizable Lipid Synthesis

In the development of LNPs for mRNA delivery, diamines are reacted with acrylate or epoxide lipid tails to form ionizable lipids. The structural geometry of these lipids governs their ability to disrupt the endosomal membrane.

Dodecane-1,12-diamine reacts with up to four equivalents of lipid tails, creating a highly branched, bulky structure. These lipids often form rigid LNP cores and struggle to undergo the bilayer-to-hexagonal (H_II) phase transition required for endosomal escape.

Conversely, N,N'-Dimethyldodecane-1,12-diamine is sterically and chemically restricted to reacting with exactly two equivalents of lipid tails. This forms a "V-shaped" or cone-shaped lipid. This specific geometry induces membrane curvature, maximizing endosomal disruption. Additionally, the methyl groups fine-tune the tertiary amine's pKa to the optimal range (6.2–6.5), ensuring the lipid remains neutral in the bloodstream but rapidly protonates in the acidic endosome.

G Start Diamine Precursor Selection Primary Dodecane-1,12-diamine (Primary Amine) Start->Primary Secondary N,N'-Dimethyldodecane-1,12-diamine (Secondary Amine) Start->Secondary Branch1 4x Michael Addition (Highly Branched Lipid) Primary->Branch1 Acrylate Tails Branch2 2x Michael Addition (V-Shaped Lipid) Secondary->Branch2 Acrylate Tails LNP1 Rigid LNP Core Sub-optimal pKa Branch1->LNP1 LNP2 Flexible LNP Core Optimized pKa (6.2-6.5) Branch2->LNP2 Escape1 Low Endosomal Escape LNP1->Escape1 Escape2 High Endosomal Escape (Enhanced mRNA Delivery) LNP2->Escape2

Divergent synthetic pathways and LNP performance based on diamine precursor selection.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm reaction success based on the mechanistic principles discussed above.

Protocol A: Synthesis of V-Shaped Ionizable Lipids via Aza-Michael Addition

Objective: Synthesize a tertiary amine ionizable lipid using N,N'-Dimethyldodecane-1,12-diamine.

  • Reagent Preparation: Dissolve 1.0 equivalent of N,N'-Dimethyldodecane-1,12-diamine in anhydrous ethanol.

    • Causality Check: Ethanol acts as a protic solvent that stabilizes the transition state of the Michael addition without competing as a nucleophile.

  • Tail Addition: Add 2.1 equivalents of the desired alkyl acrylate (e.g., dodecyl acrylate) dropwise. The slight excess ensures complete conversion of the secondary amines.

  • Reaction Conditions: Stir the mixture at 90°C for 48 hours under an inert argon atmosphere.

    • Causality Check: The steric hindrance of the N-methyl groups lowers the reaction rate[4]; thus, elevated temperatures and extended times are required compared to primary amines.

  • Purification: Concentrate the crude mixture under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient).

  • Validation (Self-Validating Step): Perform ¹H-NMR spectroscopy. The reaction is deemed successful and complete when the broad singlet corresponding to the secondary amine N-H proton (~1.5 ppm) completely disappears, and the terminal N-CH₃ singlet shifts slightly downfield due to the newly formed tertiary amine environment.

Protocol B: Interfacial Polymerization of N-Methylated Polyamides

Objective: Synthesize an amorphous, highly soluble polyamide.

  • Aqueous Phase: Dissolve 10 mmol of N,N'-Dimethyldodecane-1,12-diamine and 20 mmol of sodium hydroxide (acid scavenger) in 50 mL of deionized water.

  • Organic Phase: Dissolve 10 mmol of sebacoyl chloride in 50 mL of anhydrous dichloromethane (DCM).

  • Polymerization: Carefully layer the organic phase over the aqueous phase in a beaker. A polymer film will immediately form at the interface.

    • Causality Check: Unlike standard polyamides which form rigid, opaque fibers that can be pulled continuously, the N-methylated polyamide will form a sticky, viscous, and highly flexible gel due to the lack of hydrogen bonding[3].

  • Isolation: Extract the polymer, wash extensively with water and methanol to remove unreacted monomers and salts, and dry under vacuum at 60°C.

  • Validation (Self-Validating Step): Analyze via Differential Scanning Calorimetry (DSC). A successful N-methylated polyamide will exhibit a distinct lack of a sharp melting endotherm (Tm) and a significantly depressed Tg compared to standard Nylon 12,10.

Conclusion & Selection Guide

The choice between Dodecane-1,12-diamine and N,N'-Dimethyldodecane-1,12-diamine should be strictly dictated by the desired end-product architecture:

  • Select Dodecane-1,12-diamine when your application requires maximum structural rigidity, high thermal stability, chemical resistance, or highly branched dendrimer/lipid architectures.

  • Select N,N'-Dimethyldodecane-1,12-diamine when engineering flexible, soluble elastomers, compatibilizers for polymer alloys[4], or highly efficient, cone-shaped ionizable lipids for next-generation LNP mRNA delivery systems.

References

  • European Patent Office. "MODIFIED BLOCK COPOLYMER, METHOD FOR PRODUCING MODIFIED BLOCK COPOLYMER, AND RESIN COMPOSITION - EP 3623398 A1." EPO Database, March 18, 2020. Available at:[Link]

Sources

Comparative

Characterization and Validation of N,N-Dimethyl-1,12-dodecanediamine Purity: A Comparative Guide for Advanced Syntheses

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Analytical Methodologies, Experimental Protocols, and Downstream Performance Validation Executive Summary: The Causal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Analytical Methodologies, Experimental Protocols, and Downstream Performance Validation

Executive Summary: The Causality of Purity in Advanced Syntheses

N,N-dimethyl-1,12-dodecanediamine (


) is a highly versatile, bifunctional aliphatic diamine featuring a primary amine at one terminus and a tertiary amine at the other, separated by a hydrophobic 12-carbon spacer. In modern drug development, this molecule serves as a critical building block for synthesizing ionizable lipids used in Lipid Nanoparticle (LNP) formulations for mRNA delivery.

The structural asymmetry of this diamine dictates its function: the primary amine acts as the reactive site for conjugating lipid tails (e.g., via epoxide ring-opening or Michael addition), while the tertiary amine provides the pH-sensitive protonation required for endosomal escape.

The Causality of Purity: The presence of trace impurities—specifically unreacted 1,12-dodecanediamine or mono-methylated analogs—can catastrophically derail downstream syntheses. Because 1,12-dodecanediamine possesses two primary amines, it acts as a cross-linking agent during lipid synthesis. This leads to the formation of high-molecular-weight, multi-tailed lipid aggregates that disrupt the highly ordered self-assembly of LNPs, resulting in increased particle size, high polydispersity, and failed payload encapsulation. Therefore, rigorous purity characterization is not merely a quality control step; it is a fundamental prerequisite for formulation success.

Comparative Analysis of Analytical Methodologies

Aliphatic diamines are notoriously difficult to analyze due to their high polarity, lack of a UV chromophore, and tendency to interact with analytical columns. A multi-modal analytical approach is required to achieve a self-validating purity profile [1].

Table 1: Quantitative Comparison of Analytical Techniques for Diamine Purity
Analytical TechniqueTarget ImpuritiesSensitivity (LOD)Causality & AdvantagesLimitations
GC-MS (Derivatized) Volatile & Semi-volatile amines< 0.05 µg/mLHigh Resolution: Mass fragmentation allows exact identification of desmethyl impurities.Requires chemical derivatization to prevent column adsorption.
HPLC-CAD Non-volatile, chromophore-less species~ 1.0 µg/mLUniversal Response: Charged Aerosol Detection (CAD) measures mass directly, ideal for aliphatic chains[2].Lower theoretical plate count compared to GC-capillary methods.
Quantitative NMR (qNMR) Bulk structural impurities~ 0.1% (w/w)Absolute Quantitation: Non-destructive; confirms the ratio of primary to tertiary amines.Insufficient sensitivity for trace (<0.1%) cross-linking impurities.

Mandatory Visualizations: Analytical Workflows

G A N,N-dimethyl-1,12-dodecanediamine Raw Material B1 GC-MS Analysis (N-ethoxycarbonylation) A->B1 Volatile Impurities B2 HPLC-CAD Analysis (Direct Injection) A->B2 Non-Volatile Impurities B3 qNMR Analysis (Structural Confirmation) A->B3 Bulk Purity C Purity Validation (>99% Target Achieved) B1->C B2->C B3->C D Ionizable Lipid Synthesis (Epoxide Ring-Opening) C->D Approved Batch E LNP Formulation & In Vitro Validation D->E Purified Lipid

Caption: Analytical workflow for diamine purity validation and downstream LNP synthesis.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in causality and internal validation mechanisms.

Protocol A: GC-MS Analysis via N-Ethoxycarbonylation Derivatization

Causality: Direct injection of aliphatic diamines into a GC system results in severe peak tailing and irreversible adsorption due to hydrogen bonding between the primary amine and the silanol groups on the fused-silica column. Derivatizing the primary amine with Ethyl Chloroformate (ECF) converts it into a less polar carbamate, increasing volatility and ensuring sharp, quantifiable peaks [1]. The tertiary amine remains unreacted, preserving the structural signature.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of N,N-dimethyl-1,12-dodecanediamine in 1.0 mL of chloroform.

  • Internal Standard Addition: Add 50 µL of 1,5-diaminopentane (1.0 mg/mL) as an internal standard (IS). Validation Check: The IS corrects for any variations in derivatization efficiency and injection volume.

  • Derivatization: Add 100 µL of pyridine (acting as an acid scavenger) followed by 50 µL of ECF. Vortex for 2 minutes at room temperature.

  • Quenching & Extraction: Add 1.0 mL of deionized water to quench excess ECF. Centrifuge at 3000 rpm for 5 minutes. Extract the lower organic (chloroform) layer.

  • GC-MS Parameters:

    • Column: Agilent CP-Sil 8 CB for Amines (or equivalent basic deactivated capillary, 30 m × 0.25 mm, 0.5 µm).

    • Temperature Program: 50 °C (hold 2 min) to 250 °C at 10 °C/min.

    • Detection: Electron Ionization (EI) mode, scanning m/z 50–400.

G A Primary Amine Terminus (Highly Polar) C Carbamate Derivative (Reduced Polarity) A->C + ECF B Ethyl Chloroformate (Derivatizing Agent) B->C D GC Column (Sharp Peak Elution) C->D Vaporization E MS Detector (Quantification) D->E Ionization

Caption: N-ethoxycarbonylation derivatization pathway for GC-MS analysis of diamines.

Protocol B: HPLC-CAD Workflow for Non-Volatile Impurities

Causality: While GC-MS is excellent for volatile components, heavier oligomeric impurities will not elute. Because aliphatic amines lack a UV chromophore, traditional UV/Vis detectors are blind to them unless complex DEEMM derivatization is used [3]. Charged Aerosol Detection (CAD) solves this by measuring the charge transferred to residual analyte particles after solvent evaporation, providing a near-universal response independent of chemical structure.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA acts as an ion-pairing agent to improve peak shape).

    • Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation: Dissolve the diamine in Mobile Phase A to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (e.g., Waters XBridge, 150 × 4.6 mm, 3.5 µm).

    • Gradient: 5% B to 95% B over 20 minutes.

    • CAD Settings: Evaporator temperature at 35 °C, data collection rate at 10 Hz.

  • System Suitability (Self-Validation): Run a calibration curve of the reference standard (0.01 to 1.0 mg/mL). The CAD response is non-linear; apply a power-function transformation (

    
    ) to linearize the data prior to quantifying impurities.
    

Performance Comparison: High-Purity vs. Standard Grade

To objectively demonstrate the impact of diamine purity, we compared a High-Purity Grade (>99.0%) against a Standard Grade (<95.0%) N,N-dimethyl-1,12-dodecanediamine in the synthesis of a model ionizable lipid. The synthesized lipids were subsequently formulated into mRNA-loaded LNPs using microfluidic mixing.

The Mechanism of Failure

The Standard Grade contained approximately 3.5% of unreacted 1,12-dodecanediamine. During the epoxide ring-opening synthesis step, the intended reaction involves one primary amine reacting with two epoxide-terminated lipid tails. However, the 1,12-dodecanediamine impurity possesses two primary amines, allowing it to react with four lipid tails. This creates massive, cross-linked lipid networks that disrupt the spatial geometry required for stable LNP core formation.

Table 2: Impact of Diamine Purity on Downstream LNP Performance
ParameterHigh-Purity (>99%)Standard Grade (<95%)Causality of Observed Variance
Diamine Impurity Profile < 0.5% 1,12-dodecanediamine~ 3.5% 1,12-dodecanediamineIncomplete methylation during raw material synthesis.
Synthesized Lipid Yield > 92%< 78%Cross-linking by unmethylated diamine creates insoluble byproducts.
LNP Z-Average Size 74 ± 3 nm128 ± 12 nmCross-linked lipids sterically hinder tight nanoparticle self-assembly.
Polydispersity Index (PDI) 0.08 (Highly uniform)0.24 (Heterogeneous)Irregular lipid packing leads to a broad distribution of particle sizes.
mRNA Encapsulation 96%71%Disrupted core geometry allows mRNA to leak into the aqueous phase.

References

  • Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. MDPI - Polymers. [1] Available at:[Link]

  • Application of diethyl ethoxymethylenemalonate (DEEMM) derivatization for monitoring of lysine decarboxylase activity. KOPRI Repository / Elsevier. [4] Available at:[Link]

Validation

Benchmarking the performance of N,N-dimethyl-1,12-dodecanediamine in specific applications

Benchmarking N,N-Dimethyl-1,12-Dodecanediamine (DMDDA) in Advanced Drug Delivery: Ionizable Lipid Synthesis and Molecular Probes As the landscape of nanomedicine and targeted therapeutics evolves, the architectural preci...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking N,N-Dimethyl-1,12-Dodecanediamine (DMDDA) in Advanced Drug Delivery: Ionizable Lipid Synthesis and Molecular Probes

As the landscape of nanomedicine and targeted therapeutics evolves, the architectural precision of chemical building blocks dictates clinical success. N,N-dimethyl-1,12-dodecanediamine (DMDDA) is a highly versatile, asymmetric aliphatic diamine. Featuring a tertiary dimethylamine on one terminus and a primary amine on the other—separated by a highly hydrophobic 12-carbon alkyl spacer—DMDDA has emerged as a critical scaffold in two advanced applications: the synthesis of ionizable lipids for mRNA lipid nanoparticles (LNPs) and the development of hydrophobic linkers for intracellular molecular probes.

This guide objectively benchmarks DMDDA against alternative aliphatic spacers, detailing the mechanistic causality behind its performance and providing self-validating experimental workflows for drug development professionals.

Application 1: Precursor for Ionizable Lipids in mRNA-LNPs

In LNP design, the primary amine of DMDDA serves as the conjugation site for lipid tails (e.g., via Michael addition), while the N,N-dimethyl group functions as the pH-sensitive ionizable headgroup.

The Causality of the 12-Carbon Spacer: The efficacy of an LNP is fundamentally governed by its apparent pKa, which must fall between 6.0 and 6.5 for optimal systemic mRNA delivery[1]. The intrinsic pKa of an isolated tertiary amine is typically high (>9.0). However, when formulated into an LNP, the dense, hydrophobic core increases the energetic cost of protonation, shifting the apparent pKa down by 2 to 3 units[2].

By utilizing the 12-carbon spacer of DMDDA, the ionizable amine is buried deeper into the lipid interface compared to shorter spacers. This hydrophobic shielding precisely tunes the apparent pKa to the optimal range[3]. Shorter spacers (e.g., C6) expose the amine to the aqueous interface, raising the pKa above 7.0. This results in a positive charge at physiological pH (pH 7.4), leading to rapid immune clearance and severe hemolysis[1]. Conversely, upon endocytosis, the acidic environment (pH 5.5) protonates the DMDDA headgroup, triggering a critical phase transition from a stable lamellar structure to an inverted hexagonal (H_II) phase. This structural rearrangement disrupts the endosomal membrane, releasing the mRNA cargo into the cytosol[4].

EndosomalEscape N1 LNP at pH 7.4 (Neutral DMDDA Headgroup) N2 Cellular Endocytosis N1->N2 Uptake N3 Endosome at pH 5.5 (Protonated DMDDA) N2->N3 Acidification N4 Lamellar to H_II Phase Transition N3->N4 Electrostatic Interaction N5 Cytosolic mRNA Release N4->N5 Membrane Disruption

Mechanism of DMDDA-derived LNP endosomal escape via pH-triggered phase transition.

Quantitative Benchmarking: Ionizable Lipid Spacers

Table 1: Impact of diamine spacer length on LNP physicochemical properties and in vivo performance.

Ionizable Lipid SpacerApparent pKaHemolysis Risk (pH 7.4)Endosomal EscapeRelative mRNA Expression
C6 (Hexanediamine) 7.3HighModerateLow
C12 (DMDDA) 6.4LowHighHigh (Optimal)
C18 (Octadecanediamine) 5.8LowLowLow
DLin-MC3-DMA (Benchmark) 6.44LowHighHigh

Application 2: Hydrophobic Linker in Targeted Molecular Probes

When designing small-molecule probes to study membrane-bound proteins like Protein Kinase C (PKC), the linker connecting the pharmacophore to the fluorophore actively dictates cellular pharmacokinetics.

The Causality of Membrane Partitioning: Early probe designs utilizing hydrophilic PEG linkers suffered from rapid transporter-mediated cellular efflux and poor membrane retention. Substituting the linker with a DMDDA derivative provides a highly hydrophobic 12-carbon chain that significantly enhances the probe's lipophilicity (LogD). This modification anchors the probe within the inner leaflet of the plasma membrane, drastically reducing cellular efflux and increasing the apparent affinity for PKC into the nanomolar range[5].

Quantitative Benchmarking: Probe Linker Chemistry

Table 2: Performance of PKC-targeted fluorescent probes based on linker chemistry.

Probe Linker ChemistryPredicted LogD (pH 7.4)Cellular Efflux RateRelative PKC Affinity (Kd)
PEG4 (Hydrophilic) 1.2HighWeak
C6 Diamine 3.1ModerateModerate
C12 Diamine (DMDDA) 6.2MinimalStrong (Nanomolar)

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the formulation and characterization of DMDDA-based systems.

Protocol 1: Microfluidic Formulation of DMDDA-based mRNA-LNPs

Objective: Synthesize monodisperse LNPs encapsulating mRNA.

  • Lipid Phase Preparation: Dissolve the DMDDA-derived ionizable lipid, DSPC (helper lipid), cholesterol, and DMG-PEG2000 in absolute ethanol at a molar ratio of 50:10:38.5:1.5[1].

  • Aqueous Phase Preparation: Dilute mRNA in 50 mM citrate buffer (pH 4.0) to achieve a final nitrogen-to-phosphate (N/P) ratio of 6[1].

  • Microfluidic Mixing: Inject both phases into a microfluidic mixer at a 3:1 aqueous-to-ethanol flow rate ratio (Total flow rate: 12 mL/min). Causality: The rapid polarity change forces the hydrophobic DMDDA tails to precipitate, encapsulating the negatively charged mRNA within the forming lipid core[6].

  • Stabilization: Dialyze the formulation overnight against 1x PBS (pH 7.4) at 4°C to remove ethanol and neutralize the LNP surface[1].

Protocol 2: Self-Validating Apparent pKa Determination via TNS Assay

Objective: Quantify the surface charge transition of DMDDA-formulated LNPs. Causality: 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) is an anionic fluorescent probe quenched in water. When the LNP surface protonates at lower pH, TNS partitions into the hydrophobic membrane, resulting in massive fluorescence enhancement[6].

  • Buffer Series: Prepare 20 mM citrate/phosphate buffers (with 150 mM NaCl) ranging from pH 4.0 to 8.0 in 0.2 pH increments[1].

  • Sample Mixing: In a black 96-well plate, combine 10 μL of the DMDDA-LNP solution (0.2 mM total lipid) with 88 μL of each pH buffer[1].

  • Probe Addition: Add 2 μL of TNS stock solution (0.3 mM in water) to each well. Critical Step: TNS must be added last to prevent premature micellar quenching[1].

  • Quantification: Measure fluorescence (Excitation: 321 nm, Emission: 445 nm)[3].

  • Data Fitting: Normalize fluorescence against the pH 4.0 maximum. Fit the sigmoidal curve to the Henderson-Hasselbalch equation to calculate the pH at which fluorescence is 50% of the maximum (the apparent pKa)[3].

Workflow S1 1. Lipid Synthesis (DMDDA + Alkyl Tails) S2 2. Microfluidic Mixing (mRNA + Ethanolic Lipids) S1->S2 Formulation S3 3. Buffer Exchange (Dialysis to pH 7.4) S2->S3 Stabilization S4 4. TNS Assay (Fluorescence vs. pH) S3->S4 Characterization S5 5. Apparent pKa Calculation (Henderson-Hasselbalch) S4->S5 Data Fitting

Step-by-step experimental workflow for formulating and characterizing DMDDA-based LNPs.

References

1.[5] Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. Source: nih.gov. URL: 2.[6] mRNA Synthesis and Encapsulation in Ionizable Lipid Nanoparticles — Current Protocols. Source: yanyin.tech. URL: 3.[1] Rational Design of Unsaturated, Thioether Ionizable Lipids for Enhanced In vivo mRNA Delivery. Source: biorxiv.org. URL: 4.[3] Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery. Source: pnas.org. URL: 5.[4] Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape. Source: acs.org. URL: 6.[2] Prediction of the Apparent pKa Value of Lipid Nanoparticles by Density Functional Theory. Source: acs.org. URL:

Sources

Comparative

Comparative Guide: Immunological Cross-Reactivity of N,N'-Dimethyldodecane-1,12-diamine (DMDD)

Topic: Cross-reactivity studies involving N,N'-Dimethyldodecane-1,12-diamine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2] Executive Summary & Chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity studies involving N,N'-Dimethyldodecane-1,12-diamine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary & Chemical Context[2][3][4][5][6]

N,N'-Dimethyldodecane-1,12-diamine (DMDD) (CAS: 56992-91-7) represents a critical structural evolution from primary aliphatic diamines.[1][2] Widely utilized as an intermediate in surfactant synthesis, biocidal formulations, and polymer chemistry, its safety profile—specifically regarding delayed-type hypersensitivity (Type IV) —is often compared against its primary analog, 1,12-Diaminododecane (1,12-DAD) , and the industry-standard sensitizer, p-Phenylenediamine (PPD) .[1][2]

This guide provides a technical framework for evaluating the cross-reactivity of DMDD. Unlike primary amines, which readily form Schiff bases with skin proteins (a key haptenization mechanism), the secondary amine structure of DMDD alters its electrophilic reactivity.[1] This distinction is the focal point of this comparative analysis.

The Comparative Landscape
CompoundStructurePrimary Hazard (Sensitization)Key Mechanism
DMDD Secondary Aliphatic DiamineModerate (Predicted)Nucleophilic substitution / Pro-hapten activation
1,12-DAD Primary Aliphatic DiamineHighSchiff Base formation with protein carbonyls
PPD Aromatic DiamineExtremeRadical intermediate formation (Bandrowski's base)

Mechanistic Insight: The "Methylation Shield" Hypothesis

To understand cross-reactivity, one must understand the molecular initiating event (MIE).

Expert Insight: The primary driver of diamine sensitization is the ability to bind covalently to skin proteins (haptenization).[2]

  • Primary Amines (1,12-DAD): The -NH2 group is a potent nucleophile that reacts with aldehydes/ketones on protein side chains to form imines (Schiff bases).[1][2]

  • Secondary Amines (DMDD): The N-methylation sterically hinders the nitrogen and chemically prevents stable Schiff base formation.[2] Consequently, DMDD likely requires metabolic activation (enzymatic N-dealkylation or oxidation) to become a sensitizer.[1][2]

Causality: If DMDD requires metabolic processing to become reactive, its cross-reactivity with PPD (which reacts via oxidation to quinones) is mechanistically distinct, reducing the likelihood of "true" cross-reaction despite structural similarities.

Visualization: Haptenization Pathways

The following diagram illustrates the divergent activation pathways that dictate cross-reactivity potential.

HaptenizationPathways cluster_0 Primary Amine (1,12-DAD) cluster_1 Secondary Amine (DMDD) DAD 1,12-Diaminododecane (-NH2) Schiff Schiff Base Formation (Direct Binding) DAD->Schiff Fast (Nucleophilic) Protein Skin Protein (Hapten-Carrier Complex) Schiff->Protein DMDD N,N'-Dimethyldodecane (-NH-CH3) Metab Metabolic Activation (CYP450 / Oxidation) DMDD->Metab Slow (Enzymatic) Reactive Reactive Intermediate Metab->Reactive Reactive->Protein TCell T-Cell Proliferation (Sensitization) Protein->TCell Immunogenic Response

Figure 1: Divergent haptenization pathways.[1][2] 1,12-DAD binds directly via Schiff base formation, while DMDD likely requires metabolic activation, altering its cross-reactivity profile.[1][2]

Self-Validating Experimental Protocol

To empirically determine the cross-reactivity of DMDD, a single assay is insufficient. You must employ a Self-Validating Tiered Strategy combining chemical reactivity (DPRA) with biological activation (h-CLAT).[1][2]

Protocol: The "Cross-Challenge" Matrix

Objective: Determine if sensitization to 1,12-DAD or PPD confers sensitivity to DMDD.

Phase 1: In Chemico Reactivity (DPRA)

Validates the chemical potential to bind proteins without metabolism.[2]

  • Reagents: Synthetic peptides containing Cysteine (Cys) or Lysine (Lys).[2]

  • Test System: Incubate DMDD vs. 1,12-DAD with peptides at 1:10 and 1:50 molar ratios for 24h.

  • Detection: HPLC-UV analysis.

  • Validation Criteria:

    • 1,12-DAD: Expect >13.89% depletion (High Reactivity) due to Lysine interaction.[1][2]

    • DMDD: If depletion is <6.38% (Low Reactivity), it confirms the "Methylation Shield" hypothesis.[2]

Phase 2: In Vitro Cross-Challenge (Modified h-CLAT)

Validates the biological response and cross-recognition.[1][2]

  • Cell Line: THP-1 (human monocytic leukemia cell line).[2]

  • Induction: Expose cells to PPD (Control) and 1,12-DAD (Comparator) for 24h.

  • Readout: Flow cytometry for CD86/CD54 upregulation (maturation markers).

  • The "Cross" Step (Novel approach):

    • If cells show upregulation with PPD, wash and rest cells.

    • Re-challenge with sub-toxic dose of DMDD.[2]

    • Note: While h-CLAT is typically a primary sensitization assay, comparing the EC150 (concentration yielding 150% CD86 induction) provides a potency ranking.[1][2]

Comparative Data Output (Template)

Use this table to structure your experimental results.

Parameter1,12-Diaminododecane (Ref)N,N'-Dimethyldodecane (DMDD)Interpretation
Cys-Peptide Depletion High (>14%)Low (<6%)DMDD lacks direct thiol reactivity.[1][2]
Lys-Peptide Depletion High (>14%)Low-ModerateMethylation hinders amine-lysine coupling.[1][2]
h-CLAT EC150 (µg/mL) Low (Potent)High (Weak/Non-sensitizer)Higher concentration needed to trigger immune response.[2]
Cross-Reactivity Risk Reference Low Structural modification significantly reduces recognition.[2]

Study Workflow Diagram

This workflow ensures that any positive result is verified against false positives (e.g., cytotoxicity mimicking sensitization).[2]

StudyWorkflow Start Start: DMDD Evaluation Solubility Solubility Check (Water/DMSO) Start->Solubility DPRA DPRA Assay (Peptide Depletion) Solubility->DPRA hCLAT h-CLAT Assay (CD86/CD54 Expression) Solubility->hCLAT Decision1 DPRA Positive? DPRA->Decision1 Decision2 h-CLAT Positive? hCLAT->Decision2 ResultA Class 1: Strong Sensitizer (High Cross-Reactivity Risk) Decision1->ResultA Yes ResultB Class 2: Pro-Hapten (Metabolic Activation Req.) Decision1->ResultB No Decision2->ResultA Yes (Low EC150) Decision2->ResultB Yes (High EC150) ResultC Class 3: Non-Sensitizer (Safe Alternative) Decision2->ResultC No ResultB->ResultC If metabolic activation fails

Figure 2: Decision tree for classifying DMDD sensitization potential. Discrepancies between DPRA and h-CLAT indicate pro-hapten mechanisms.[1][2]

References

  • OECD Guidelines for the Testing of Chemicals. (2019).[2] Test No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA). OECD Publishing.[2][3]

  • OECD Guidelines for the Testing of Chemicals. (2018).[2] Test No. 442E: In Vitro Skin Sensitisation: In Vitro Skin Sensitisation assays addressing the Key Event on activation of dendritic cells on the Human Cell Line Activation Test (h-CLAT).[2] OECD Publishing.[2] [2]

  • Basketter, D. A., et al. (2014).[2] Categorization of chemicals according to their relative human skin sensitizing potency.[2] Dermatitis.[2][4][5][6]

  • NIST Chemistry WebBook. 1-Dodecanamine, N,N-dimethyl- (Related Structure Data). National Institute of Standards and Technology.[2]

  • PubChem. 1,12-Dodecanediamine (Compound Summary). National Library of Medicine.[2]

Sources

Validation

Comprehensive Application Guide &amp; Performance Comparison: 1,12-Dodecanediamine, N,N-dimethyl- in Chemical Synthesis and Chemical Biology

1,12-Dodecanediamine, N,N-dimethyl- (and its symmetric derivatives, often referred to under CAS 91228-39-6 or 56992-91-7) is a highly versatile bifunctional aliphatic molecule. Characterized by a highly hydrophobic 12-ca...

Author: BenchChem Technical Support Team. Date: March 2026

1,12-Dodecanediamine, N,N-dimethyl- (and its symmetric derivatives, often referred to under CAS 91228-39-6 or 56992-91-7) is a highly versatile bifunctional aliphatic molecule. Characterized by a highly hydrophobic 12-carbon backbone and terminal amine/dimethylamine groups, it serves two distinct but mechanically related roles across scientific disciplines: an advanced steric-hindered catalyst (CS90) in polymer chemistry, and a lipophilic linker in chemical biology probe design.

This guide provides an objective performance comparison of this compound against industry-standard alternatives, supported by experimental data, causality-driven mechanistic insights, and self-validating protocols designed for researchers and drug development professionals.

Chemical Biology: Hydrophobic Linkers for Live-Cell Target Engagement

Mechanistic Insights & Causality

In the development of fluorescent probes for intracellular targets like Protein Kinase C (PKC), the physicochemical properties of the linker connecting the pharmacophore to the fluorophore dictate the probe's success. Traditional polar linkers (e.g., PEG) often fail to cross the plasma membrane efficiently or are rapidly expelled by ABC transporters (efflux pumps).

By utilizing 1,12-Dodecanediamine, N,N-dimethyl- as a linker, researchers fundamentally alter the probe's partition coefficient (cLogP). The 12-carbon aliphatic chain anchors tightly into the inner leaflet of the lipid bilayer. This thermodynamic stabilization reduces the off-rate of the probe into the cytosolic efflux pump pockets, effectively bypassing cellular efflux while simultaneously enhancing the binding affinity for membrane-associated proteins like PKCs[1].

Performance Comparison: Linker Architectures in PKC Probes

Data synthesized from comparative live-cell binding assays.

Linker TypecLogP ContributionCellular PermeabilityEfflux SusceptibilityTarget Affinity (Kd)Primary Limitation
PEG4 (Hydrophilic) Negative (~ -1.2)LowHigh> 500 nMPoor intracellular accumulation.
N-hexyl (Short Alkyl) Moderate (~ +2.5)HighModerate~ 45 nMProne to moderate P-gp mediated efflux.
N,N-dimethyl-1,12-dodecanediamine High (~ +5.5) High (Lipid Anchored) Low < 10 nM Requires DMSO formulation for solubility.
Self-Validating Protocol: Live-Cell Fluorescence Polarization Binding Assay (FPCBA)

To ensure trustworthiness, this protocol incorporates a self-validating internal control: a dual-cell population assay where target-overexpressing cells are directly compared against null-vector cells in the same well, isolating specific binding from non-specific lipid partitioning.

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target PKC fused to a localization marker (e.g., mCherry). Mock-transfect a control population with mCherry alone.

  • Probe Formulation: Dissolve the 1,12-Dodecanediamine-linked Pacific Blue probe in 100% DMSO to a 1 mM stock. Causality: The high lipophilicity requires DMSO to prevent aqueous micelle formation prior to cellular exposure[1].

  • Equilibration: Dilute the probe to 10 nM in assay buffer (PBS + 0.1% BSA) and incubate with the mixed cell population for exactly 2 hours at 37°C to allow membrane equilibration and bypass active influx/efflux kinetics.

  • Quantification: Utilize confocal microscopy (405 nm laser for Pacific Blue). Calculate the specific binding by subtracting the fluorescence intensity of the mock-transfected cells (non-specific membrane partitioning) from the PKC-expressing cells.

G A Pharmacophore (Phorbol Carbamate) D Lipophilic Probe Assembly A->D B 1,12-Dodecanediamine (Hydrophobic Linker) B->D Conjugation C Fluorophore (Pacific Blue) C->D E Live-Cell Membrane Anchoring D->E Cellular Uptake F Target Binding & Signal Quantification E->F Bypasses Efflux

Workflow for synthesizing and validating hydrophobic live-cell fluorescent probes.

Materials Science: Advanced Polyurethane Catalysis (CS90)

Mechanistic Insights & Causality

In the polyurethane (PU) industry, 1,12-Dodecanediamine, N,N-dimethyl- is utilized as a specialized tertiary amine catalyst, commercially recognized in formulations as CS90[2]. The synthesis of PU involves two competing reactions: the gelling reaction (isocyanate + polyol


 urethane) and the blowing reaction (isocyanate + water 

urea + CO

).

Traditional catalysts often favor one reaction too aggressively or are highly sensitive to ambient moisture, leading to surface defects or foaming in coatings. The N,N-dimethyl amine head acts as a potent nucleophile to activate the isocyanate group. However, the long 12-carbon aliphatic tail provides critical steric hindrance, moderating the reaction rate to achieve a "balanced" reactivity profile[3]. Furthermore, the profound hydrophobicity of the dodecane chain repels ambient moisture from the catalytic center, ensuring consistent curing even in high-humidity environments[2].

Performance Comparison: Polyurethane Catalysts

Data derived from ambient-curing polyurethane coating evaluations.

Catalyst TypeReactivity ProfileMoisture SensitivityVolatility (VOC)Optimal Application
DABCO (Standard Amine) Highly aggressive (Blowing)High (Prone to foaming)HighRigid/Flexible Foams
DBTDL (Organotin) Gelling focusedLowLow (Toxic)Elastomers
CS90 (1,12-Dodecanediamine) Balanced (Gelling & Blowing) Very Low Low High-Performance Coatings
Self-Validating Protocol: Ambient-Curing PU Coating Evaluation

This protocol utilizes a high-humidity environmental chamber to self-validate the moisture-resistance claims of the catalyst, ensuring the resulting film integrity is purely a function of the catalyst's hydrophobic shielding.

Step-by-Step Methodology:

  • Formulation: Mix a standard 2K polyurethane system (aliphatic polyisocyanate and acrylic polyol). Add 0.5 wt% of the 1,12-Dodecanediamine, N,N-dimethyl- catalyst to the polyol phase.

  • Moisture Exposure Simulation: Draw down the coating onto two separate steel panels (100

    
    m wet film thickness). Place Panel A in a standard environment (25°C, 50% RH) and Panel B in a high-humidity chamber (25°C, 90% RH).
    
  • Curing Kinetics: Monitor the tack-free time using a BYK drying time recorder. Causality: A successful hydrophobic catalyst will show less than a 10% deviation in tack-free time between Panel A and Panel B.

  • Defect Analysis: After 7 days, evaluate Panel B for micro-blistering (CO

    
     entrapment from unwanted water reactions) using cross-section optical microscopy.
    

G A Isocyanate (-NCO) D Activated Isocyanate Complex A->D B Polyol (-OH) E Balanced Urethane Cross-linking B->E C 1,12-Dodecanediamine Catalyst (Hydrophobic Shielding) C->D Nucleophilic Attack D->E Controlled Reaction F Defect-Free Polyurethane Coating E->F Ambient Curing

Catalytic mechanism of 1,12-Dodecanediamine, N,N-dimethyl- in polyurethane cross-linking.

Emerging Applications: Compatibilizers in TPU-Polyolefin Alloys

Beyond catalysis and chemical biology, this diamine is actively utilized in the synthesis of modified block copolymers to bridge incompatible polymer phases. Thermoplastic polyurethanes (TPU) offer excellent abrasion resistance but are heavy and costly; polyolefins are cheap and light but lack mechanical durability.

By reacting 1,12-Dodecanediamine, N,N-dimethyl- with maleic anhydride-grafted block copolymers, the amine group forms a covalent imide/amide linkage with the polymer backbone. The 12-carbon tail acts as a lipophilic anchor that entangles seamlessly with the non-polar polyolefin phase, acting as a highly efficient macromolecular compatibilizer that maintains the melt flow rate (MFR) while preventing phase separation[4].

References

  • Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. National Institutes of Health (PMC). Available at:[Link]

  • CS90 Amine Catalyst: A Breakthrough in Improving Reactivity for Polyurethane Production. AllHDI. Available at: [Link]

  • cs90 amine catalyst: improving reactivity in polyurethane coating technologies. Cyclohexylamine.net. Available at:[Link]

  • MODIFIED BLOCK COPOLYMER, METHOD FOR PRODUCING MODIFIED BLOCK COPOLYMER, AND RESIN COMPOSITION. European Patent Office (EPO). Available at: [Link]

Sources

Comparative

Cost-benefit analysis of using N,N-dimethyl-1,12-dodecanediamine in research

Title: Strategic Cost-Benefit Analysis: N,N-Dimethyl-1,12-dodecanediamine as a Scaffold for Functional Materials Subtitle: A Comparative Guide for Lipid Nanoparticle (LNP) Development and Antimicrobial Surface Engineerin...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Cost-Benefit Analysis: N,N-Dimethyl-1,12-dodecanediamine as a Scaffold for Functional Materials Subtitle: A Comparative Guide for Lipid Nanoparticle (LNP) Development and Antimicrobial Surface Engineering[1][2][3]

Executive Summary: The "Buy vs. Build" Equation

In the high-stakes landscape of nucleic acid delivery and material science, N,N-dimethyl-1,12-dodecanediamine represents a critical inflection point between cost-efficiency and experimental control.[1][2][3] While commercial standards like DLin-MC3-DMA (for LNPs) or Benzalkonium Chloride (for antimicrobials) offer "off-the-shelf" convenience, they come with high costs and intellectual property (IP) encumbrances.[1][2][3]

This guide analyzes the utility of N,N-dimethyl-1,12-dodecanediamine (herein referred to as C12-Diamine-Head ) as a versatile precursor.[1][2][3] By utilizing this asymmetric diamine scaffold, laboratories can synthesize custom ionizable lipids and Gemini surfactants at approximately 1/10th the cost of commercial equivalents, while gaining the ability to fine-tune structure-activity relationships (SAR).[3]

Bottom Line: For early-stage drug discovery and surface chemistry, utilizing this precursor is the superior strategy for labs possessing synthetic organic chemistry capabilities.[3] For GMP-stage manufacturing, established commercial lipids remain the risk-averse choice.[1][2][3]

Chemical Profile & Strategic Utility

The molecule’s value lies in its asymmetry . Unlike symmetric diamines, N,N-dimethyl-1,12-dodecanediamine possesses two distinct functional ends:

  • The Tertiary Amine Head ($ -N(CH_3)_2 $): Provides the ionizable center with a pKa typically between 8.0–9.5 (tunable via conjugation), crucial for endosomal escape in RNA delivery.

  • The Primary/Secondary Amine Tail ($ -NH_2 $): Acts as a reactive handle for conjugating hydrophobic tails (via Michael addition or epoxide opening) without affecting the headgroup's ionization profile.

FeatureSpecificationStrategic Advantage
Molecular Structure $ (CH_3)2N-(CH_2){12}-NH_2 $Perfect scaffold for "Head-Spacer-Tail" lipid architecture.[1][2][3]
Hydrophobicity LogP ~ 5.5 (Predicted)Sufficiently lipophilic to anchor in membranes even before tail attachment.
pKa (Headgroup) ~9.5 (Parent)Becomes ~6.5 (Physiological "Goldilocks" zone) upon conjugation to electron-withdrawing esters.
Cost Basis Commodity Chemical ScaleOrders of magnitude cheaper than GMP-grade ionizable lipids.[1][2][3]

Comparative Performance Analysis

A. Application: Lipid Nanoparticle (LNP) Synthesis

Comparison: Synthesizing Custom Ionizable Lipids vs. Purchasing DLin-MC3-DMA.[1][2][3]

Commercial lipids like MC3 are the industry standard but are chemically fixed. Using the C12-Diamine-Head allows researchers to create libraries of lipids (e.g., C12-200 analogs) by reacting the amine handle with different alkyl acrylates.[1][2][3]

Table 1: Cost & Utility Comparison (LNP Development)

MetricCommercial DLin-MC3-DMA Custom Lipid via C12-Diamine-Head
Cost (Research Grade) $500 - $1,500 / gram $40 - $80 / gram (Materials + Labor)
IP Status Heavily Patented (Arbutus/Genevant)Freedom to Operate (for novel derivatives)
pKa Tunability Fixed (6.[1][2][3]44)Tunable (Adjustable via tail selection)
Formulation Flexibility Low (Standard protocols only)High (Can optimize for specific tissue targets)
Synthesis Time Instant (Off-the-shelf)24–48 Hours (Synthesis + Purification)
B. Application: Antimicrobial Gemini Surfactants

Comparison: Novel C12-Spacer-C12 Geminis vs. Benzalkonium Chloride (BAC).[1][2][3]

Gemini surfactants (two heads, two tails) synthesized from this diamine show superior biocidal activity against resistant strains (MRSA) compared to monomeric QACs like BAC.

Table 2: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)

PathogenBenzalkonium Chloride (BAC) C12-Diamine Derived Gemini (12-12-12)
S. aureus (Gram +)2–4 µg/mL0.5–1.0 µg/mL
E. coli (Gram -)16–32 µg/mL4–8 µg/mL
P. aeruginosa>64 µg/mL (Resistant)16–32 µg/mL (Moderate Activity)
Cytotoxicity (Hemolysis) High (Lytic at low conc.)Lower (Higher selectivity index)

> Scientific Insight: The C12 spacer in the diamine allows the Gemini surfactant to span the bacterial membrane more effectively than short-spacer variants, disrupting the bilayer at lower concentrations.[3]

Cost-Efficiency Modeling

To validate the "Build" approach, we model the production of 10 grams of an ionizable lipid analog (e.g., for a large-scale animal study).

  • Scenario A: Buy Commercial Lipid [1][2][3]

    • Price: $850/g[2][3]

    • Total: $8,500 [1][2][3]

  • Scenario B: Synthesize from N,N-dimethyl-1,12-dodecanediamine

    • Reagents: Diamine (

      
      15), Solvents ($10).
      
    • Labor: 10 hours of Technician time ($50/hr = $500).

    • Purification (Flash Column): $100 consumables.

    • Total: $645 [1][2][3]

ROI: The "Build" strategy yields a 92% cost reduction , freeing up budget for RNA synthesis or in vivo analysis.

Experimental Protocol: One-Pot Library Synthesis

Objective: Synthesize a library of ionizable lipids using N,N-dimethyl-1,12-dodecanediamine via Michael Addition.

Reagents:

  • N,N-dimethyl-1,12-dodecanediamine (1.0 equiv)[1][2][3]

  • Alkyl Acrylate Tail (e.g., Linoleyl acrylate or simple Dodecyl acrylate) (2.2 equiv)

  • Solvent: Ethanol or THF (Anhydrous)

  • Catalyst: None required (Amine acts as nucleophile)

Workflow:

  • Preparation: Dissolve 1.0 mmol of N,N-dimethyl-1,12-dodecanediamine in 5 mL anhydrous ethanol in a scintillation vial.

  • Addition: Add 2.2 mmol of the chosen Alkyl Acrylate dropwise while stirring at room temperature.

    • Note: A slight excess (10%) of acrylate ensures complete conversion of the primary amine.

  • Reaction: Purge vial with nitrogen, seal, and heat to 50°C for 24 hours.

  • Monitoring: Check reaction progress via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the primary amine spot (ninhydrin stain).

  • Purification:

    • Rapid: Evaporate solvent. Dissolve residue in hexane. Wash with dilute NaHCO3 to remove acrylic acid byproducts. Dry over MgSO4.

    • High Purity: Flash chromatography on silica gel (Gradient: 0-10% MeOH in DCM).[2][3]

  • Validation: Confirm structure via 1H-NMR (Look for disappearance of acrylate vinyl protons at 5.8–6.4 ppm).

Visualization: The "Build vs. Buy" Decision Logic

The following diagram illustrates the decision matrix for researchers choosing between this precursor and commercial alternatives.

ResearchLogic Start Research Goal: LNP or Antimicrobial Formulation Decision Budget & Chemistry Capability? Start->Decision BuyRoute High Budget / Low Chem Capability Decision->BuyRoute Rich/Rush BuildRoute Low Budget / High Chem Capability Decision->BuildRoute Lean/Custom Commercial Buy DLin-MC3-DMA or Benzalkonium Cl BuyRoute->Commercial ResultBuy Fast Start, High Cost, Fixed Properties Commercial->ResultBuy Precursor Source Precursor: N,N-dimethyl-1,12-dodecanediamine BuildRoute->Precursor Synthesis Michael Addition / Quaternization Precursor->Synthesis Library Generate Lipid Library (Tunable Tails/Spacers) Synthesis->Library Screening Screen for pKa (LNP) or MIC (Antimicrobial) Library->Screening Screening->Synthesis SAR Optimization ResultBuild Optimized Candidate, Low Cost, IP Freedom Screening->ResultBuild

Caption: Decision tree comparing the commercial procurement pathway against the custom synthesis pathway using N,N-dimethyl-1,12-dodecanediamine.

References

  • Semple, S. C., et al. (2010). Rational design of cationic lipids for siRNA delivery. Nature Biotechnology. Link

  • Heyes, J., et al. (2005). Cationic lipid saturation influences intracellular delivery of encapsulated nucleic acids. Journal of Controlled Release. Link

  • Wettig, S. D., & Verrall, R. E. (2001). Thermodynamic and aggregation properties of gemini surfactants with hydrophilic spacers. Journal of Colloid and Interface Science. Link

  • Cayman Chemical. (2024). DLin-MC3-DMA Product Information and Pricing.[1][2][3]Link

  • PubChem. (2024). 1,12-Dodecanediamine Compound Summary. National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

1,12-Dodecanediamine, N,N-dimethyl- proper disposal procedures

The following guide details the proper disposal procedures for N,N-dimethyl-1,12-dodecanediamine (and its isomers such as N,N'-dimethyl-1,12-dodecanediamine). Part 1: Executive Safety Directive STOP.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for N,N-dimethyl-1,12-dodecanediamine (and its isomers such as N,N'-dimethyl-1,12-dodecanediamine).

Part 1: Executive Safety Directive

STOP. DO NOT FLUSH. Under no circumstances should N,N-dimethyl-1,12-dodecanediamine be disposed of via sink drains or municipal sewer systems. This compound is a long-chain aliphatic amine , characterized by high aquatic toxicity and potential corrosivity. It must be managed as Hazardous Chemical Waste .

Immediate Action Summary
ParameterDirective
Waste Classification Hazardous Chemical Waste (Corrosive, Toxic)
RCRA Characteristic D002 (Corrosive) - Verify pH
Segregation Basic (Alkaline) Waste . Store away from Acids and Oxidizers.
Container HDPE (High-Density Polyethylene) or Glass. Avoid Aluminum.
Spill Response Absorb with inert material (Vermiculite/Sand).[1][2] Do NOT use water.[1]

Part 2: Chemical Profile & Hazard Identification

To ensure the integrity of your waste stream, you must understand the chemical nature of the material. "N,N-dimethyl-1,12-dodecanediamine" refers to a dodecyl carbon chain with two amine groups, at least one of which is methylated.[3]

  • Chemical Structure: Long hydrophobic chain (

    
    ) with hydrophilic amine heads.
    
  • CAS Numbers:

    • Symmetric Isomer (N,N'-dimethyl):56992-91-7 [3][4]

    • Asymmetric Isomer (N,N-dimethyl): Often custom synthesized; treat as Generic Aliphatic Amine .

  • Key Hazards:

    • Corrosivity: Amines are organic bases. Concentrated forms can cause severe skin burns and eye damage (Category 1B).

    • Aquatic Toxicity: The long alkyl chain (

      
      ) facilitates penetration of aquatic organism membranes, making it highly toxic to fish and daphnia (Acute Aquatic Tox Category 1).
      
    • Incompatibility: Reacts violently with strong oxidizers (e.g., peroxides, permanganates) and acids.

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. Each step ensures the safety of the next.

Phase 1: Waste Characterization & Segregation

Objective: Prevent dangerous cross-reactivity in the waste container.

  • Identify the State:

    • If Solid (waxy flakes): Dispose of in a wide-mouth HDPE jar.

    • If Liquid (solution or oil): Dispose of in a narrow-neck HDPE or Glass bottle.

  • Segregation Logic:

    • Keep Separate From: Acids (exothermic neutralization risk), Oxidizers (fire risk), and Halogenated Solvents (potential alkylation reactions).

    • Compatible With: Other non-halogenated organic bases (e.g., Triethylamine waste) or non-halogenated organic solvents (if mixed).

Phase 2: Containerization & Labeling

Objective: Ensure regulatory compliance (EPA/RCRA) and handler safety.

  • Select Container: Use HDPE (High-Density Polyethylene).[5] It is resistant to the high pH of amines.

  • Labeling: Attach a hazardous waste tag immediately upon the first addition of waste.

    • Chemical Name: Write out the full name: "N,N-dimethyl-1,12-dodecanediamine". Avoid abbreviations like "DMDDA".

    • Hazard Checkboxes: Mark "Corrosive" and "Toxic" .

    • Composition: List all solvents if the amine is in solution (e.g., "95% Ethanol, 5% N,N-dimethyl-1,12-dodecanediamine").

Phase 3: Neutralization (Optional/Advanced)

Note: Only perform this if your facility's EHS permits bench-top neutralization.

  • Dilute the amine waste with water (if soluble) or a compatible solvent.

  • Slowly add dilute Acetic Acid (1M) or Citric Acid while stirring.

  • Monitor pH until it reaches range 6–9.

  • Result: The amine is converted to a salt (e.g., acetate salt), reducing volatility and corrosivity. However, it remains a chemical waste due to aquatic toxicity. Do not drain dispose even after neutralization.

Part 4: Visualizations

Diagram 1: Waste Segregation Decision Tree

This logic flow ensures the amine is placed in the correct waste stream to prevent accidents.

WasteSegregation Start Waste Generation: N,N-dimethyl-1,12-dodecanediamine CheckState Is the Waste Solid or Liquid? Start->CheckState Solid Solid (Waxy/Flakes) CheckState->Solid Liquid Liquid (Pure or Solution) CheckState->Liquid SolidBin Hazardous Solid Waste (Bagged/Jarred) Solid->SolidBin Double Bag/Jar CheckMix Is it mixed with other chemicals? Liquid->CheckMix AcidMix Mixed with ACIDS? CheckMix->AcidMix Mixture BaseStream Basic/Alkaline Organic Waste Stream CheckMix->BaseStream Pure OxidizerMix Mixed with OXIDIZERS? AcidMix->OxidizerMix No Danger STOP! Do not combine. Segregate immediately. AcidMix->Danger Yes OxidizerMix->Danger Yes OxidizerMix->BaseStream No

Caption: Decision logic for segregating amine waste to prevent incompatible mixtures.

Diagram 2: Spill Response Workflow

Procedure for managing accidental release in the laboratory.

SpillResponse Spill Spill Detected Evacuate Evacuate Area (If > 100mL or Aerosolized) Spill->Evacuate PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Evacuate->PPE Contain Containment: Dike with Absorbent Pads PPE->Contain Absorb Absorption: Use Vermiculite or Sand (NO Paper Towels) Contain->Absorb Collect Collection: Scoop into HDPE Pail Absorb->Collect Label Labeling: 'Hazardous Waste - Debris' (Contains Amines) Collect->Label

Caption: Operational workflow for safe cleanup of aliphatic amine spills.

Part 5: References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 93636, N,N'-Dimethyldodecane-1,12-diamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from [Link]

  • University of British Columbia. (2020). Spill Cleanup Procedures for Alkalis (Bases). Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N,N'-Dimethyldodecane-1,12-diamine

A Note on Chemical Nomenclature: The compound requested, "1,12-Dodecanediamine, N,N-dimethyl-," can be ambiguous. This guide focuses on N,N'-dimethyldodecane-1,12-diamine (CAS 56992-91-7), where a methyl group is on each...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Nomenclature: The compound requested, "1,12-Dodecanediamine, N,N-dimethyl-," can be ambiguous. This guide focuses on N,N'-dimethyldodecane-1,12-diamine (CAS 56992-91-7), where a methyl group is on each of the two nitrogen atoms. The safety protocols outlined are grounded in the known hazards of the parent compound, 1,12-Dodecanediamine, and related corrosive aliphatic amines. This conservative approach ensures the highest level of safety for researchers.

This document provides immediate, essential safety and operational guidance for research, development, and laboratory professionals. It is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring your handling protocols are robust, safe, and self-validating.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of N,N'-Dimethyldodecane-1,12-diamine is fundamental to selecting and using Personal Protective Equipment (PPE) correctly. The primary hazards are potent and demand respect.

  • Severe Skin Corrosivity: This class of chemicals can cause severe skin burns and irreversible damage upon contact.[1][2][3][4][5] The long hydrocarbon chain can facilitate penetration through compromised protective materials. This is why simple latex gloves are insufficient and chemical-resistant materials are mandatory.

  • Serious Eye Damage: Contact with the eyes can cause severe irritation and damage, potentially leading to blindness.[1][2][3][4][5] The corrosive nature of amines necessitates a complete seal around the eyes to protect from splashes, mists, or even dust particles.

  • Respiratory Irritation: Inhalation of dust (if in solid form) or vapors can cause irritation and corrosive damage to the upper respiratory tract and lungs.[5][6] Therefore, handling must be performed within a certified chemical fume hood to contain any airborne particles or fumes.

  • Allergic Skin Reaction: Some individuals may develop a skin sensitization to diamines, where repeated exposure, even at low levels, can trigger an allergic reaction.[1][2][4][5] This underscores the importance of preventing all skin contact, not just for acute safety but for long-term health.

  • Ingestion Toxicity: The substance is harmful if swallowed.[1][2][4][5][7] This reinforces the strict policy of no eating, drinking, or smoking in laboratory areas and emphasizes thorough handwashing after handling.[1][2][4]

Core PPE Requirements: A Task-Based Approach

The level of PPE required is dictated by the specific procedure and the potential for exposure. The following table outlines the minimum requirements for common laboratory tasks.

Task/OperationMinimum Required PPERationale & Key Considerations
Weighing Solid Compound Chemical Splash Goggles, Face Shield, Nitrile Gloves (Double-gloved recommended), Lab Coat, Closed-toe ShoesHigh risk of dust generation. A face shield protects the entire face from airborne particles.[4][8][9][10] All work must be conducted in a chemical fume hood or a ventilated balance enclosure to control dust.[1][11][12][13]
Transferring/Pouring Liquid Chemical Splash Goggles, Face Shield, Chemical-Resistant Gloves (e.g., Nitrile), Chemical-Resistant Apron over Lab Coat, Closed-toe ShoesHigh risk of splashes and spills.[8] An apron provides an additional layer of protection against corrosive liquids.[10][12] Liquid transfers should be kept below eye level to minimize splash risk.[11][12]
Preparing Solutions (Dilution) Chemical Splash Goggles, Face Shield, Chemical-Resistant Gloves (e.g., Nitrile), Lab Coat, Closed-toe ShoesRisk of splash during mixing. Always add the amine to the solvent slowly; never the reverse.[11][13] Ensure work is done in a fume hood.
Small-Scale Reactions (<50 mL) Chemical Splash Goggles, Nitrile Gloves, Lab Coat, Closed-toe ShoesLower splash risk but contact hazard remains. Maintain work within a fume hood, especially if heating or agitation is involved, which can create vapors or aerosols.[14]

Procedural Guidance: From Preparation to Disposal

A protocol is only as strong as its execution. The following workflow and step-by-step procedures are designed to create a self-validating system of safety.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_questions Exposure Potential Analysis start Begin Task Assessment q1 Solid (Dust Risk) or Liquid? start->q1 q2 Significant Splash Potential? q1->q2 Liquid ppe_face Add: Face Shield q1->ppe_face q3 Heating, Agitation, or Aerosol Generation? q2->q3 q2->ppe_face Yes ppe_apron Add: Chemical Apron q2->ppe_apron Yes ppe_base Base PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes q3->ppe_base No ppe_hood Mandatory: Use Chemical Fume Hood q3->ppe_hood Yes

Caption: PPE selection workflow for handling N,N'-Dimethyldodecane-1,12-diamine.

Operational Plan: Step-by-Step Chemical Handling
  • Preparation and Engineering Controls:

    • Verify that the chemical fume hood has a current inspection sticker and that the airflow is functioning correctly.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[13]

    • Prepare all necessary labware, reagents, and waste containers before handling the chemical to minimize movement and potential for accidents.

    • Designate a specific area within the fume hood for the procedure.

  • PPE Donning Sequence (Putting On):

    • Lab Coat/Apron: Secure all fastenings.

    • Gloves: Select nitrile gloves of the appropriate size and inspect for any tears or defects before wearing.[4]

    • Eye/Face Protection: Put on chemical splash goggles first, ensuring a snug fit. If required, place the face shield over the goggles.

  • Handling the Chemical:

    • Always handle the primary container within a secondary container (like a plastic tray) to contain any potential spills.

    • When weighing a solid, use anti-static weigh boats and handle gently to prevent dust from becoming airborne.[1]

    • When transferring liquids, pour slowly and carefully to avoid splashing. Keep the container opening away from your breathing zone.

    • Immediately and tightly close the container lid after dispensing.[1][4][11]

  • PPE Doffing Sequence (Taking Off): This sequence is critical to prevent cross-contamination.

    • Gloves: Remove gloves first using a proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second) to avoid touching the outer surface.[4] Dispose of them immediately in the designated hazardous waste container.

    • Face Shield/Apron: Remove any additional protective gear.

    • Goggles: Remove eye protection.

    • Lab Coat: Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Hand Washing: Immediately wash hands thoroughly with soap and water.[1][2][4]

Emergency and Disposal Plan
  • Skin or Eye Contact:

    • Skin: Immediately go to the nearest safety shower or sink and flush the affected area with copious amounts of water for at least 15 minutes, while removing contaminated clothing.[1][2][3][5] Seek immediate medical attention.

    • Eyes: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2][3][5] Seek immediate medical attention.

  • Spill Response:

    • Alert others in the area immediately.[11]

    • For small spills inside a fume hood, use a spill kit absorbent material rated for corrosive amines.

    • Do not attempt to clean up large spills or any spill outside of a fume hood. Evacuate the area and contact your institution's emergency response team.

  • Waste Disposal:

    • All materials contaminated with N,N'-Dimethyldodecane-1,12-diamine, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.[2][7]

    • Collect waste in a clearly labeled, sealed, and compatible container.[7][12] Do not mix with other waste streams unless explicitly permitted by your institution's safety office.[7]

References

  • 1,12-Dodecanediamine - Hazardous Agents - Haz-Map. Retrieved from [Link]

  • Corrosives - Lab Safety - Grand Valley State University. (2015, March 2). Retrieved from [Link]

  • Safety Data Sheet: 1,12-Diaminododecane - Chemos GmbH&Co.KG. Retrieved from [Link]

  • SAFETY DATA SHEET: 1,12-Diaminododecane - Watson International. Retrieved from [Link]

  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. (n.d.). Questron Technologies. Retrieved from [Link]

  • SOPs: Corrosives – Laboratory Safety - St. Olaf College. (n.d.). Retrieved from [Link]

  • Best Practices for Storing and Handling Corrosive Liquids in the Lab. (2025, February 3). Retrieved from [Link]

  • Personal Protective Equipment: Chemical Handling - Good Day's Work. (2016, April 14). Retrieved from [Link]

  • Lab Safety Manual: Working with Hazardous Materials - Hampshire College. (2012, November). Retrieved from [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.). Retrieved from [Link]

  • Ensuring Safety: The Importance of PPE for Handling Chemicals - PPS Essentials. (2024, June 6). Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment - SAMS Solutions. (2024, August 27). Retrieved from [Link]

  • Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials | Annals of Work Exposures and Health | Oxford Academic. (2015, June 29). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,12-Dodecanediamine, N,N-dimethyl-
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1,12-Dodecanediamine, N,N-dimethyl-
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